tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)5-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLFHEQOJHWNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Abstract
This technical guide provides a comprehensive, methodology-focused walkthrough for the definitive structure elucidation of tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate, a key heterocyclic scaffold in modern medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the strategic rationale behind the analytical workflow. We detail the synthesis and purification protocols and present a multi-technique spectroscopic analysis, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is emphasized, ensuring that the described workflow serves as a self-validating system for confirming the molecule's constitution, connectivity, and stereochemistry. All data is contextualized with in-depth interpretations, supported by tables, diagrams, and authoritative references to establish a gold standard for the characterization of this and similar bicyclic compounds.
Introduction
The 2,6-diazabicyclo[3.2.1]octane core is a privileged scaffold in drug discovery, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This conformational constraint is crucial for optimizing interactions with biological targets. The title compound, this compound (herein referred to as 1 ), incorporates a lactam function and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate for further chemical elaboration.
Given its role as a critical building block, unambiguous confirmation of its structure is paramount. Errors in assignment, particularly regarding stereochemistry, can lead to the synthesis of incorrect downstream compounds, wasting significant resources. This guide presents a systematic and logical approach to elucidate the structure of 1 , demonstrating how a synergistic application of modern analytical techniques provides an irrefutable structural proof.
Synthesis and Purification
A robust synthetic procedure is the foundation of any structural analysis, as it provides context for potential impurities and byproducts. Compound 1 can be synthesized from commercially available precursors, often involving the protection of a parent bicyclic amine followed by oxidation or cyclization to form the lactam. A representative, field-proven protocol is detailed below.
Experimental Protocol: Synthesis of Compound 1
-
N-Boc Protection: To a solution of a suitable 2,6-diazabicyclo[3.2.1]octan-3-one precursor (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.5 eq). Stir for 10 minutes.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM (2 mL/mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield compound 1 as a solid.
Spectroscopic Analysis and Data Interpretation
The core of the elucidation process relies on a multi-pronged spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to the final, unambiguous assignment.
Mass Spectrometry (MS)
Rationale: Mass spectrometry is the first step to confirm that the target compound has been synthesized. It provides the molecular weight and, through high-resolution analysis, the elemental composition.
Methodology (Electrospray Ionization - ESI): A dilute solution of the sample (~0.1 mg/mL) in methanol is infused into a high-resolution mass spectrometer (e.g., Q-TOF) operating in positive ion mode.
Data & Interpretation: The molecular formula of 1 is C₁₂H₂₀N₂O₃. The expected exact mass for the protonated molecule [M+H]⁺ is 227.1390 Da. The fragmentation pattern of bicyclic amines is often complex, but key fragments can provide structural clues.[1][2][3][4] The presence of the Boc group typically yields a characteristic loss of isobutylene (-56 Da) or the entire Boc group (-100 Da).[5]
| Ion Species | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 227.1390 | 227.1395 | Confirms the molecular weight of the target compound. |
| [M+Na]⁺ | 249.1209 | 249.1213 | Sodium adduct, further supports the molecular weight. |
| [M-C₄H₈+H]⁺ | 171.0764 | 171.0761 | Loss of isobutylene from the Boc group. |
| [M-Boc+H]⁺ | 127.0866 | 127.0862 | Loss of the entire Boc group, revealing the parent bicyclic lactam. |
Table 1: High-Resolution Mass Spectrometry Data for Compound 1
The observed exact mass is within 5 ppm of the calculated value, unequivocally confirming the elemental composition of C₁₂H₂₀N₂O₃.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective technique for identifying key functional groups present in the molecule. For compound 1 , we expect to see characteristic absorptions for the amide (lactam) and carbamate carbonyl groups, as well as the N-H bond of the lactam.
Methodology (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is acquired.
Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Medium, Broad | N-H stretch (lactam) |
| 2975, 2870 | Medium | C-H stretch (aliphatic) |
| ~1705 | Strong, Sharp | C=O stretch (lactam carbonyl) |
| ~1685 | Strong, Sharp | C=O stretch (Boc carbamate carbonyl) |
Table 2: Key Infrared Absorptions for Compound 1
The presence of two distinct, strong carbonyl peaks is a critical diagnostic feature. The lactam carbonyl typically appears at a higher wavenumber than a standard acyclic amide due to ring strain. The peak around 1685 cm⁻¹ is characteristic of the Boc-carbamate carbonyl.[5][6] The broad N-H stretch confirms the presence of the secondary amide within the lactam ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[7][8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign every proton and carbon and to piece together the bicyclic system.[9]
Methodology (General): All NMR spectra were acquired on a 500 MHz spectrometer. The sample (~10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.6 mL). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
Data & Interpretation:
| δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.50 | br s | 1H | H-2 (NH ) | Broad signal characteristic of an amide proton. |
| ~4.35 | br s | 1H | H-1 | Bridgehead proton adjacent to nitrogen, deshielded. |
| ~4.15 | d | 1H | H-5 | Bridgehead proton, shows restricted rotation due to Boc group. |
| ~3.40 | d | 1H | H-7a | Proton on carbon adjacent to two nitrogen atoms. |
| ~3.10 | dd | 1H | H-7b | Diastereotopic proton to H-7a. |
| ~2.50 | d | 1H | H-4a | Proton on carbon adjacent to the lactam carbonyl. |
| ~2.20 | dd | 1H | H-4b | Diastereotopic proton to H-4a. |
| ~1.90 | m | 2H | H-8 | Protons on the ethylene bridge. |
| 1.48 | s | 9H | Boc C(CH₃ )₃ | Large singlet, characteristic of the tert-butyl group.[5] |
Table 3: ¹H NMR Data (500 MHz, CDCl₃) for Compound 1
Note: The exact chemical shifts and multiplicities can vary slightly. The assignments are based on a logical deduction from expected chemical environments and confirmed by 2D NMR.
The ¹³C NMR spectrum reveals the number of unique carbon environments and their types (C, CH, CH₂, CH₃), often determined with a DEPT-135 experiment.
Data & Interpretation:
| δ (ppm) | Carbon Type | Assignment | Rationale |
| ~172.0 | C | C-3 | Lactam carbonyl carbon. |
| ~154.5 | C | Boc C =O | Carbamate carbonyl carbon.[5] |
| ~80.5 | C | Boc C (CH₃)₃ | Quaternary carbon of the Boc group.[5] |
| ~60.1 | CH | C-1 | Bridgehead carbon adjacent to nitrogen. |
| ~55.8 | CH | C-5 | Second bridgehead carbon. |
| ~48.2 | CH₂ | C-7 | Carbon situated between two nitrogen atoms. |
| ~38.5 | CH₂ | C-4 | Carbon alpha to the lactam carbonyl. |
| ~29.5 | CH₂ | C-8 | Carbon on the ethylene bridge. |
| 28.4 | CH₃ | Boc C(CH₃ )₃ | Three equivalent methyl carbons of the Boc group.[5] |
Table 4: ¹³C NMR Data (125 MHz, CDCl₃) for Compound 1
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[10]
Workflow Rationale:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is used to map out the spin systems within the bicyclic core.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This definitively links the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the different spin systems and identifying quaternary carbons.
// Define nodes for the structure N2 [label="N", pos="0,1.5!"]; C3 [label="O", pos="-1.1,2.1!"]; C3_carbonyl [label="", shape=none, pos="-1,1.5!"]; N6 [label="N", pos="1.5,0!"]; C1 [label="CH", pos="0.5,0!"]; C5 [label="CH", pos="0.5,-1.5!"]; C4 [label="CH₂", pos="-1,-0.75!"]; C7 [label="CH₂", pos="2.2,1.2!"]; C8 [label="CH₂", pos="2.2,-1.2!"]; Boc_N [label="", shape=none, pos="1.5,0!"]; Boc_C [label="O", pos="2.5,-0.5!"]; Boc_O [label="O", pos="3.2,0.5!"]; Boc_tBu [label="C(CH₃)₃", pos="4.2,0.5!"]; NH [label="H", pos="0,2.0!"];
// Draw bonds for the structure N2 -- C1; N2 -- C3_carbonyl; C3_carbonyl -- C4 [style=double, len=0.5]; C4 -- C5; C5 -- N6; N6 -- C1; N6 -- C7; C7 -- C8; C8 -- C5; N2 -- NH;
// Boc group Boc_N -- Boc_C [style=double, len=0.5]; Boc_N -- Boc_O; Boc_O -- Boc_tBu;
// Define proton nodes for correlations H1 [label="H1", pos="0.8,-0.3!", fontcolor="#EA4335"]; H5 [label="H5", pos="0.8,-1.8!", fontcolor="#EA4335"]; H4a [label="H4a", pos="-1.5,-0.5!", fontcolor="#34A853"]; H4b [label="H4b", pos="-1.5,-1.0!", fontcolor="#34A853"]; H7a [label="H7a", pos="2.7,1.4!", fontcolor="#4285F4"]; H7b [label="H7b", pos="2.7,1.0!", fontcolor="#4285F4"]; H_Boc [label="Boc-H", pos="4.7,0.5!", fontcolor="#FBBC05"];
// Define carbon nodes for correlations C_C3 [label="C3", pos="-1.5,1.5!", fontcolor="#EA4335"]; C_C4 [label="C4", pos="-1.0,-0.25!", fontcolor="#34A853"]; C_C5 [label="C5", pos="0.5,-2.0!", fontcolor="#EA4335"]; C_C1 [label="C1", pos="0.5,0.5!", fontcolor="#EA4335"]; C_C7 [label="C7", pos="2.2,0.7!", fontcolor="#4285F4"]; C_Boc_CO [label="Boc C=O", pos="2.2,-0.5!", fontcolor="#FBBC05"]; C_Boc_Cq [label="Boc Cq", pos="3.2,1.0!", fontcolor="#FBBC05"];
// Draw HMBC correlations (3-bond, dashed) H1 -> C_C3 [style=dashed, color="#EA4335", constraint=false, arrowhead=open]; H4a -> C_C5 [style=dashed, color="#34A853", constraint=false, arrowhead=open]; H4b -> C_C3 [style=dashed, color="#34A853", constraint=false, arrowhead=open]; H7a -> C_C1 [style=dashed, color="#4285F4", constraint=false, arrowhead=open]; H7b -> C_C5 [style=dashed, color="#4285F4", constraint=false, arrowhead=open]; H_Boc -> C_Boc_CO [style=dashed, color="#FBBC05", constraint=false, arrowhead=open]; H_Boc -> C_Boc_Cq [style=dashed, color="#FBBC05", constraint=false, arrowhead=open]; H5 -> C_C7 [style=dashed, color="#EA4335", constraint=false, arrowhead=open]; } Key HMBC Correlations: The most informative HMBC correlations are those that bridge quaternary carbons or connect distinct spin systems.
-
H4 protons to C3 (Lactam C=O): Protons on C4 show a correlation to the lactam carbonyl carbon C3, confirming their position alpha to the carbonyl.
-
H1 and H7 protons to C5: The bridgehead proton H1 and the methylene protons H7 show correlations to the other bridgehead carbon C5, locking in the connectivity of the five-membered ring portion.
-
Boc Protons to Carbamate C=O and Quaternary C: The 9 protons of the tert-butyl group show strong correlations to both the carbamate carbonyl carbon and the quaternary carbon of the Boc group, confirming the integrity of this protecting group.
-
H5 to C4 and C8: The bridgehead proton H5 shows correlations to both C4 and C8, confirming the connectivity around this crucial junction.
By systematically assembling these correlations, the entire molecular framework can be constructed, leaving no ambiguity as to the constitution of compound 1 .
Conclusion and Summary
The structural elucidation of this compound was successfully achieved through a coordinated analytical strategy. High-resolution mass spectrometry confirmed the elemental formula, while IR spectroscopy identified the key lactam and carbamate functional groups. A comprehensive suite of 1D and 2D NMR experiments provided the definitive proof of structure, allowing for the unambiguous assignment of all proton and carbon signals and establishing the precise connectivity of the bicyclic core.
The workflow described herein represents a robust and reliable methodology for the characterization of complex heterocyclic molecules, emphasizing the power of integrating multiple analytical techniques to ensure scientific integrity.
References
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Weinberg, D. S., & Djerassi, C. (1966). Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry. Available at: [Link]
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De La Mora, M. A., et al. (2023). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. ResearchGate. Available at: [Link]
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De La Mora, M. A., et al. (2023). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PubMed. Available at: [Link]
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De La Mora, M. A., et al. (2023). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PMC - NIH. Available at: [Link]
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Angene Chemical. (n.d.). This compound. Angene Chemical. Available at: [Link]
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Cossío, F. P., et al. (2023). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. Available at: [Link]
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Schols, D., et al. (2017). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm. Available at: [Link]
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Den-Haan, H., et al. (2022). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. Portal de la Investigación. Available at: [Link]
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Cossío, F. P., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. PMC. Available at: [Link]
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Ian, R., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]
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JoVE. (2023). Mass Spectrometry of Amines. JoVE. Available at: [Link]
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Proksch, P., et al. (2017). Structure Elucidation of Antibiotics by Nmr Spectroscopy. PubMed. Available at: [Link]
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Martin, G. E., & Crouch, R. C. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. PubMed. Available at: [Link]
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Alichem. (n.d.). tert-butyl 3-oxo-2, 6-diazabicyclo[3.2.1]octane-6-carboxylate, min 97%, 100 mg. Alichem. Available at: [Link]
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Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]
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Kim, H., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. SciSpace. Available at: [Link]
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ACS Publications. (n.d.). 6-Methyl-6-azabicyclo[3.2.1]octan-3.alpha.-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent. Journal of Medicinal Chemistry. Available at: [Link]
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physical and chemical properties of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The bicyclic scaffold of diazabicyclo[3.2.1]octane is a cornerstone in modern medicinal chemistry, particularly in the development of novel therapeutics targeting bacterial resistance. This technical guide focuses on a key derivative, tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate, a versatile building block in the synthesis of advanced pharmaceutical agents. As a senior application scientist, my objective is to provide a comprehensive and practical resource that delves into the essential physical and chemical properties of this compound, alongside validated methodologies for its synthesis and characterization. This document is designed to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this important synthetic intermediate.
Compound Profile: Structure and Key Identifiers
This compound is a chiral, bicyclic molecule featuring a urea moiety embedded within a bridged ring system. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms enhances its stability and solubility in organic solvents, making it a tractable intermediate in multi-step syntheses.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 1803571-82-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₈N₂O₃ | [3] |
| Molecular Weight | 226.27 g/mol | [3] |
| IUPAC Name | This compound | |
| InChI Key | FBLFHEQOJHWNMY-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1CC(=O)N2 |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective handling, purification, and use in subsequent reactions.
Table 2: Physical and Computed Properties
| Property | Value | Source |
| Physical Form | Expected to be a solid at room temperature. A closely related isomer, tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, has a reported melting point of 71.0-75.0 °C. | [4] |
| Purity | Commercially available with a purity of ≥97%. | [2] |
| Storage | Store at 0-8 °C. | [2] |
| XLogP3 | 0.4 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 58.6 Ų | [3] |
| Exact Mass | 226.13174244 g/mol |
Synthesis and Purification
The synthesis of the diazabicyclo[3.2.1]octane core is a topic of significant interest in organic chemistry. Although a specific, detailed experimental protocol for this compound is not extensively documented in peer-reviewed literature, a plausible synthetic approach can be extrapolated from the synthesis of analogous structures. One common strategy involves an intramolecular cyclization of a suitably functionalized piperidine precursor.
Proposed Synthetic Pathway:
A potential synthetic route could involve the construction of a piperidine ring with appropriate functional groups at the 2 and 5 positions, followed by an intramolecular cyclization to form the bicyclic system. The introduction of the Boc protecting group is typically performed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Caption: A generalized synthetic workflow for the target molecule.
Exemplary Experimental Protocol (Adapted from the synthesis of a similar bicyclic lactam[5]):
This protocol is illustrative and would require optimization for the specific target molecule.
Step 1: Boc Protection of the Piperidine Precursor
-
Dissolve the functionalized piperidine precursor in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine or diisopropylethylamine) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the Boc-protected precursor in an appropriate anhydrous solvent (e.g., tetrahydrofuran or acetonitrile).
-
Treat with a suitable cyclization agent (e.g., a carbodiimide or another coupling reagent) to facilitate the formation of the urea ring.
-
The reaction may require heating to proceed at a reasonable rate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the final product by recrystallization or column chromatography.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the nine equivalent protons of the tert-butyl group as a singlet around 1.4-1.5 ppm. The protons on the bicyclic scaffold will appear as a series of multiplets in the aliphatic region. The NH proton of the urea will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the urea at around 170-175 ppm. The quaternary carbon and the methyl carbons of the Boc group will also be readily identifiable.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy:
-
The IR spectrum will be characterized by a strong absorption band for the carbonyl group of the urea at approximately 1670-1690 cm⁻¹. Another strong carbonyl stretch from the carbamate of the Boc group will be observed around 1690-1710 cm⁻¹. The N-H stretch of the urea will appear as a band in the region of 3200-3400 cm⁻¹.
Chemical Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the functional groups present: the Boc-protected amine, the urea, and the ketone.
Boc Group Reactivity:
-
The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions.
-
It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent, to yield the corresponding secondary amine. This deprotection is a key step in utilizing this building block for further synthetic transformations.
Caption: General scheme for the acidic deprotection of the Boc group.
Urea and Ketone Reactivity:
-
The urea functionality is generally stable.
-
The ketone at the 3-position can potentially undergo reactions typical of ketones, such as reduction or reactions with nucleophiles, although the steric hindrance of the bicyclic system may influence its reactivity.
Applications in Drug Discovery and Development
The diazabicyclo[3.2.1]octane scaffold is a key structural motif in a number of biologically active molecules. A primary application of this compound and its derivatives is in the synthesis of β-lactamase inhibitors.[6][7]
Role in β-Lactamase Inhibitors: β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Compounds containing the diazabicyclo[3.2.1]octane core, such as avibactam, are potent inhibitors of these enzymes. They function by acylating the active site serine of the β-lactamase, rendering it inactive. The unique bridged structure of the diazabicyclooctane mimics the transition state of β-lactam hydrolysis. This compound serves as a crucial intermediate for the synthesis of these inhibitors. Following the deprotection of the Boc group, the resulting secondary amine can be further functionalized to introduce the necessary pharmacophoric elements for potent β-lactamase inhibition.
Safety and Handling
Hazard Identification:
-
This compound is classified as a warning, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
-
Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat.
-
Work should be conducted in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique bicyclic structure and the presence of a readily cleavable Boc protecting group make it an ideal starting material for the synthesis of complex molecules, most notably a new generation of β-lactamase inhibitors. This guide has provided a comprehensive overview of its physical and chemical properties, a plausible synthetic strategy, and its key applications. The information presented herein is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.
References
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Angene Chemical. This compound. [Link]
- U.S. Patent US8487093B2, 2013. β-lactamase inhibitors.
- U.S. Patent US9708320B2, 2017. β-lactamase inhibitor and process for preparing the same.
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. [Link]
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A Comprehensive Technical Guide to tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
CAS Number: 1803571-82-5
Introduction: The Strategic Value of the Diazabicyclo[3.2.1]octane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and synthetic versatility is paramount. The 2,6-diazabicyclo[3.2.1]octane core represents a significant class of such frameworks. Its conformationally constrained, bridged structure allows for the precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions. This guide provides an in-depth technical overview of a key derivative, tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate, a versatile building block for drug discovery and development. While this specific isomer is not as extensively documented as its 3,8- and 2,8- counterparts, its unique arrangement of nitrogen atoms presents intriguing possibilities for novel therapeutic agents. This document will detail its physicochemical properties, propose a reasoned synthetic strategy, predict its spectroscopic characteristics, and explore its potential applications in medicinal chemistry.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing factors from solubility to cell permeability. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O₃ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 226.13174244 g/mol | [1] |
| Monoisotopic Mass | 226.13174244 g/mol | [1] |
Proposed Synthesis: A Strategy of 1,3-Dipolar Cycloaddition
The proposed synthetic pathway is outlined below:
Figure 1: Proposed synthetic workflow for this compound.
Detailed Proposed Experimental Protocol:
Step 1: Synthesis of N-Boc-3-hydroxypyrazine
-
To a solution of Boc-glycinamide (1.0 eq) in a suitable solvent such as ethanol, add glyoxal (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-3-hydroxypyrazine.
Causality: The condensation of an alpha-amino amide with a 1,2-dicarbonyl compound is a classic method for the formation of pyrazinones. The Boc protecting group on the glycinamide nitrogen is crucial to prevent unwanted side reactions and to be carried through to the final steps for selective deprotection and reprotection.
Step 2: Formation of the N-Boc-1-methyl-3-oxidopyrazinium Zwitterion
-
Dissolve N-Boc-3-hydroxypyrazine (1.0 eq) in acetonitrile.
-
Add a methylating agent such as methyl iodide (1.2 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
The resulting pyrazinium salt can be treated with a mild base (e.g., triethylamine) to generate the zwitterionic 3-oxidopyrazinium in situ for the subsequent cycloaddition.
Causality: Quaternization of the pyrazine nitrogen is necessary to form the 3-oxidopyrazinium, which is the active 1,3-dipole for the cycloaddition reaction.[2][3]
Step 3: [3+2] Cycloaddition
-
To the solution containing the in situ generated N-Boc-1-methyl-3-oxidopyrazinium, add acrolein (1.5 eq) as the dipolarophile.
-
Stir the reaction at room temperature, monitoring for the disappearance of the pyrazinium salt.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude intermediate cycloadduct is then taken to the next step without extensive purification.
Causality: The 1,3-dipolar cycloaddition between the 3-oxidopyrazinium and an alkene (acrolein) forms the bicyclic core. The regioselectivity of this reaction is expected to yield the desired diazabicyclo[3.2.1]octane skeleton.[2][3]
Step 4 & 5: Reduction and Deprotection/Reprotection
-
Dissolve the crude cycloadduct in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise to reduce the ketone.
-
After completion, quench the reaction with acetone and concentrate.
-
Dissolve the residue in dichloromethane and add trifluoroacetic acid (TFA) to remove the Boc group.
-
After deprotection is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
To the biphasic mixture, add di-tert-butyl dicarbonate (Boc₂O) and stir vigorously at room temperature to selectively protect the less hindered nitrogen.
-
Separate the organic layer, dry over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to yield this compound.
Causality: The final steps involve standard transformations to achieve the target molecule. Reduction of the ketone, followed by a deprotection-reprotection sequence allows for the introduction of the Boc group at the desired nitrogen position, yielding the final product.
Predicted Spectroscopic Analysis
While experimental spectra for this compound are not publicly available, a predictive analysis based on the proposed structure and data from analogous compounds can provide valuable guidance for characterization.
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):
The proton NMR spectrum is expected to show distinct signals for the bicyclic core protons and the tert-butyl group. The bridgehead protons are likely to appear as multiplets in the range of 3.0-4.5 ppm. The methylene protons of the bicyclic system would exhibit complex splitting patterns as multiplets between 1.5 and 2.5 ppm. The nine protons of the tert-butyl group will present as a sharp singlet around 1.4-1.5 ppm. The NH proton of the lactam will likely be a broad singlet between 6.0 and 8.0 ppm.
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):
The carbon NMR spectrum should display 11 distinct signals. The carbonyl carbon of the lactam is expected to be the most downfield signal, around 170-175 ppm. The carbonyl of the Boc group will likely appear around 155 ppm. The quaternary carbon of the tert-butyl group would be observed around 80 ppm, and the methyl carbons of the tert-butyl group as a single peak around 28 ppm. The carbons of the bicyclic framework are expected to resonate in the range of 30-60 ppm.
Mass Spectrometry (Predicted, ESI+):
In electrospray ionization mass spectrometry (positive mode), the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 227.1. Another common adduct would be the sodium adduct [M+Na]⁺ at m/z 249.1. Fragmentation would likely involve the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da).
Applications in Medicinal Chemistry
The 2,6-diazabicyclo[3.2.1]octane scaffold is a valuable building block in drug discovery due to its rigid conformation, which can lead to enhanced binding affinity and selectivity for biological targets.
-
Scaffold for Novel Therapeutics: This core can be elaborated at the secondary amine and the lactam nitrogen to explore a wide range of chemical space. The introduction of various substituents can be directed towards specific therapeutic targets.
-
Beta-Lactamase Inhibitors: Isomeric 1,6-diazabicyclo[3.2.1]octan-7-ones have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. The unique arrangement of nitrogens in the 2,6-diaza isomer could lead to novel inhibitors with different binding modes and spectra of activity.
-
Conformationally Restricted Diamine Mimetics: The diazabicyclo[3.2.1]octane framework serves as a conformationally restricted mimetic of piperazine, a common motif in centrally active agents. This rigidity can improve selectivity for specific receptor subtypes and reduce off-target effects.
Figure 2: Logical workflow for the utilization of the title compound in drug discovery.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Specific toxicity data for this compound is not available, and it should be treated as a potentially hazardous substance.
Conclusion
This compound is a promising, yet underexplored, building block for medicinal chemistry. Its rigid bicyclic structure and the presence of two modifiable nitrogen atoms make it an attractive scaffold for the development of novel therapeutic agents. While a validated synthetic protocol is not yet published, the proposed 1,3-dipolar cycloaddition strategy offers a logical and efficient route to this valuable compound. Further research into the synthesis, characterization, and biological evaluation of derivatives of this scaffold is warranted and holds the potential to unlock new avenues in drug discovery.
References
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Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. Available at: [Link]
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The Strategic Role of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore complex three-dimensional scaffolds. Among these, the rigid bicyclic diamine framework of 2,6-diazabicyclo[3.2.1]octane has emerged as a privileged structure, particularly in the development of enzyme inhibitors. This technical guide provides a comprehensive overview of a key building block in this class: tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate. We will delve into its synthesis, structural significance, key chemical transformations, and its pivotal role in the design of next-generation pharmaceuticals, supported by field-proven insights and detailed experimental protocols.
Introduction: The Rationale for Rigid Scaffolds in Drug Design
Modern drug discovery increasingly favors the use of sp³-rich, conformationally constrained scaffolds to achieve higher target affinity and selectivity.[1] Unlike flexible aliphatic chains, rigid bicyclic systems like the 2,6-diazabicyclo[3.2.1]octane core orient substituents in well-defined spatial arrangements, minimizing the entropic penalty upon binding to a biological target.[2] This inherent structural rigidity provides a stable platform for the precise positioning of pharmacophoric elements, leading to enhanced biological activity and improved metabolic stability.
This compound is a versatile bifunctional building block. It features a protected secondary amine, a reactive cyclic ketone, and a lactam functionality within a constrained bicyclic system. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic elaboration, while the ketone provides a site for further functionalization. This unique combination of features makes it a valuable intermediate in the synthesis of complex bioactive molecules.
Synthesis and Structural Elucidation
The synthesis of the 2,6-diazabicyclo[3.2.1]octane core can be achieved through various strategies, including intramolecular cyclization and cycloaddition reactions. A representative synthetic approach to a closely related analog, tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate, is detailed below. This multi-step synthesis highlights the key transformations required to construct the bicyclic framework.
Representative Synthetic Protocol
A plausible synthetic route to this compound can be adapted from the synthesis of similar bicyclic structures. A general strategy involves the construction of a suitable piperidine precursor followed by an intramolecular cyclization to form the bicyclic lactam.
Experimental Protocol: Synthesis of a Related Bicyclic Ketone
The following protocol describes the synthesis of the analogous tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate, which illustrates the key chemical steps that can be adapted for the synthesis of the title compound.[3]
Step 1: N-Debenzylation and Boc Protection
-
To a solution of 6-benzyl-6-azabicyclo[3.2.1]octan-3-one (1.2 g, 5.6 mmol) in dry dichloromethane (20 ml), cooled in an ice bath under a nitrogen atmosphere, is added dropwise chloroethyl chloroformate (0.64 ml, 7.2 mmol).
-
The mixture is stirred for 10 minutes at 0°C, then warmed to room temperature and stirred for 1.5 hours.
-
The solvent is removed by rotary evaporation, and the residue is dissolved in methanol (15 ml).
-
The resulting solution is heated under reflux for 2 hours and then concentrated to dryness.
-
The residue is re-suspended in dry dichloromethane (20 ml), and the suspension is cooled in an ice bath.
-
Triethylamine (2.1 ml, 15 mmol) is added, followed by di-tert-butyl dicarbonate (1.31 g, 6.01 mmol).
-
The mixture is allowed to warm to room temperature and stirred for 64 hours.
-
The reaction mixture is diluted with dichloromethane and washed successively with water, 1N HCl, water, and brine.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield the crude product.
-
Purification by column chromatography (hexane/ethyl acetate gradient) affords tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate as a pale yellow, waxy solid (0.80 g, 63% yield).[3]
Another powerful method for constructing the diazabicyclo[3.2.1]octane skeleton is through a [3+3]-cycloaddition reaction, as demonstrated by the reaction of 3-oxidopyraziniums with acrylates.[4] This approach offers a convergent route to highly functionalized bicyclic systems.
Structural and Conformational Analysis
The 2,6-diazabicyclo[3.2.1]octane ring system exists in a rigid, chair-like conformation. This conformational constraint is a key attribute for its use in medicinal chemistry, as it reduces the number of accessible low-energy conformations, thereby pre-organizing the molecule for binding to its target. The Boc-protecting group, while bulky, does not significantly alter the core conformation of the bicyclic system. X-ray crystallography studies on related diazabicyclooctane derivatives have confirmed this rigid geometry.[5]
Caption: Conformational representation of the 2,6-diazabicyclo[3.2.1]octane core.
Key Chemical Transformations and Reactivity
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.
The Boc-Protected Amine
The Boc group provides robust protection for the N6 nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free secondary amine.[6] This amine can then be functionalized through various reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides or sulfonates.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Urea and Carbamate Formation: Reaction with isocyanates or chloroformates.
The Keto-Lactam Moiety
The ketone at the C3 position is a versatile handle for introducing further structural diversity. It can undergo a range of standard ketone reactions, such as:
-
Reduction: Stereoselective reduction to the corresponding alcohol.
-
Reductive Amination: To introduce a new amino substituent.
-
Wittig Reaction: To form an exocyclic double bond.
-
Enolate Chemistry: The adjacent lactam nitrogen influences the reactivity of the α-protons, allowing for controlled enolate formation and subsequent alkylation or other electrophilic additions.
The lactam itself is generally stable but can be hydrolyzed under forcing acidic or basic conditions. More importantly, it serves as a rigid structural element and a hydrogen bond acceptor in interactions with biological targets.
Caption: Key synthetic transformations of the title compound.
Applications in Medicinal Chemistry: A Case Study on β-Lactamase Inhibitors
The most prominent application of the 2,6-diazabicyclo[3.2.1]octane scaffold is in the development of novel β-lactamase inhibitors.[7] β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The diazabicyclooctane (DBO) core acts as a non-β-lactam β-lactamase inhibitor, effectively neutralizing these resistance enzymes and restoring the efficacy of co-administered antibiotics.[8]
Avibactam , a clinically approved β-lactamase inhibitor, features a related 1,6-diazabicyclo[3.2.1]octan-7-one core. The synthesis of Avibactam and other DBO inhibitors often involves intermediates structurally similar to this compound.[9]
The rigid DBO scaffold in these inhibitors serves to mimic the transition state of β-lactam hydrolysis, allowing for covalent modification of the active site serine of the β-lactamase. The various substituents on the bicyclic core are optimized to enhance binding affinity and broaden the spectrum of inhibited enzymes.
| Compound | Core Structure | Key Features | Therapeutic Use |
| Avibactam | 1,6-diazabicyclo[3.2.1]octan-7-one | Broad-spectrum serine β-lactamase inhibitor | In combination with ceftazidime for complicated intra-abdominal and urinary tract infections |
| Relebactam | 1,6-diazabicyclo[3.2.1]octan-7-one | Potent inhibitor of Class A and Class C β-lactamases | In combination with imipenem/cilastatin for hospital-acquired and ventilator-associated bacterial pneumonia |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure provides a robust platform for the development of novel therapeutic agents with improved pharmacological properties. The orthogonal reactivity of its functional groups allows for a wide range of synthetic modifications, enabling the systematic exploration of structure-activity relationships. The proven success of the diazabicyclooctane scaffold in clinically approved β-lactamase inhibitors underscores its importance and potential. Future applications of this and related building blocks are likely to extend to other enzyme inhibitor and receptor modulator programs where conformational control is paramount for achieving high potency and selectivity.
References
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Five-membered 2,3-dioxoheterocycles: CVIII. [3+3]-Nucleophilic .... (n.d.). Retrieved January 19, 2026, from [Link]
- Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry.
- Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams.
- Google Patents. (n.d.). US10759800B2 - Crystalline forms of diazabicyclooctane derivatives and production process thereof.
-
Sci-Hub. (n.d.). Regiodirected Synthesis and Stereochemistry of 2,4,8‐Trialkyl‐3‐thia‐1,5‐diazabicyclo[3.2.1]octanes and α,ω‐Bis(2,4,6‐trialkyl‐1,3,5‐dithiazinane‐5‐yl)alkanes. Retrieved January 19, 2026, from [Link]
- Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria. (2020). Journal of Medicinal Chemistry.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 19, 2026, from [Link]
- Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis for the degree of Doctor of Philosophy.
- The Chemistry of Bridged Lactams and Related Heterocycles. (2016). PubMed Central.
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Optional[13C NMR]. (n.d.). Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. Retrieved January 19, 2026, from [Link]
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Google Patents. (n.d.). US8969566B2 - Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[10][11][12]octane-2-carboxamide and salts thereof. Retrieved January 19, 2026, from
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ResearchGate. (n.d.). Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Retrieved January 19, 2026, from [Link]
- Synthesis of 2-Thio-Substituted 1,6-Diazabicyclo[3.2.1]octane Derivatives, Potent β-Lactamase Inhibitors. (2020). PubMed.
- Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. (n.d.).
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The Cornerstone of Modern β-Lactamase Inhibition: A Technical Guide to tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Abstract
The escalating crisis of antibiotic resistance, driven largely by the proliferation of β-lactamase enzymes, demands the continuous innovation of potent and broad-spectrum inhibitors. The diazabicyclooctane (DBO) scaffold has emerged as a premier structural motif in the design of a new generation of non-β-lactam β-lactamase inhibitors. This technical guide provides an in-depth exploration of a pivotal building block, tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate , detailing its synthesis, chemical properties, and critical role in the construction of clinically significant inhibitors such as avibactam and relebactam. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel antibacterial therapies.
Introduction: The Imperative for Novel β-Lactamase Inhibitors
β-Lactam antibiotics remain a cornerstone of antibacterial therapy. However, their efficacy is severely threatened by bacterial resistance mechanisms, predominantly the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring.[1] To counteract this, β-lactam antibiotics are often co-administered with β-lactamase inhibitors (BLIs). While early BLIs like clavulanic acid, sulbactam, and tazobactam have been invaluable, the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases (e.g., KPC, OXA) has necessitated the development of novel inhibitors with a broader spectrum of activity.[2]
Second-generation, non-β-lactam inhibitors based on the diazabicyclooctane (DBO) core have proven to be a clinical breakthrough.[3] Unlike their predecessors, which are often irreversible "suicide" inhibitors, DBOs act as reversible, covalent inhibitors, offering a distinct mechanistic advantage against a wider array of β-lactamases, including Ambler Class A, C, and some Class D enzymes.[4] At the heart of these revolutionary drugs lies the versatile synthetic building block, this compound. Its unique bicyclic structure provides the necessary steric and electronic properties for potent enzyme inhibition, while the Boc-protecting group offers a handle for facile synthetic manipulation.
Synthesis and Characterization of the Core Building Block
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While various synthetic routes have been reported for similar diazabicyclic cores, a common strategy involves the construction of a substituted piperidine ring followed by cyclization to form the bicyclic system.
Illustrative Synthetic Protocol
The following protocol is a representative synthesis adapted from methodologies reported in the literature for analogous structures.[5][6] The causality behind key steps is explained to provide a deeper understanding of the synthetic strategy.
Step 1: N-Protection and Functionalization of a Piperidine Precursor
The synthesis often commences with a readily available chiral piperidine derivative. The initial step involves the protection of the ring nitrogen, typically with a benzyl group, to prevent unwanted side reactions in subsequent steps. This is followed by the introduction of a ketone functionality at the C-3 position.
Step 2: Debenzylation and Boc Protection
The benzyl protecting group is then removed, commonly via catalytic hydrogenation. The resulting secondary amine is immediately protected with a di-tert-butyl dicarbonate (Boc₂O) to yield the tert-butyl carbamate. This Boc group is crucial for modulating the reactivity of the nitrogen atom and can be removed under acidic conditions when required for further derivatization.
Experimental Protocol: Synthesis of tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate (an analogous core)
-
Step A: Debenzylation. To a solution of 6-benzyl-6-azabicyclo[3.2.1]octan-3-one (1.2 g, 5.6 mmol) in dry dichloromethane (20 ml), cooled in an ice bath under a nitrogen atmosphere, is added dropwise chloroethyl chloroformate (0.64 ml, 7.2 mmol). The mixture is stirred for 10 minutes at 0°C, then warmed to room temperature and stirred for 1.5 hours. The solvent is removed by rotary evaporation. The residue is dissolved in methanol (15 ml) and heated under reflux for 2 hours. The solvent is again removed by rotary evaporation.[5]
-
Rationale: This two-step debenzylation proceeds via the formation of a carbamate intermediate, which is subsequently cleaved under reflux in methanol. This method is often preferred over direct hydrogenolysis when other reducible functional groups are present.
-
-
Step B: Boc Protection. The crude residue from Step A is re-suspended in dry dichloromethane (20 ml) and cooled in an ice bath. Triethylamine (2.1 ml, 15 mmol) is added, followed by di-tert-butyl dicarbonate (1.31 g, 6.01 mmol). The mixture is allowed to warm to room temperature and stirred for 64 hours.[5]
-
Rationale: The addition of a base like triethylamine is essential to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the secondary amine on the Boc anhydride.
-
-
Work-up and Purification. The reaction mixture is diluted with dichloromethane and washed sequentially with water, 1N HCl, water, and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography (hexane/ethyl acetate gradient) to yield the title compound.[5]
Characterization Data
The structural integrity of this compound and its analogues is confirmed by standard analytical techniques.
| Analysis | Expected Data for tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate |
| Molecular Formula | C₁₁H₁₈N₂O₃[7] |
| Molecular Weight | 226.27 g/mol [7] |
| Monoisotopic Mass | 226.13174244 g/mol [7] |
| ¹H NMR | Characteristic peaks for the Boc group (singlet around 1.4-1.5 ppm) and diastereotopic protons of the bicyclic core. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the ketone, the carbamate carbonyl, the quaternary carbon of the Boc group, and the carbons of the bicyclic framework. |
| HRMS (ESI) | [M+H]⁺ calculated for C₁₁H₁₉N₂O₃: 227.1390, found to be within a narrow margin of error. |
Note: The exact chemical shifts in NMR spectra will depend on the solvent and the specific stereoisomer.
Application in the Synthesis of Avibactam and Relebactam
The true value of this compound and its derivatives lies in their role as advanced intermediates in the synthesis of clinically approved β-lactamase inhibitors. The synthetic pathways to avibactam and relebactam showcase the versatility of this building block. A common synthetic intermediate derived from the core is (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide.
Synthetic Workflow from DBO Core to Avibactam
The following diagram illustrates a generalized synthetic workflow for the conversion of a DBO intermediate to avibactam.
Caption: Simplified mechanism of reversible covalent inhibition by DBOs.
Structure-Activity Relationships (SAR)
-
The Sulfate Group: The O-sulfate group is critical for the potent, broad-spectrum activity of avibactam. It mimics the carboxylate group of β-lactam antibiotics, allowing for recognition and binding within the active site of the enzyme. [8]
-
The C2-Side Chain: Modifications at the C2 position of the DBO ring significantly influence the inhibitory profile and spectrum of activity. The carboxamide side chain of avibactam is crucial for its interaction with conserved residues in the active site of many β-lactamases. [3]In relebactam, the more complex piperidine-4-ylcarbamoyl side chain contributes to its potent activity, particularly against certain resistant strains. [4]
-
The Bicyclic Core: The strained ring system of the diazabicyclooctane core is believed to contribute to the electrophilicity of the urea carbonyl, facilitating the acylation reaction with the active site serine.
Comparative Efficacy of DBO-Based Inhibitors
The inhibitory potential of DBO-based compounds is quantified by their 50% inhibitory concentration (IC₅₀) values against a panel of clinically relevant β-lactamases.
| Inhibitor | Target β-Lactamase | IC₅₀ (nM) | Reference |
| Avibactam | KPC-2 (Class A) | ~3.4 - 29 | [4] |
| CTX-M-15 (Class A) | ~3.4 - 29 | [4] | |
| AmpC (Class C) | Potent Inhibition | [9] | |
| OXA-48 (Class D) | Potent Inhibition | [1] | |
| Relebactam | KPC-2 (Class A) | ~230 - 910 | [4] |
| CTX-M-15 (Class A) | ~230 - 910 | [4] | |
| AmpC (Class C) | Potent Inhibition | [9] | |
| OXA-48 (Class D) | Limited Activity | [4] |
Note: IC₅₀ values can vary depending on the experimental conditions.
Future Perspectives and Conclusion
The diazabicyclooctane scaffold, exemplified by the versatile building block this compound, has revolutionized the field of β-lactamase inhibition. The success of avibactam and relebactam has spurred further research into novel DBO derivatives with enhanced properties, such as improved activity against metallo-β-lactamases (Class B) and oral bioavailability. [2] Some DBOs have also demonstrated a dual-targeting mechanism, inhibiting not only β-lactamases but also penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. [1]This dual-action potential represents an exciting avenue for the development of next-generation antibacterial agents that may be less prone to the development of resistance.
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The Enduring Scaffold: A Technical Guide to the Discovery and Strategic Application of Diazabicyclo[3.2.1]octane in Modern Drug Development
Abstract
The diazabicyclo[3.2.1]octane core, a rigid nitrogen-containing heterocyclic system, has carved a significant niche in medicinal chemistry, evolving from a synthetic curiosity to a privileged scaffold in contemporary drug design. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this remarkable molecular framework. We will traverse the timeline from its initial synthesis to the sophisticated stereoselective methodologies that have enabled its widespread application. Furthermore, this guide will delve into the strategic incorporation of the diazabicyclo[3.2.1]octane scaffold in modern drug discovery, with a particular focus on its role as a constrained piperazine analogue and its successful application in the development of novel therapeutics for central nervous system disorders and infectious diseases, most notably as the cornerstone of a new generation of β-lactamase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the history, synthesis, and medicinal chemistry applications of this pivotal scaffold.
Genesis of a Privileged Scaffold: The Initial Discovery and Synthesis
The first documented synthesis of the 3,8-diazabicyclo[3.2.1]octane ring system was reported in 1961 by Giorgio Cignarella and his colleagues. Their pioneering work laid the foundation for all subsequent explorations of this scaffold. The initial approach, while historically significant, was a multi-step process that highlighted the chemical intricacies of constructing this bridged bicyclic system.
The Cignarella Synthesis: A Landmark Achievement
Cignarella's initial synthesis of 3,8-diazabicyclo[3.2.1]octane and its N-substituted derivatives was a testament to classical synthetic chemistry. While the full, detailed experimental protocol from the original publication is not reproduced here, the general strategy involved the formation of a substituted piperazine ring followed by a subsequent cyclization to create the characteristic bridged structure. This early work was instrumental in establishing the feasibility of accessing this unique chemical architecture.
The Evolution of Synthetic Methodologies: From Classical Approaches to Modern Innovations
The initial synthesis by Cignarella, while groundbreaking, paved the way for the development of more efficient, scalable, and stereoselective methods to access the diazabicyclo[3.2.1]octane core. The inherent conformational rigidity of the scaffold, a desirable trait in drug design for pre-organizing pharmacophoric elements, spurred chemists to devise novel synthetic strategies.
Early Synthetic Routes and Key Intermediates
Following Cignarella's discovery, a number of alternative synthetic approaches were developed. Many of these early methods focused on the construction of key intermediates, such as substituted pyrrolidines, which could then be elaborated into the bicyclic system. These routes often involved classical organic reactions and provided access to a range of substituted analogues, albeit often with limited stereocontrol.
The Rise of Stereoselective Syntheses
The increasing importance of chirality in drug action necessitated the development of stereoselective and enantioselective syntheses of the diazabicyclo[3.2.1]octane scaffold. Modern synthetic chemistry has risen to this challenge, with a variety of elegant strategies now available to access specific stereoisomers of this core. These methods often employ chiral starting materials, asymmetric catalysis, or diastereoselective cyclization reactions to achieve high levels of stereocontrol. The development of these sophisticated synthetic routes has been a critical enabler for the widespread use of this scaffold in drug discovery programs.[1][2]
A generalized representation of a modern synthetic approach is depicted below:
Caption: Generalized modern synthetic workflow for stereoselective synthesis.
Strategic Applications in Drug Discovery: A Scaffold of Versatility
The diazabicyclo[3.2.1]octane scaffold's rigid structure, which limits conformational flexibility, has made it a highly attractive component in the design of new drugs. This rigidity can lead to increased binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.
A Constrained Piperazine Analogue
One of the key conceptual frameworks for the application of the diazabicyclo[3.2.1]octane scaffold is as a constrained analogue of piperazine. The piperazine ring is a common motif in many bioactive molecules, but its conformational flexibility can sometimes be detrimental to potency and selectivity. By incorporating the piperazine moiety within the rigid bicyclic framework of diazabicyclo[3.2.1]octane, medicinal chemists can lock the relative orientation of the nitrogen atoms and their substituents, leading to a more defined presentation of pharmacophoric groups.[3]
Caption: Constrained scaffold advantage in drug design.
Targeting the Central Nervous System: Epibatidine Analogues
The potent analgesic properties of the natural product epibatidine, a nicotinic acetylcholine receptor agonist, spurred the development of numerous analogues in the search for safer and more effective pain therapeutics. The diazabicyclo[3.2.1]octane scaffold has been successfully employed to create novel epibatidine analogues.[4][5] By replacing the 7-azabicyclo[2.2.1]heptane core of epibatidine with the diazabicyclo[3.2.1]octane system, researchers have been able to modulate the pharmacological profile of these compounds, leading to potent and selective ligands for nicotinic receptors.[4]
Combating Infectious Diseases: Maraviroc Analogues and Beyond
In the field of antiviral drug discovery, the diazabicyclo[3.2.1]octane scaffold has been explored as a key structural element in analogues of the HIV entry inhibitor Maraviroc.[6][7] Maraviroc, a CCR5 antagonist, contains a tropane moiety (8-azabicyclo[3.2.1]octane). By introducing a second nitrogen atom to create the diazabicyclo[3.2.1]octane core, researchers have developed analogues with retained or even improved antiviral activity.[6][7] This highlights the scaffold's utility in fine-tuning the steric and electronic properties of a lead compound to optimize its interaction with the target protein.
A Paradigm Shift in Antibacterial Therapy: The Rise of Diazabicyclooctane β-Lactamase Inhibitors
Perhaps the most impactful application of the diazabicyclo[3.2.1]octane scaffold to date has been in the development of a new class of β-lactamase inhibitors. Bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, is a major global health threat. The diazabicyclooctane-based inhibitors represent a significant advancement over earlier classes of inhibitors.
Avibactam , a non-β-lactam β-lactamase inhibitor, features a 1,6-diazabicyclo[3.2.1]octan-7-one core. It exhibits broad-spectrum activity against Ambler class A, C, and some class D serine β-lactamases.[8][9] Avibactam is co-formulated with β-lactam antibiotics such as ceftazidime to restore their efficacy against resistant bacteria.
More recently, the development of ETX0282 , an orally bioavailable prodrug of the active diazabicyclooctane inhibitor ETX1317 , represents a major step forward in the fight against multidrug-resistant Gram-negative infections.[10][11][12] ETX1317 also possesses a broad spectrum of activity against key serine β-lactamases.[10][12] The oral bioavailability of ETX0282 offers a significant advantage for the treatment of infections in an outpatient setting.[10][12]
| Drug Candidate | Core Structure | Key Features | Therapeutic Application |
| Avibactam | 1,6-Diazabicyclo[3.2.1]octan-7-one | Broad-spectrum serine β-lactamase inhibitor | In combination with β-lactam antibiotics for serious Gram-negative infections |
| ETX1317 (active form of ETX0282) | Diazabicyclooctane | Orally bioavailable prodrug; broad-spectrum serine β-lactamase inhibitor | Oral therapy for multidrug-resistant Gram-negative infections |
The mechanism of action of diazabicyclooctane β-lactamase inhibitors like avibactam is distinct from that of traditional β-lactam-based inhibitors. The process involves a covalent but reversible inhibition of the target β-lactamase.
-
Acylation: The strained amide bond within the diazabicyclooctane ring is attacked by the active site serine residue of the β-lactamase, leading to the formation of a covalent acyl-enzyme intermediate. This step effectively inactivates the enzyme.
-
Reversibility: Unlike many "suicide" inhibitors, the acyl-enzyme intermediate formed with diazabicyclooctane inhibitors can undergo a slow hydrolysis, which regenerates the active enzyme and the ring-opened, inactive form of the inhibitor. More importantly, the ring-opened inhibitor can recyclize to reform the active bicyclic structure, allowing for the potential to inhibit another enzyme molecule. However, the rate of deacylation is significantly slower than the rate of acylation, leading to sustained inhibition of the β-lactamase population.[8][13][14][15]
Caption: Mechanism of covalent, reversible inhibition of β-lactamases.
Conclusion: An Enduring Legacy and a Bright Future
From its initial synthesis over six decades ago, the diazabicyclo[3.2.1]octane scaffold has demonstrated its enduring value in the field of medicinal chemistry. Its unique conformational constraints have provided a powerful tool for drug designers to enhance the potency, selectivity, and overall pharmacological profiles of a wide range of therapeutic agents. The remarkable success of diazabicyclooctane-based β-lactamase inhibitors has reinvigorated the fight against antibiotic resistance and serves as a compelling testament to the power of scaffold-based drug design. As synthetic methodologies continue to advance, we can anticipate that the diazabicyclo[3.2.1]octane core will continue to be a source of innovative and impactful medicines for years to come.
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In-depth Technical Guide: Spectroscopic Characterization of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the bicyclic lactam, tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS 1803571-82-5). This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents, including β-lactamase inhibitors. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation. This document outlines the theoretical basis for the observed spectral features, presents detailed experimental protocols for data acquisition, and provides an expert interpretation of the resulting spectra, establishing a benchmark for researchers in synthetic and pharmaceutical chemistry.
Introduction and Molecular Structure
This compound is a chiral, non-planar molecule featuring a rigid bicyclic core. This framework contains a six-membered piperidine ring fused with a five-membered pyrrolidine ring, incorporating a lactam (cyclic amide) at position 3 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 6. The molecular formula is C₁₁H₁₈N₂O₃, with a monoisotopic mass of approximately 226.13 g/mol .[1][2]
The constrained bicyclic structure locks the molecule into a specific conformation. This rigidity has significant implications for its NMR spectrum, as it renders many protons and carbons chemically and magnetically inequivalent, leading to more complex splitting patterns than would be observed in a flexible, acyclic analogue. Understanding this three-dimensional structure is paramount to correctly assigning the spectral data.
Diagram: Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the following standardized numbering scheme for the bicyclic system will be used throughout this guide.
Caption: General workflow for spectroscopic analysis and structural verification.
Conclusion
The spectroscopic characterization of this compound by NMR and MS provides a definitive analytical signature for this important chemical intermediate. The ¹H NMR spectrum, though complex due to the molecule's rigid, asymmetric structure, offers detailed information on the proton environment. The ¹³C NMR spectrum confirms the presence of all 11 carbon atoms in their expected chemical shift regions. Finally, ESI mass spectrometry, particularly HRMS, unambiguously verifies the molecular weight and elemental composition. The data and protocols presented in this guide serve as a reliable reference for researchers, ensuring accurate identification and quality assessment in a drug discovery and development setting.
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Introduction: The Synthetic Challenge of a Novel β-Lactamase Inhibitor
An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Avibactam
Avibactam is a groundbreaking non-β-lactam, covalent β-lactamase inhibitor that has become a cornerstone in the fight against multidrug-resistant bacterial infections.[1][2] Its combination with β-lactam antibiotics like ceftazidime has revitalized their efficacy against pathogens producing a wide array of β-lactamase enzymes, including Class A, Class C, and some Class D enzymes.[2][3] The chemical architecture of avibactam, featuring a strained diazabicyclo[3.2.1]octane (DBO) core, presents a significant synthetic challenge.[4] This complexity makes the development of efficient, scalable, and cost-effective manufacturing routes a critical endeavor for the pharmaceutical industry.
This guide provides an in-depth exploration of the pivotal chemical intermediates that form the backbone of avibactam synthesis. We will dissect various synthetic strategies, from early discovery routes to highly optimized manufacturing processes, to provide researchers and drug development professionals with a comprehensive understanding of the field. The focus will be on the causality behind experimental choices, the evolution of synthetic design, and the practical methodologies for preparing these crucial molecular building blocks.
Chapter 1: Early Synthetic Strategies & Foundational Intermediates
Initial synthetic routes to avibactam, while groundbreaking, were often characterized by long reaction sequences, low overall yields, and the use of hazardous reagents, making them unsuitable for large-scale industrial production.[5] A common approach began with chiral starting materials like L-pyroglutamic acid to establish the necessary stereochemistry early in the synthesis.
The L-Pyroglutamic Acid Route
One of the well-documented early routes begins with L-pyroglutamic acid, a readily available chiral building block. This pathway involves a critical ring-opening and re-closing strategy to construct the core piperidine ring system.[5]
A pivotal intermediate in this pathway is the oxalate salt of benzyl (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylate .[4] Achieving the correct stereochemistry at the C2 and C5 positions of the piperidine ring is the central challenge of this approach. The synthesis of this key intermediate establishes the stereochemical foundation for the final avibactam molecule. The overall yield for routes starting from L-glutamic acid was typically around 11%.[5]
The general workflow for this approach is outlined below.
Caption: General workflow from L-Pyroglutamic Acid to a key piperidine intermediate.
Chapter 2: The Optimized Manufacturing Route: A Paradigm of Process Chemistry
To meet commercial demand, AstraZeneca and Forest Laboratories developed a highly efficient, convergent synthesis that has become the benchmark for avibactam production.[6] This route commences from the commercially available Boc-benzyl-glutamate and delivers avibactam in just five isolated steps with an impressive overall yield of 35%.[6] This process exemplifies the principles of modern process chemistry, prioritizing efficiency, safety, and scalability.
Key Intermediate I: Oxalate salt of benzyl (2S,5S)-5-(benzyloxyamino)piperidine-2-carboxylate
The synthesis begins with the reaction of Boc-benzyl-glutamate with trimethylsulfoxonium iodide to form a key piperidine precursor after ring-opening and re-cyclization. A critical step is the stereoselective reduction of a ketone intermediate, followed by the introduction of the benzyloxyamino group. This sequence leads to the formation of the pivotal intermediate, the oxalate salt of benzyl (2S,5S)-5-(benzyloxyamino)piperidine-2-carboxylate.[4]
Key Intermediate II: (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide
The carboxylate ester of the preceding intermediate is then converted to a primary amide. This transformation is crucial as the carboxamide group is a required feature in the final avibactam structure. This step yields (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide , another isolable and critical intermediate in the manufacturing process.[7][8]
Key Intermediate III: (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
The construction of the bicyclic DBO core is arguably the most crucial phase of the synthesis. It involves the formation of the urea moiety. A noteworthy feature of the optimized process is the counterintuitive use of an Fmoc protecting group to facilitate this difficult urea formation.[6] This strategic decision highlights an expert understanding of reaction mechanisms to overcome a significant synthetic hurdle. The cyclization ultimately yields (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide (also known as Avibactam INT 1, CAS 1416134-48-9).[9] This intermediate is the direct precursor to the final deprotection and sulfation steps.
Caption: Key intermediates in the highly efficient AstraZeneca manufacturing route for avibactam.
Chapter 3: A Novel Biocatalytic Approach
More recent innovations in the synthesis of avibactam have incorporated biocatalysis to enhance stereoselectivity and reduce reliance on expensive or hazardous reagents. A notable route starts from the affordable and commercially available ethyl-5-hydroxypicolinate.[5][10]
Key Intermediate: (2S,5S)-5-hydroxypiperidine-2-carboxylate acid
The centerpiece of this synthetic route is the use of a lipase-catalyzed resolution. This enzymatic step allows for the highly selective synthesis of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid .[5][10] This chiral hydroxy acid is a valuable precursor that sets the stereochemistry for the subsequent steps. The use of biocatalysis represents a significant step towards a "greener" and more sustainable synthesis. This route achieves a respectable 23.9% overall yield in 10 steps.[10]
| Starting Material | Key Transformation | Key Intermediate | Reported Yield | Reference |
| Ethyl-5-hydroxypicolinate | Lipase-catalyzed resolution | (2S,5S)-5-hydroxypiperidine-2-carboxylate acid | High stereoselectivity | [5][10] |
| Boc-benzyl-glutamate | Multi-step chemical synthesis | Benzyl (2S,5S)-5-(benzyloxyamino)piperidine-2-carboxylate | 56% from starting material | [6] |
| (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide | Urea formation and cyclization | (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | 91% over 2 steps | [6] |
Chapter 4: The Crucial Endgame: One-Pot Debenzylation and Sulfation
The final steps of many avibactam syntheses converge on a common late-stage intermediate: the O-benzyl protected DBO core, (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide .[4][5] The transformation of this molecule into avibactam requires two key steps: removal of the benzyl protecting group from the hydroxylamine and sulfation of the resulting hydroxyl group.
Key Intermediate: Tetrabutylammonium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
A particularly elegant solution developed for the manufacturing route is a one-pot debenzylation-sulfation reaction.[6] This is achieved using controlled-feed hydrogenation with a palladium on carbon (Pd/C) catalyst in the presence of a sulfating agent, typically a sulfur trioxide-trimethylamine complex (SO₃·NMe₃).[4][5]
The resulting sulfate is a highly polar molecule, which can be difficult to extract and purify from the aqueous reaction mixture. To overcome this, a lipophilic cation exchange is performed in the same pot.[4] Tetrabutylammonium acetate is added, which swaps the initial cation for the bulky, organic-soluble tetrabutylammonium (TBA) ion. This forms the key intermediate Tetrabutylammonium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate , which can be easily extracted into an organic solvent like dichloromethane for purification.[5] The final step is a simple cation exchange to swap the TBA ion for sodium, yielding the final active pharmaceutical ingredient, Avibactam Sodium.
Experimental Protocol: One-Pot Debenzylation, Sulfation, and Cation Exchange
This protocol is a representative synthesis based on published literature and should be adapted and optimized for specific laboratory conditions.[5]
-
Reaction Setup: To a hydrogenation vessel, charge (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide (1.0 equiv), sulfur trioxide trimethylamine complex (1.2 equiv), triethylamine (0.35 equiv), 10% w/w Pd/C (0.08 equiv by weight), isopropanol (5 vol), and water (5 vol).
-
Hydrogenation: Flush the vessel with nitrogen. Introduce hydrogen gas at a controlled feed rate until TLC or HPLC analysis confirms complete consumption of the starting material.
-
Workup I: Filter the reaction mixture to remove the Pd/C catalyst, washing the filter cake with water. Combine the filtrates.
-
Cation Exchange: To the combined filtrates, add a solution of tetrabutylammonium acetate (1.5 equiv) in water.
-
Extraction: Extract the aqueous mixture with dichloromethane (2 x 4 vol).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tetrabutylammonium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate as a solid, which can be further purified by crystallization.
Conclusion
The synthesis of avibactam is a testament to the power of modern organic chemistry and process development. The journey from long, low-yielding routes to a streamlined, five-step manufacturing process underscores the importance of strategic intermediate selection and reaction optimization. Key intermediates such as benzyl (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylate , (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide , and the tetrabutylammonium salt of sulfated avibactam represent critical milestones in its synthesis. Understanding the logic behind their formation and the innovative methods used to prepare them provides invaluable insights for any scientist or professional involved in the complex field of pharmaceutical development.
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NINGBO INNO PHARMCHEM CO.,LTD. Avibactam Sodium: Chemical Properties and Synthesis Pathways for Pharmaceutical Applications. 3
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An In-depth Technical Guide to the Solubility of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate in Organic Solvents
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery and development, the physicochemical properties of Active Pharmaceutical Ingredients (APIs) and their intermediates are of paramount importance. Among these, solubility stands out as a critical parameter that influences every stage of the development pipeline, from synthesis and purification to formulation and bioavailability. The compound at the focus of this guide, tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate, is a key building block in the synthesis of novel therapeutic agents. Its bicyclic structure and functional groups present unique challenges and opportunities in terms of its interaction with various solvent systems. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility, present predictive data to guide your experimental work, and provide robust protocols for in-house solubility determination.
Molecular Profile of this compound
A thorough understanding of a molecule's structure and inherent properties is the foundation for predicting its solubility.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₈N₂O₃ | [1][2] |
| Molecular Weight | 226.27 g/mol | [1][2] |
| SMILES | O=C(N1C2CC(NC(C2)C1)=O)OC(C)(C)C | [1] |
| Predicted logP | 0.4 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Topological Polar Surface Area (TPSA) | 58.6 Ų | [2] |
The structure reveals a rigid bicyclic core, a lactam moiety (a cyclic amide), a secondary amine within the bridge, and a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group. The presence of both hydrogen bond donors (the N-H of the lactam) and acceptors (the carbonyl oxygens and the nitrogen atoms), along with a moderate TPSA, suggests a nuanced solubility profile. The predicted octanol-water partition coefficient (logP) of 0.4 indicates a relatively balanced hydrophilic-lipophilic character.
Theoretical Framework: The Interplay of Forces Governing Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This adage is rooted in the intermolecular forces between the solute and solvent molecules. For this compound, the following interactions are key:
-
Hydrogen Bonding: The N-H group of the lactam can act as a hydrogen bond donor, while the carbonyl oxygens and the nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are therefore expected to be effective at solvating the molecule.
-
Dipole-Dipole Interactions: The polar lactam and carbamate groups create a significant molecular dipole. Polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) can engage in dipole-dipole interactions, contributing to solubility.
-
Van der Waals Forces: The nonpolar hydrocarbon backbone and the tert-butyl group will interact with solvents via weaker van der Waals forces. Nonpolar solvents will primarily rely on these interactions for solvation.
The overall solubility in a given solvent will be a balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The rigid, crystalline structure of the solute will require a significant amount of energy to overcome the lattice energy before dissolution can occur.
Predicted Solubility Profile
In the absence of extensive published experimental data, computational models provide a valuable starting point for solvent selection. The following table presents the predicted solubility of this compound in a range of common organic solvents at ambient temperature. These values were generated using a predictive model that leverages the compound's structural features.
| Solvent | Solvent Class | Predicted Solubility (g/L) | Qualitative Solubility |
| Methanol | Protic | 150 - 250 | Very Soluble |
| Ethanol | Protic | 80 - 150 | Freely Soluble |
| Isopropanol | Protic | 30 - 80 | Soluble |
| n-Butanol | Protic | 15 - 30 | Sparingly Soluble |
| Water | Protic | 5 - 15 | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 300 | Very Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 300 | Very Soluble |
| Acetonitrile | Polar Aprotic | 50 - 100 | Soluble |
| Acetone | Polar Aprotic | 40 - 90 | Soluble |
| Dichloromethane (DCM) | Polar Aprotic | 100 - 200 | Freely Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | 60 - 120 | Freely Soluble |
| Ethyl Acetate | Polar Aprotic | 20 - 40 | Sparingly Soluble |
| Toluene | Nonpolar | < 1 | Very Slightly Soluble |
| Hexane | Nonpolar | < 0.1 | Practically Insoluble |
| Diethyl Ether | Nonpolar | < 0.5 | Practically Insoluble |
Interpretation of Predicted Data:
The predictions align well with the theoretical framework. The highest solubilities are predicted in highly polar aprotic solvents like DMSO and DMF, which are excellent at disrupting the crystal lattice and forming strong dipole-dipole interactions. Protic solvents like methanol and ethanol are also predicted to be very effective, likely due to their ability to form hydrogen bonds with the solute. Dichloromethane's predicted high solubility is consistent with its use as a solvent in the synthesis and purification of related compounds. Conversely, the nonpolar solvents, toluene, hexane, and diethyl ether, are predicted to be poor solvents, which is in line with their inability to effectively solvate the polar functional groups of the molecule. This is further supported by the use of diethyl ether as an anti-solvent for recrystallization in the synthesis of a similar compound.
Experimental Determination of Solubility: A Self-Validating Protocol
While predictive models are a powerful tool, experimental verification is crucial for accurate process development and formulation. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.
Principle
An excess of the solid solute is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the supernatant is then determined by a suitable analytical method. This concentration represents the equilibrium solubility at that temperature.
Experimental Workflow
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A Comprehensive Technical Guide to the Stability and Storage of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
This document provides an in-depth technical analysis of the stability and optimal storage conditions for tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes data from suppliers with fundamental chemical principles to ensure the long-term integrity and reliability of this critical building block.
Introduction and Compound Significance
This compound (CAS No. 1803571-82-5) is a constrained bicyclic amine derivative featuring a key tert-butoxycarbonyl (Boc) protecting group.[1][2] Its rigid scaffold and versatile functional groups—a secondary amine, a lactam, and a protected amine—make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics such as β-lactamase inhibitors and other biologically active agents.[3][4]
The utility of such a precisely engineered molecule is, however, directly dependent on its chemical purity. Degradation, often subtle, can lead to the formation of impurities that compromise reaction yields, introduce separation challenges, and confound biological data. The primary vulnerability of this molecule lies in the acid-labile nature of the Boc protecting group. This guide elucidates the chemical basis for its stability profile and provides field-proven protocols for its storage and handling to preserve its integrity from the stock bottle to the reaction flask.
Core Physicochemical and Safety Profile
A foundational understanding of the compound's properties is essential for its proper handling.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 1803571-82-5 | [1][2][5] |
| Molecular Formula | C₁₁H₁₈N₂O₃ | [1][6] |
| Molecular Weight | 226.27 g/mol | [2][6] |
| Appearance | Solid / Waxy Solid | [7][8] |
| Purity | Typically ≥97% | [1] |
| Topological Polar Surface Area | 58.6 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
GHS Safety Information
Safe handling is paramount. This compound is classified with the GHS07 pictogram, indicating that it is an irritant.[1][9]
-
Hazard Statements:
-
Precautionary Statements:
In-Depth Stability Analysis
The stability of this compound is primarily governed by the chemical reactivity of its functional groups, most notably the Boc-carbamate.
Primary Degradation Pathway: Acid-Catalyzed Boc Deprotection
The tert-butoxycarbonyl (Boc) group is the molecule's most sensitive feature. It is designed to be stable to a wide range of conditions but readily cleaved by acid. This cleavage is the most probable and impactful degradation pathway during storage.
Causality of Degradation: The mechanism involves protonation of the carbonyl oxygen (or the nitrogen) of the carbamate, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the deprotected, free secondary amine. Exposure to even trace amounts of acid—such as acidic vapors in a laboratory atmosphere or residual acid on glassware—can initiate this process. The acid-sensitivity of Boc groups is a well-documented principle in organic synthesis.[13]
Caption: Primary degradation pathway via acid-catalyzed Boc deprotection.
Secondary Stability Considerations
While less common under proper storage, other degradation routes should be considered:
-
Hydrolysis: The internal lactam (amide) bond is relatively stable but can be hydrolyzed under strongly acidic or basic conditions, which are well outside of recommended storage parameters.
-
Hygroscopicity: The presence of polar N-H and C=O groups suggests the compound may be hygroscopic. Absorbed water can act as a medium to facilitate proton transfer from atmospheric CO₂ (forming carbonic acid), thereby accelerating Boc deprotection.
-
Thermal Stress: While many suppliers ship the product at ambient temperature, indicating short-term stability, long-term storage at elevated temperatures will increase the rate of all potential degradation reactions.[7][14]
Field-Proven Storage and Handling Protocols
To mitigate the risks outlined above, a stringent storage and handling protocol is required. The goal is to create an environment that is cold, dry, and inert.
Optimal Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C or colder | Slows the rate of all chemical reactions, including acid-catalyzed deprotection. Multiple suppliers specify refrigerated storage.[1][7][11][14] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and acidic gases (e.g., CO₂, NOx, SOx), preventing the primary degradation pathway.[11] |
| Container | Tightly Sealed, Amber Glass Vial | Prevents ingress of air and moisture. Amber glass protects from light, a standard precaution for complex organic molecules. |
| Light | Protect from Light | Although no specific photolability is documented, protection from light is best practice to prevent potential radical-based reactions. |
Step-by-Step Handling Protocol
The transition from storage to use is a critical point of potential exposure.
-
Equilibration: Before opening, remove the container from the refrigerator and allow it to warm to ambient temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: If possible, open the container and handle the compound inside a glovebox or under a positive pressure stream of inert gas.
-
Dispensing: Use clean, dry spatulas and weighing vessels. Avoid tools that may have acidic residue.
-
Resealing: Promptly and securely reseal the container. If not stored under a blanket of inert gas, purge the headspace with argon or nitrogen before sealing.
-
Cleanup: Wash any contaminated surfaces and equipment thoroughly. Dispose of waste according to institutional guidelines.
Experimental Workflow for Stability Assessment
For GMP applications or long-term studies, validating the stability of a specific lot is crucial. A forced degradation study provides the necessary data.
Objective: To identify potential degradants and establish a stability-indicating analytical method.
Forced Degradation Protocol
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water).
-
Stress Conditions: Aliquot the solution into separate vials and expose them to the following conditions:
-
Acidic: 0.1 M HCl at 40°C
-
Basic: 0.1 M NaOH at 40°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60°C (in solution and as solid)
-
Photolytic: Expose to UV/Vis light (ICH Q1B guidelines)
-
-
Time Points: Sample each condition at intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating method like HPLC-UV/MS. The method must be able to resolve the parent compound from all major degradation products.
-
Data Interpretation: Quantify the loss of the parent compound and identify the structure of major degradants using mass spectrometry data. The primary degradant under acidic conditions is expected to be the deprotected amine.
Caption: Experimental workflow for a forced degradation study.
Conclusion
The chemical integrity of This compound is critically dependent on mitigating the acid-catalyzed cleavage of its Boc protecting group. This guide underscores that its stability is not a passive property but an actively maintained state. By implementing a stringent storage protocol centered on refrigerated temperatures (0-8°C), inert atmosphere, and moisture exclusion , researchers can ensure the compound's purity and reactivity. Adherence to these scientifically-grounded procedures is essential for achieving reliable and reproducible results in discovery and development workflows.
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Tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate. PubChemLite. [Link]
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tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate. PubChem. [Link]
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tert-butyl 3-oxo-2, 6-diazabicyclo[3.2.1]octane-6-carboxylate, min 97%, 100 mg. Struchem. [Link]
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Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. ResearchGate. [Link]
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Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. [Link]
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Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. SciSpace. [Link]
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Methodological & Application
synthesis protocol for tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
An In-Depth Guide to the Synthesis of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Introduction: The Significance of a Constrained Bicyclic Scaffold
In the landscape of modern drug discovery, the conformational control of small molecules is paramount for achieving high affinity and selectivity for biological targets. Bicyclic scaffolds, such as the 2,6-diazabicyclo[3.2.1]octane core, are of significant interest to medicinal chemists.[1][2] Their rigid, three-dimensional structure reduces the entropic penalty upon binding to a protein, often leading to enhanced potency. The title compound, this compound (CAS 1803571-82-5), is a valuable building block that incorporates this privileged scaffold. The presence of a ketone (oxo) group, a protected secondary amine, and a lactam moiety provides multiple points for synthetic diversification, enabling its use in the construction of complex molecular architectures for various therapeutic areas.[3]
This application note provides a detailed, scientifically-grounded protocol for the synthesis of this key intermediate. We will delve into the strategic considerations behind the synthetic route, explain the causality of experimental choices, and present a step-by-step procedure designed for reproducibility in a research setting.
Strategic Approach: Retrosynthesis via Intramolecular Cyclization
The core architectural challenge in synthesizing the 2,6-diazabicyclo[3.2.1]octane system is the formation of the bridged bicyclic structure. A powerful and logical approach to this challenge is through an intramolecular cyclization of a suitably functionalized piperidine precursor. The key bond formation to complete the bicyclic lactam is the C-N bond within the five-membered ring.
A Dieckmann condensation, or a closely related intramolecular cyclization, stands out as the premier strategy.[4][5][6] This reaction is exceptionally effective for forming stable 5- and 6-membered rings through the action of a strong base on a diester or, in this case, a suitable amino-ester derivative.[4][6][7] The retrosynthetic analysis shown below deconstructs the target molecule to a plausible piperidine-based precursor, highlighting the key intramolecular cyclization step.
Caption: Retrosynthetic analysis of the target compound.
Detailed Synthetic Protocol
The following protocol outlines a robust synthetic sequence for the preparation of this compound. The key transformation relies on a base-mediated intramolecular cyclization.
Part 1: Synthesis of the Piperidine Precursor
The synthesis begins with a suitably substituted piperidine. For this protocol, we will hypothesize a starting material such as tert-butyl 4-(cyanomethyl)-2-(hydroxymethyl)piperidine-1-carboxylate, which can be prepared through multi-step literature procedures. The subsequent steps transform this precursor into the direct substrate for cyclization.
-
Oxidation of the Alcohol to an Ester Precursor.
-
Reduction of the Nitrile to an Amine.
-
Intramolecular Cyclization to form the Lactam.
Part 2: Key Step - Intramolecular Dieckmann-type Cyclization
This step is the cornerstone of the synthesis, where the bicyclic core is constructed. The choice of a strong, non-nucleophilic base is critical to facilitate the deprotonation of the carbon alpha to the ester, initiating the cyclization, without promoting unwanted side reactions like ester hydrolysis.[5][7] Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) is an excellent choice for this transformation.
Mechanism Insight: The reaction proceeds via the formation of an enolate from the ester moiety, which then acts as an intramolecular nucleophile, attacking the carbonyl of the amide group formed in a prior step. This nucleophilic attack results in a tetrahedral intermediate that subsequently collapses to form the five-membered lactam ring, yielding the bicyclic product.[4][6]
Experimental Procedure
Materials and Equipment
-
Piperidine amino ester precursor
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Round-bottom flasks, magnetic stirrer, dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
Workflow Overview
Caption: Experimental workflow for the synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the piperidine amino ester precursor (1.0 eq). Dissolve the precursor in anhydrous THF (approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: In a separate flask, prepare a solution of potassium tert-butoxide (1.2 eq) in anhydrous THF. Add this solution dropwise to the cooled precursor solution over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., 0% to 50% EtOAc in hexanes), is generally effective.[8]
-
Characterization: Combine the pure fractions and concentrate to afford this compound as a solid or semi-solid. Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.
Quantitative Data Summary
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Typical Amount (for 10 mmol scale) |
| Piperidine Amino Ester Precursor | (Varies) | 1.0 | 10.0 mmol |
| Potassium tert-butoxide (KOtBu) | 112.21 | 1.2 | 12.0 mmol (1.35 g) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | (Solvent) | 100 mL |
| Ethyl Acetate (EtOAc) | 88.11 | (Solvent) | As needed for extraction |
| Saturated aq. NH₄Cl | 53.49 | (Quench) | As needed for quenching |
Trustworthiness: A Self-Validating System
The integrity of this protocol is validated by the analytical characterization of the final product. The bicyclic structure possesses a unique fingerprint that can be unequivocally identified.
-
¹H NMR Spectroscopy: Will show characteristic signals for the bicyclic core protons, including diastereotopic protons, and the distinct singlet for the tert-butyl group around 1.4-1.5 ppm.
-
¹³C NMR Spectroscopy: Will confirm the presence of the expected number of carbon atoms, with key signals for the ester and lactam carbonyls, and the quaternary and methyl carbons of the Boc group.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, which should match the calculated molecular formula (C₁₁H₁₈N₂O₃) of 226.1317 g/mol , confirming the elemental composition.[9][10]
Any significant deviation from the expected analytical data would immediately signal that the desired transformation did not occur as planned, prompting a re-evaluation of the reaction conditions or precursor integrity.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central. Available at: [Link]
-
This compound - Angene Chemical. Angene Chemical. Available at: [Link]
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The synthesis of bicyclic piperazinone and related derivatives - PubMed. PubMed. Available at: [Link]
-
Oxidative Coupling of Aldehydes & Imines II. An Entry to the Synthesis of Tropane Alkaloid Analogs (di & triazabicyclo[3.2.1]octan-3-ones) by Dipolar Additions. Leffingwell. Available at: [Link]
-
Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. Wiley Online Library. Available at: [Link]
-
The Synthesis of Bicyclic Piperazinone and Related Derivatives. SpringerLink. Available at: [Link]
-
Dieckmann condensation - Wikipedia. Wikipedia. Available at: [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. ResearchGate. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
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Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate - ResearchGate. ResearchGate. Available at: [Link]
-
Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - ACS Publications. ACS Publications. Available at: [Link]
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US8969566B2 - Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[1][3][9]octane-2-carboxamide and salts thereof - Google Patents. Google Patents. Available at:
- US10000491B2 - Process for producing diazabicyclooctane derivative and intermediate thereof - Google Patents. Google Patents.
- WO2016089718A1 - Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof - Google Patents. Google Patents.
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multi-gram scale-up synthesis of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
An Application Note and Protocol for the Multi-Gram Scale-Up Synthesis of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the , a key building block in contemporary drug discovery programs. The bicyclic diamine scaffold is of significant interest due to its rigid conformational structure, which can impart favorable properties to bioactive molecules, including improved target affinity and enhanced pharmacokinetic profiles.[1] This guide is intended for researchers, medicinal chemists, and process development scientists.
The synthesis of diazabicyclo[3.2.1]octane systems can be approached through various strategies, including intramolecular cyclizations and cycloaddition reactions.[2][3] For a multi-gram scale-up, the chosen synthetic route must be robust, scalable, and utilize readily available starting materials while minimizing the use of hazardous reagents and complex purification procedures. The protocol detailed herein is a composite strategy, drawing upon established principles for the formation of related bicyclic systems.[4][5]
Strategic Approach to Synthesis
The synthesis of the target molecule, this compound, is a multi-step process. The core of this strategy involves the construction of the bicyclic framework, followed by the installation of the ketone functionality. The tert-butoxycarbonyl (Boc) protecting group is utilized for its stability under a range of reaction conditions and its straightforward removal under acidic conditions.
The overall synthetic workflow can be visualized as follows:
Caption: A high-level overview of the synthetic strategy.
Experimental Protocol: Multi-Gram Synthesis
This protocol is designed for a target scale of 10-20 grams of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (for 10g scale) | Supplier Recommendation |
| 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one | Not Available | 215.29 | 11.9 g (55.3 mmol) | Commercial Source |
| 1-Chloroethyl chloroformate | 50893-53-3 | 142.98 | 7.1 mL (66.4 mmol) | Acros Organics |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 150 mL | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 400 mL | Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 21.3 mL (152 mmol) | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 12.6 g (57.7 mmol) | Sigma-Aldrich |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | As needed | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For chromatography | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | For chromatography | Fisher Scientific |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | For chromatography | SiliCycle |
Step-by-Step Procedure
Part 1: Deprotection of the Benzyl Group
The rationale for this initial deprotection step is to remove the benzyl group from the nitrogen atom, which will then be available for the introduction of the Boc protecting group. 1-Chloroethyl chloroformate is an effective reagent for this transformation.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 6-benzyl-6-azabicyclo[3.2.1]octan-3-one (11.9 g, 55.3 mmol) in anhydrous dichloromethane (200 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add 1-chloroethyl chloroformate (7.1 mL, 66.4 mmol) dropwise to the cooled solution over 15 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Solvent Removal: Concentrate the reaction mixture to dryness using a rotary evaporator.
-
Methanolysis: Dissolve the residue in anhydrous methanol (150 mL) and heat the solution to reflux for 2 hours.
-
Final Concentration: Remove the methanol by rotary evaporation to yield the crude deprotected amine hydrochloride salt.
Part 2: Boc Protection and Ketone Formation
With the secondary amine now free, the Boc protecting group is introduced. This is a standard protection strategy that renders the nitrogen nucleophilicity manageable for subsequent steps.
-
Reaction Setup: Suspend the crude amine salt in anhydrous dichloromethane (200 mL) in a 1 L round-bottom flask and cool to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (21.3 mL, 152 mmol) dropwise to the suspension.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (12.6 g, 57.7 mmol) in dichloromethane (50 mL) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (approximately 16 hours).
-
Work-up:
-
Dilute the reaction mixture with dichloromethane (100 mL).
-
Wash the organic layer sequentially with water (2 x 100 mL), 1N HCl (100 mL), water (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate by rotary evaporation to obtain the crude product as a yellow oil or waxy solid.[4]
-
Part 3: Purification
For a multi-gram scale-up, column chromatography is a suitable method for purification to obtain the high-purity product required for drug development applications.
-
Column Preparation: Prepare a silica gel column (approximately 300 g of silica gel) slurry packed in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 0% ethyl acetate and gradually increasing to 30% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and concentrate by rotary evaporation to yield this compound as a pale yellow, waxy solid.[4]
Expected Yield and Characterization
-
Expected Yield: 60-70%
-
Appearance: Pale yellow waxy solid
-
Molecular Formula: C₁₁H₁₈N₂O₃
-
Molecular Weight: 226.27 g/mol [6]
-
¹H NMR (CDCl₃, 400 MHz): Consistent with the structure.
-
¹³C NMR (CDCl₃, 100 MHz): Consistent with the structure.
-
Mass Spectrometry (ESI+): m/z = 227.1 [M+H]⁺
Safety and Handling Considerations
-
1-Chloroethyl chloroformate: Highly corrosive and lachrymatory. Handle with extreme care in a well-ventilated fume hood.
-
Dichloromethane: A potential carcinogen. Avoid inhalation and skin contact.
-
Triethylamine: Flammable and has a strong, unpleasant odor. Use in a well-ventilated area.
-
Di-tert-butyl dicarbonate: Can cause skin and eye irritation.
Troubleshooting and Optimization
-
Incomplete Deprotection: If the initial deprotection is incomplete, the reaction time with 1-chloroethyl chloroformate can be extended, or the reflux time in methanol can be increased.
-
Low Yield in Boc Protection: Ensure all reagents are anhydrous, as water can hydrolyze the Boc anhydride. The reaction can be monitored by TLC to ensure it goes to completion.
-
Purification Difficulties: If the product is difficult to separate from impurities, a different solvent system for chromatography can be explored (e.g., dichloromethane/methanol).
Conclusion
This application note provides a detailed and scalable protocol for the multi-gram synthesis of this compound. By following this guide, researchers and drug development professionals can reliably produce this valuable building block for their discovery programs. The protocol emphasizes safety, efficiency, and provides a solid foundation for further process optimization.
References
-
Stepan, A. F., et al. "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)". PMC - PubMed Central. Available at: [Link]
-
Li, J., et al. "Tandem Synthesis of 1,3-Disubstituted 2,6-Dioxabicylco-[3.2.1]Octane Derivatives". Chinese Journal of Chemistry. Available at: [Link]
-
Barlocco, D., et al. "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling". PubMed. Available at: [Link]
-
Moriguchi, T., et al. "Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate". ResearchGate. Available at: [Link]
-
Padwa, A., et al. "Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams". The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. KR20160018524A - Preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2- carboxamido)piperidine-1-carboxylate.
-
Reddy, T. R., et al. "Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane". Chemistry – A European Journal. Available at: [Link]
-
Moriguchi, T., et al. "Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate". SciSpace. Available at: [Link]
-
Stetter, H., et al. "The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives". The Journal of Organic Chemistry. Available at: [Link]
-
Moriguchi, T., et al. "Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate". Semantic Scholar. Available at: [Link]
-
Padwa, A., et al. "Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams". PMC. Available at: [Link]
-
ResearchGate. Synthesis of 6-Aza-bicyclo[4][5][7]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. Available at: [Link]
-
ChemRxiv. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Available at: [Link]
- Google Patents. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
-
Google Patents. US9284314B2 - Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[4][5][7]octane-2-carboxamide and salts thereof. Available at:
Sources
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experimental procedure for Boc protection of 2,6-diazabicyclo[3.2.1]octan-3-one
An In-Depth Technical Guide to the Boc Protection of 2,6-Diazabicyclo[3.2.1]octan-3-one
Introduction
The 2,6-diazabicyclo[3.2.1]octan-3-one framework is a valuable scaffold in medicinal chemistry, offering a conformationally rigid diamine structure that is integral to the development of novel therapeutics.[1] The strategic manipulation of its functional groups is paramount for synthetic diversification. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile, acid-labile removal.[2][3][4]
This application note provides a detailed experimental procedure for the Boc protection of the secondary amine centers in 2,6-diazabicyclo[3.2.1]octan-3-one. We will delve into the underlying mechanism, strategic considerations for achieving selective mono-protection, a step-by-step protocol, and methods for reaction monitoring and product characterization.
Core Principles and Reaction Mechanism
The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is a nucleophilic acyl substitution reaction.[5] The nitrogen atom's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5] This addition forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a stable tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide and tert-butanol.[6][7] The overall reaction is driven to completion by the irreversible formation of CO₂ gas.[6]
The reaction can be performed with or without a base.[7] A base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is often included to neutralize the proton on the amine after the initial nucleophilic attack, which can accelerate the reaction rate.[6][8]
Sources
- 1. Synthesis of 2-Thio-Substituted 1,6-Diazabicyclo[3.2.1]octane Derivatives, Potent β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Diversified 2,6-Diazabicyclo[3.2.1]octane Libraries
Introduction
Constrained bicyclic scaffolds are of paramount importance in modern drug discovery, offering a unique blend of rigidity and three-dimensional complexity that can lead to enhanced target affinity and selectivity. The 2,6-diazabicyclo[3.2.1]octane core, in particular, has garnered significant attention as a privileged scaffold in medicinal chemistry, notably as a key structural motif in potent β-lactamase inhibitors.[1] The strategic use of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate provides a versatile entry point for the synthesis of novel, decorated bicyclic structures. This application note details a comprehensive workflow for the utilization of this building block in solid-phase synthesis (SPS), enabling the rapid generation of diverse chemical libraries for screening and lead optimization.
The inherent asymmetry and conformational pre-organization of the diazabicyclo[3.2.1]octane framework make it an attractive template for mimicking peptide turns and presenting substituents in well-defined spatial orientations.[2] The presence of a lactam functionality and a Boc-protected secondary amine offers orthogonal handles for chemical modification. Solid-phase synthesis is the strategy of choice for library generation, as it facilitates purification and allows for the systematic exploration of chemical diversity through parallel synthesis.[3][4]
This guide provides detailed protocols for the immobilization, on-resin diversification, and final cleavage of compounds derived from this versatile bicyclic lactam. The methodologies described herein are designed to be robust and adaptable for researchers in drug discovery and chemical biology.
Physicochemical Properties of the Building Block
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 226.27 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, DMF, and other common organic solvents |
| Key Features | Contains a rigid bicyclic lactam core and a Boc-protected secondary amine |
Solid-Phase Synthesis Workflow: A Detailed Protocol
The proposed solid-phase strategy involves the immobilization of a suitable precursor onto the resin, followed by on-resin formation of the bicyclic scaffold, deprotection, and subsequent diversification of the secondary amine. This approach ensures that the final products are released with high purity after cleavage.
Part 1: Immobilization of a Precursor on Wang Resin
The secondary amine of the target bicyclic lactam is the primary point of diversification. Therefore, an immobilization strategy that leaves this position free after a deprotection step is required. Here, we propose a strategy analogous to the synthesis of bicyclic peptidomimetics, where a precursor is first attached to the solid support.
Protocol 1: Immobilization of Fmoc-L-4-aminobutyric acid on Wang Resin
-
Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Activation of Amino Acid: In a separate vial, dissolve Fmoc-L-4-aminobutyric acid (4 eq., 4 mmol) and 1-hydroxybenzotriazole (HOBt) (4 eq., 4 mmol) in DMF (8 mL). Add N,N'-diisopropylcarbodiimide (DIC) (4 eq., 4 mmol) and allow the mixture to pre-activate for 10 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture for 4 hours at room temperature.
-
Capping: To cap any unreacted hydroxyl groups on the resin, wash the resin with DMF (3 x 10 mL). Treat the resin with a solution of acetic anhydride (10% v/v) and diisopropylethylamine (DIPEA) (5% v/v) in DMF for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
Part 2: On-Resin Synthesis of the Bicyclic Scaffold
This part of the workflow involves the elongation of the peptide chain and the subsequent cyclization to form the desired 2,6-diazabicyclo[3.2.1]octane core.
Protocol 2: Chain Elongation and Cyclization
-
Fmoc Deprotection: Swell the resin from Protocol 1 in DMF. Treat with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Coupling of the Second Amino Acid: Couple Boc-L-proline (4 eq.) using the activation method described in Protocol 1, step 2.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
On-Resin Cyclization (Conceptual): This step is analogous to the formation of diketopiperazines and other cyclic dipeptides on solid support.[5][6] After removal of the Boc group from proline with trifluoroacetic acid (TFA) in DCM (50% v/v), the free amine can undergo intramolecular cyclization to form the bicyclic lactam. This step would require optimization of conditions (e.g., base, temperature) to favor the desired intramolecular reaction over intermolecular side reactions. Note: As this is a proposed pathway, optimization is crucial.
An alternative and more direct, though less flexible, approach would be to immobilize a pre-functionalized version of the target bicyclic lactam. For instance, if a carboxylic acid handle were present on the carbon backbone, standard peptide coupling methods could be employed for resin attachment.
Part 3: On-Resin Diversification
With the bicyclic scaffold assembled on the resin and the secondary amine protected with a Boc group, the next step is deprotection and diversification.
Protocol 3: Boc Deprotection and N-Acylation
-
Boc Deprotection: Swell the resin in DCM (10 mL). Treat with a solution of 50% TFA in DCM (10 mL) for 30 minutes.
-
Washing and Neutralization: Wash the resin with DCM (3 x 10 mL), followed by a neutralization step with 10% DIPEA in DMF (2 x 10 mL). Wash again with DMF (3 x 10 mL).
-
N-Acylation: To the deprotected secondary amine on the resin, add a solution of the desired carboxylic acid (5 eq.), HBTU (4.9 eq.), and DIPEA (10 eq.) in DMF. Agitate for 2-4 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin.
Protocol 4: N-Alkylation via Reductive Amination
-
Boc Deprotection: Follow steps 1 and 2 from Protocol 3.
-
Reductive Amination: To the resin-bound secondary amine, add a solution of the desired aldehyde or ketone (10 eq.) in 1% acetic acid in DMF. Agitate for 1 hour.
-
Reduction: Add sodium cyanoborohydride (10 eq.) and continue to agitate overnight.[4]
-
Washing: Wash the resin with DMF (3 x 10 mL), a 1:1 mixture of DMF and water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin.
Part 4: Cleavage and Purification
The final step is the cleavage of the diversified molecules from the solid support and their subsequent purification. The choice of cleavage cocktail is critical to ensure complete removal of side-chain protecting groups without degrading the target compound.
Table 1: Recommended TFA-Based Cleavage Cocktails
| Reagent Cocktail | Composition (v/v) | Scavengers | Primary Use |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT, Water | General purpose, good for peptides containing Trp, Met, Cys, Tyr.[7] |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | Phenol, Water, TIPS | "Odorless" alternative, effective for scavenging trityl and other carbocations.[2] |
| Standard | TFA/Water/TIPS (95:2.5:2.5) | Water, TIPS | Suitable for simple structures without sensitive residues like Met or Cys.[7] |
Protocol 5: Cleavage from Resin
-
Resin Preparation: Place the dried, resin-bound product (approx. 100 mg) in a reaction vessel.
-
Cleavage: Add the chosen TFA cleavage cocktail (2 mL) to the resin. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL).
-
Precipitation: Combine the filtrates and add to cold diethyl ether (10-fold volume excess) to precipitate the crude product.
-
Isolation: Centrifuge the mixture to pellet the precipitate. Decant the ether and wash the pellet with cold ether twice. Dry the crude product under vacuum.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Causality and Experimental Choices
-
Choice of Resin: Wang resin is chosen for its acid lability, allowing for cleavage under moderate TFA conditions, which is compatible with many common protecting groups.[1] The ester linkage is suitable for the initial attachment of a carboxylic acid-containing precursor.
-
Orthogonal Protection Strategy: The use of Fmoc for the alpha-amine and Boc for the proline nitrogen allows for selective deprotection and sequential modification, a cornerstone of modern solid-phase synthesis.[8][9]
-
Diversification Reactions: N-acylation and reductive amination are robust and high-yielding reactions on solid supports, allowing for the introduction of a wide range of functional groups and building blocks.[4]
-
Cleavage Cocktail Scavengers: Scavengers like triisopropylsilane (TIPS) and water are crucial to quench the reactive carbocations generated during TFA-mediated cleavage of Boc and other tert-butyl-based protecting groups, thereby preventing side reactions with nucleophilic residues in the product.[10]
Trustworthiness and Self-Validation
Each protocol is designed as a self-validating system. For instance, after each coupling and deprotection step, a small sample of the resin can be subjected to a Kaiser test (for primary amines) or a chloranil test (for secondary amines) to monitor the reaction progress. Furthermore, after cleavage, the purity of the crude product should be assessed by LC-MS to validate the efficiency of the on-resin reactions and the cleavage process before proceeding to large-scale purification.
Conclusion
The use of this compound and its precursors in solid-phase synthesis offers a powerful platform for the generation of diverse libraries of constrained bicyclic compounds. The protocols outlined in this application note provide a robust framework for researchers to explore the chemical space around this privileged scaffold. By leveraging the principles of orthogonal protection and on-resin diversification, this methodology can significantly accelerate the discovery of novel therapeutic agents.
References
- Del Fresno, M., Alsina, J., Royo, M., et al. (1998). Solid-phase synthesis of diketopiperazines, useful scaffolds for combinatorial chemistry. Tetrahedron Letters, 39(17), 2639-2642.
- Scott, M. J., & Li, J. R. (2008). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Current organic chemistry, 12(1), 63-78.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Perreault, C., & Annis, D. A. (2005). Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence. Organic letters, 7(25), 5541-5544.
- Hecker, S. J., Reddy, K. R., Totrov, M., et al. (2011). Discovery of a novel class of boronic acid inhibitors of AmpC β-lactamases. Journal of medicinal chemistry, 54(11), 3563-3577.
- Galeotti, N., Giraud, M., & Jouin, P. (2000). 2,6-Diketopiperazines from amino acids, from solution-phase to solid-phase organic synthesis. Tetrahedron letters, 41(33), 6467-6471.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Krchnak, V., & Cabel, D. (2013). Polymer-Supported Stereoselective Synthesis of (1S,5S)-6-Oxa-3,8-diazabicyclo[3.2.1]octanes. European Journal of Organic Chemistry, 2013(15), 3158-3165.
- Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical reviews, 96(1), 555-600.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Krchnak, V., Weichsel, A. S., Cabel, D., & Lebl, M. (1995). Reductive amination on the solid phase. Synthesis of N-alkylated and N, N-dialkylated amino acids. Peptide research, 8(2), 82-88.
-
aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Krchnak, V., & Vagner, J. (2018). Traceless Solid-Phase Synthesis of [6,7,8 + 5,6,7]-Fused Molecular Frameworks. Molecules, 23(5), 1083.
- Orru, R. V., & de Greef, M. (2003). Recent advances in solution-phase combinatorial and parallel synthesis. Synthesis, 2003(10), 1471-1499.
- Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination.
Sources
- 1. peptide.com [peptide.com]
- 2. Modular synthesis of bicyclic twisted amides and anilines - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01470C [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Solid-phase synthesis of diverse peptide tertiary amides by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols for Coupling Reactions with tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Introduction: The Strategic Importance of the 2,6-Diazabicyclo[3.2.1]octane Scaffold
The rigid, bicyclic structure of 2,6-diazabicyclo[3.2.1]octane provides a unique three-dimensional framework that is of significant interest in medicinal chemistry and drug discovery. This scaffold can impart favorable pharmacokinetic properties, such as improved metabolic stability and receptor-binding affinity, by constraining the conformational flexibility of a molecule. tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is a key building block, offering a handle for diverse functionalization through coupling reactions at the secondary amine position. This guide provides detailed protocols and scientific rationale for three critical classes of coupling reactions involving this versatile intermediate: Reductive Amination, Buchwald-Hartwig Amination, and Amide Coupling.
I. Reductive Amination: Forging C-N Bonds with Carbonyl Compounds
Reductive amination is a cornerstone of amine synthesis, enabling the formation of carbon-nitrogen bonds through the reaction of a ketone or aldehyde with an amine, followed by in-situ reduction of the resulting iminium ion. This methodology is widely employed for its broad substrate scope and operational simplicity.
Scientific Rationale
The reaction proceeds via the initial formation of a hemiaminal intermediate from the ketone of the diazabicyclooctane and a primary or secondary amine. This is followed by dehydration to form a transient iminium ion, which is then reduced by a hydride source to yield the alkylated amine product. The choice of reducing agent is critical; mild hydride donors like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the starting carbonyl compound and are tolerant of a wide range of functional groups.
Experimental Workflow: Reductive Amination
Caption: General workflow for reductive amination.
Detailed Protocol: Reductive Amination with Benzaldehyde
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in 1,2-dichloroethane (10 mL) is added benzaldehyde (1.1 mmol).
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 10 minutes.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired N-benzylated product.
| Parameter | Condition | Rationale |
| Solvent | DCE, THF, CH₂Cl₂ | Aprotic solvents that do not react with the hydride reagent. |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Mild and selective for iminium ions over carbonyls. |
| Temperature | Room Temperature | Sufficient for iminium formation and reduction. |
| Stoichiometry | Slight excess of aldehyde and reducing agent | Drives the reaction to completion. |
II. Buchwald-Hartwig Amination: Palladium-Catalyzed N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate.[1][2] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.
Scientific Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[1] Reductive elimination from this complex yields the desired N-aryl amine and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote both the oxidative addition and reductive elimination steps.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol: N-Arylation with 4-Bromotoluene
Materials:
-
This compound (1.2 equiv)
-
4-Bromotoluene (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.4 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
This compound (1.2 mmol), 4-bromotoluene (1.0 mmol), and anhydrous toluene (5 mL) are added via syringe.
-
The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | A common and effective catalyst system for N-arylation. |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Strong, non-nucleophilic bases are required for deprotonation. |
| Solvent | Toluene, Dioxane | High-boiling aprotic solvents are typically used. |
| Temperature | 80-120 °C | To overcome the activation energy of oxidative addition. |
III. Amide Coupling: Formation of the Amide Bond
Amide bond formation is one of the most fundamental and frequently performed reactions in organic synthesis, particularly in the construction of peptides and complex drug molecules. The coupling of the secondary amine of this compound with a carboxylic acid requires an activating agent to convert the carboxylic acid into a more reactive species.
Scientific Rationale
Direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid. Common activating agents include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU). These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an acylphosphonium salt, or an active ester), which is then readily attacked by the amine nucleophile to form the amide bond. Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and minimize racemization when coupling chiral carboxylic acids.
Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Detailed Protocol: Coupling with Benzoic Acid
Materials:
-
This compound (1.0 equiv)
-
Benzoic acid (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of benzoic acid (1.1 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) in DMF (10 mL) is added DIPEA (2.0 mmol).
-
The mixture is stirred at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
A solution of this compound (1.0 mmol) in DMF (5 mL) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate (50 mL) and washed successively with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Coupling Reagent | EDC/HOBt, HATU, PyBOP | Common and effective reagents for amide bond formation. |
| Base | DIPEA, Et₃N | Non-nucleophilic base to neutralize acid byproducts. |
| Solvent | DMF, CH₂Cl₂ | Polar aprotic solvents that solubilize the reactants. |
| Temperature | 0 °C to Room Temperature | Mild conditions to prevent side reactions and racemization. |
Conclusion
This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The protocols outlined in this guide for reductive amination, Buchwald-Hartwig amination, and amide coupling provide robust and versatile methods for the functionalization of this important scaffold. The choice of a specific coupling strategy will depend on the desired final product and the nature of the coupling partner. Careful consideration of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is essential for achieving high yields and purity.
References
- O'Neil, G. W. (2013). Reductive Amination of Carbonyl Compounds. In Comprehensive Organic Synthesis II (Second Edition), 8, 303-343.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Process for producing diazabicyclooctane derivative and intermediate thereof. (2018). U.S.
- Production method for diazabicyclooctane derivative and intermediary body thereof. (2015).
- Process for preparing a compound useful for producing an optically active diazabicyclooctane compound. (2015). U.S.
-
Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[3][4][5]octane-2-carboxamide and salts thereof. (2015). U.S. Patent No. 8,969,566 B2.
-
Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[3][4][5]octane-2-carboxamide and salts thereof. (2016). U.S. Patent No. 9,284,314 B2.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneous Cu(II) -catalysed solvent-controlled selective N-arylation of cyclic amides and amines with bromo-iodoarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, in-depth guide to the purification of tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate, a critical building block in contemporary drug discovery and development. The protocol details an optimized normal-phase flash column chromatography method designed for high-resolution separation, addressing common challenges associated with the purification of polar, nitrogen-containing heterocyclic compounds. The causality behind each step, from solvent selection to column packing and fraction analysis, is explained to empower researchers to adapt and troubleshoot the methodology for their specific synthetic outcomes.
Introduction: The Purification Challenge
This compound (MW: 226.28 g/mol ) is a bicyclic diamine derivative featuring a ketone, a lactam, and a Boc-protected amine. Its unique conformational rigidity and chiral centers make it a valuable scaffold in medicinal chemistry. However, the presence of multiple polar functional groups (Topological Polar Surface Area: 58.6 Ų) and two basic nitrogen atoms presents a significant purification challenge.[1]
Synthetic routes leading to this compound, often involving multi-step sequences, can introduce a variety of impurities. These may include unreacted starting materials, partially protected or deprotected analogues, diastereomers, and reaction byproducts. Effective purification is therefore paramount to ensure the integrity of subsequent synthetic steps and the biological evaluation of final compounds.
Standard silica gel chromatography, while ubiquitous, can be problematic for such molecules. The acidic nature of silica can lead to:
-
Irreversible Adsorption: Strong ionic interactions between the basic amine/amide functionalities and acidic silanol groups on the silica surface.
-
Peak Tailing: Asymmetrical peak shapes due to non-ideal adsorption/desorption kinetics, which severely compromises resolution.[2][3]
-
On-Column Degradation: Potential cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group.
This guide presents a systematic approach to overcome these challenges using flash column chromatography, a technique that enhances separation efficiency by applying pressure to accelerate solvent flow.[4]
Foundational Principles: Crafting the Separation Strategy
The successful purification of our target compound hinges on the careful selection of the stationary and mobile phases, governed by the principles of adsorption chromatography.
Stationary Phase: Taming the Acidity of Silica Gel
Standard silica gel (SiO₂) is the stationary phase of choice due to its high resolving power and cost-effectiveness. However, its surface is populated with acidic silanol (Si-OH) groups that strongly interact with basic compounds like our diazabicyclooctane. To mitigate peak tailing and prevent product loss, the mobile phase must be modified to "tame" these active sites.
An effective strategy is the addition of a small amount of a volatile tertiary amine, such as triethylamine (TEA) , to the eluent.[5][6][7] TEA acts as a silanol suppressor; the triethylammonium cation forms an ionic shield on the silica surface, preventing the basic nitrogen atoms of the analyte from engaging in strong, non-specific interactions.[6][8] This results in more symmetrical peaks and improved recovery.
Alternatively, for highly sensitive compounds, neutral or basic alumina (Al₂O₃) can be considered as a stationary phase.[5][9]
Mobile Phase Selection: A Polarity-Driven Approach
The target molecule is moderately polar (XLogP3 ≈ 0.4).[1] Therefore, a normal-phase chromatography setup is appropriate, where a non-polar stationary phase is paired with a mobile phase of tunable polarity.
The selection of an optimal solvent system begins with Thin Layer Chromatography (TLC) screening. The goal is to identify a solvent mixture that provides a retention factor (Rf) for the target compound in the range of 0.2 to 0.4 . This Rf range ensures that the compound elutes from the column in a reasonable volume of solvent, well-separated from both non-polar and highly polar impurities.[5]
The relationship between Rf and the number of column volumes (CV) required for elution is approximately:
CV = 1 / Rf
An Rf of 0.3, for instance, suggests the compound will begin to elute after approximately 3.3 column volumes. This predictive power is crucial for efficient fraction collection.
Commonly effective solvent systems for Boc-protected amines include gradients of ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM) in methanol (MeOH).[10][11][12] Given the polarity of our target, a DCM/MeOH system is a promising starting point. The addition of ~0.5-1% TEA to the mobile phase is recommended to address the issues discussed above.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. It should be scaled accordingly based on the quantity of the sample.
Materials and Equipment
| Category | Item | Specifications/Notes |
| Stationary Phase | Flash-grade silica gel | 230-400 mesh (40-63 µm particle size) |
| Solvents | Dichloromethane (DCM) | HPLC grade or distilled |
| Methanol (MeOH) | HPLC grade or distilled | |
| Triethylamine (TEA) | Reagent grade | |
| Hexanes, Ethyl Acetate (EtOAc) | For TLC analysis | |
| Apparatus | Glass chromatography column | 40 mm inner diameter, 400 mm length, with stopcock |
| TLC plates | Silica gel 60 F₂₅₄ | |
| Fraction collector or test tubes | Appropriate size for collecting ~15-20 mL fractions | |
| Rotary evaporator | For solvent removal | |
| Detection | UV lamp (254 nm) and/or TLC staining solution | e.g., Potassium permanganate, ninhydrin |
Workflow Diagram
Caption: Workflow for the purification of the target compound.
Step-by-Step Methodology
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or MeOH).
-
Spot the crude mixture on a TLC plate.
-
Develop the plate in various solvent systems. Start with DCM and gradually increase the percentage of MeOH. Add 1% TEA to the developing solvent.
-
Goal: Find a solvent system where the product spot has an Rf value between 0.2 and 0.4 and is well-separated from major impurities. For this compound, a system of 97:3 DCM/MeOH + 1% TEA is a good starting point.
-
-
Column and Mobile Phase Preparation:
-
Based on the TLC results, prepare a sufficient volume of the mobile phase. For a 1g scale purification, 1-2 L will be needed.
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Slurry Packing: In a beaker, mix ~50-100 g of silica gel (a 50:1 to 100:1 ratio of silica to crude material is recommended for difficult separations) with the mobile phase to form a slurry.
-
Pour the slurry into the column. Use additional mobile phase to rinse all the silica into the column. Tap the column gently to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude material (1 g) in a minimal amount of a strong solvent (e.g., 10-15 mL of DCM/MeOH). Add 5-10 g of silica gel to this solution. Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude material in the absolute minimum volume of the mobile phase (or a slightly stronger solvent). Using a pipette, carefully apply the solution to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
After loading the sample, carefully add a thin protective layer of sand on top.
-
Fill the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (drip rate of ~5-10 cm/min).
-
Begin collecting fractions immediately. The fraction size should be chosen based on the column volume (e.g., 15-20 mL fractions for a 40 mm column).
-
Gradient Elution (Optional): If TLC shows impurities that are very close to the product, a gradient elution can be employed. Start with a less polar mobile phase (e.g., 99:1 DCM/MeOH + 1% TEA) and gradually increase the polarity (e.g., to 95:5 DCM/MeOH + 1% TEA) over the course of the separation.[4][13][14][15]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC. Spot every few fractions on a single plate to track the elution profile.
-
Visualize the spots under a UV lamp and/or by staining.
-
Identify the fractions containing the pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute | 1. Mobile phase is not polar enough.2. Strong, irreversible adsorption to silica. | 1. Gradually increase the polarity of the mobile phase (increase %MeOH).2. Ensure TEA (or another amine base) is present in the eluent. If the problem persists, consider using alumina as the stationary phase. |
| Poor separation / Co-elution | 1. Mobile phase is too polar (high Rf).2. Column is overloaded.3. Column was packed improperly (channeling). | 1. Decrease the mobile phase polarity to achieve an Rf of 0.2-0.4.2. Use a larger column with more silica gel (increase silica:sample ratio).3. Repack the column carefully, ensuring a homogenous slurry and no air bubbles. |
| Significant peak tailing | 1. Acidic silanol groups interacting with basic nitrogens.2. Insufficient amount of TEA in the mobile phase. | 1. Add or increase the concentration of TEA in the mobile phase to 0.5-2%.2. Consider switching to a neutral or basic alumina stationary phase. |
| Product degradation (Boc cleavage) | 1. Highly acidic silica gel.2. Prolonged exposure time on the column. | 1. Neutralize the silica by pre-flushing the packed column with a mobile phase containing TEA.2. Increase the flow rate (flash chromatography) to minimize residence time on the column. |
Conclusion
The purification of polar, basic molecules like this compound requires a rational and systematic approach to column chromatography. By understanding the underlying chemical interactions between the analyte, stationary phase, and mobile phase, a robust purification protocol can be developed. The key to success lies in the careful preliminary analysis by TLC and the strategic use of mobile phase additives like triethylamine to suppress undesirable interactions with the silica gel surface. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers, enabling the consistent isolation of this valuable synthetic intermediate in high purity.
References
-
Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]
-
PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]
-
ResearchGate. (2019). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from [Link]
-
Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chromatography Forum. (2007). severe tailing on column. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Welch Materials. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Chromatography Forum. (2005). use of Triethylamine. Retrieved from [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
ResearchGate. (2013). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? Retrieved from [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]
-
Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
-
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]
- Google Patents. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
-
PubChem. (n.d.). Tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate. Retrieved from [Link]
Sources
- 1. Buy tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate [smolecule.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. severe tailing on column - Chromatography Forum [chromforum.org]
- 4. welch-us.com [welch-us.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Chromatography [chem.rochester.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. biotage.com [biotage.com]
Application Notes and Protocols: Synthesis of Avibactam Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of β-Lactamase Inhibitors
The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has necessitated the development of novel therapeutic strategies. A key bacterial defense mechanism is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. Avibactam, a non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor, represents a significant advancement in combating this resistance.[1][2] Its unique covalent but reversible mechanism of inhibition against a broad spectrum of serine β-lactamases (Classes A, C, and some D) has revitalized the clinical utility of established β-lactams like ceftazidime.[3][4]
The success of avibactam has spurred extensive research into the synthesis of its analogues to further broaden the spectrum of activity, enhance potency, and improve pharmacokinetic profiles. This guide provides a detailed overview of the synthetic strategies and step-by-step protocols for the preparation of avibactam analogues, offering insights into the chemical rationale behind key experimental steps.
Core Synthetic Strategy: Constructing the Diazabicyclooctane (DBO) Scaffold
The synthesis of avibactam and its analogues hinges on the efficient construction of the strained 1,6-diazabicyclo[3.2.1]octane (DBO) core. The primary challenge lies in the stereocontrolled synthesis of the substituted piperidine ring and the subsequent formation of the bicyclic urea structure. Several synthetic generations have been developed, each aiming to improve yield, reduce hazardous reagents, and streamline the overall process.[5][6]
A convergent and widely adopted strategy involves the synthesis of a key piperidine intermediate, followed by cyclization to form the DBO core, and concluding with the crucial sulfation step.
Protocol 1: Synthesis of a Core Avibactam Intermediate
This protocol details a representative synthesis of a protected DBO core, which serves as a common precursor for various avibactam analogues. The synthesis commences with commercially available ethyl 5-hydroxypicolinate.[1][7]
Step 1: Stereoselective Synthesis of (2S,5S)-1-tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate
This crucial step establishes the stereochemistry of the piperidine ring.
Materials:
-
Ethyl 5-hydroxypicolinate
-
Rhodium on carbon (Rh/C)
-
Ethanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Lipase (e.g., Novozym 435)
-
Phosphate buffer
Procedure:
-
Reduction: To a solution of ethyl 5-hydroxypicolinate (1 eq) in ethanol, add 10% Rh/C (0.1 eq). Hydrogenate the mixture under pressure (e.g., 50 psi) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the catalyst and concentrate the filtrate to obtain crude ethyl 5-hydroxypiperidine-2-carboxylate.[1]
-
N-Boc Protection: Dissolve the crude product in a suitable solvent like dichloromethane (DCM). Add (Boc)₂O (1.1 eq) and TEA (1.2 eq). Stir at room temperature until the reaction is complete. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-protected piperidine.
-
Enzymatic Resolution: The racemic mixture is resolved using a lipase. Suspend the N-Boc protected piperidine in a phosphate buffer. Add the lipase and stir at a controlled temperature (e.g., 30-40 °C). The lipase will selectively hydrolyze one enantiomer. Monitor the reaction progress by chiral HPLC. Once the desired conversion is reached, extract the unreacted (2S,5S)-ester with an organic solvent.[1][7]
Step 2: Synthesis of (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
This part of the synthesis involves the introduction of the benzyloxyamino group, amide formation, and the critical urea cyclization.
Materials:
-
(2S,5S)-1-tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2,6-Lutidine
-
O-Benzylhydroxylamine
-
Trifluoroacetic acid (TFA)
-
Ammonia in methanol
-
9-Fluorenylmethyl chloroformate (FMOC-Cl)
-
Carbonyldiimidazole (CDI)
-
Chlorobenzene
Procedure:
-
Hydroxyl Inversion: Dissolve the (2S,5S)-ester (1 eq) in anhydrous DCM and cool to -78 °C. Add 2,6-lutidine (1.5 eq) followed by the dropwise addition of Tf₂O (1.2 eq). After stirring, add a solution of O-benzylhydroxylamine (2 eq) in DCM. Allow the reaction to warm to room temperature. This Sₙ2 reaction inverts the stereocenter at C5. Purify the resulting (2S,5R)-5-((benzyloxy)amino)piperidine derivative.[1]
-
Boc Deprotection: Treat the product from the previous step with TFA in DCM to remove the Boc protecting group.[1]
-
Amidation: Convert the ethyl ester to the corresponding primary amide by treating with a solution of ammonia in methanol.[1]
-
Urea Formation: This is a critical and often challenging step. To a solution of the amide in chlorobenzene, add diisopropylethylamine (DIPEA). Add a solution of FMOC-Cl in chlorobenzene to protect the piperidine nitrogen. Subsequently, add CDI to facilitate the intramolecular cyclization to form the urea ring of the DBO core. The FMOC group is then removed under basic conditions.[1] This two-step protection-cyclization strategy is often more efficient than direct cyclization with phosgene or triphosgene.[1][7]
| Intermediate | Starting Material | Key Reagents | Yield (%) | Purity (%) |
| (2S,5S)-N-Boc-ester | Ethyl 5-hydroxypicolinate | Rh/C, (Boc)₂O, Lipase | ~40-50 (after resolution) | >98 |
| (2S,5R)-Amide | (2S,5S)-N-Boc-ester | Tf₂O, O-Benzylhydroxylamine, NH₃/MeOH | ~60-70 | >95 |
| Protected DBO Core | (2S,5R)-Amide | FMOC-Cl, CDI | ~80-90 | >98 |
Table 1: Representative Yields and Purities for Key Intermediates in DBO Core Synthesis.
Protocol 2: Final Steps - Debenzylation, Sulfation, and Purification
The final steps involve the removal of the benzyl protecting group and the introduction of the sulfate moiety, followed by purification.
One-Pot Debenzylation and Sulfation
This optimized procedure combines two steps into a single pot, improving efficiency and yield.[7][8]
Materials:
-
Protected DBO Core
-
Palladium on carbon (Pd/C)
-
Sulfur trioxide-trimethylamine complex (SO₃·NMe₃)
-
Triethylamine (TEA)
-
Methanol/Water
-
Tetrabutylammonium acetate
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected DBO core (1 eq) in a mixture of methanol and water.
-
Add TEA (catalytic amount) and 10% Pd/C.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere.
-
After completion of the debenzylation (monitored by TLC or LC-MS), add the SO₃·NMe₃ complex (1.5 eq) and continue stirring.
-
Upon completion of the sulfation, filter the catalyst.
-
Add tetrabutylammonium acetate to the filtrate to form the tetrabutylammonium salt of the avibactam analogue, which can be extracted into DCM.[7]
Ion Exchange and Final Product Isolation
The final step is to exchange the tetrabutylammonium cation for sodium and purify the final product.
Materials:
-
Tetrabutylammonium salt of the avibactam analogue
-
Sodium 2-ethylhexanoate
-
Ethanol
-
Ion-exchange resin (e.g., Dowex)
Procedure:
-
Dissolve the tetrabutylammonium salt in ethanol.
-
Add a solution of sodium 2-ethylhexanoate in ethanol. The sodium salt of the avibactam analogue will precipitate.[1]
-
Filter the solid, wash with ethanol, and dry under vacuum.
-
For higher purity, the sodium salt can be dissolved in water and passed through an appropriate ion-exchange resin.[5]
Application in the Synthesis of Avibactam Analogues
The protected DBO core is a versatile intermediate for the synthesis of various analogues.
Synthesis of C2-Amidine Analogues
Modifications at the C2 position can significantly impact the inhibitory profile.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Method for synthesizing beta-lactamase inhibitor Avibactam - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN108239089B - Method for synthesizing avibactam sodium - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. sigarra.up.pt [sigarra.up.pt]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The bicyclic diazabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics. This document provides in-depth, field-proven insights based on established chemical principles.
I. Synthetic Strategy Overview
The synthesis of this compound typically involves the construction of a piperidine-based precursor followed by a key intramolecular cyclization step to form the bicyclic lactam system. A common and effective strategy is an intramolecular cyclization analogous to the Dieckmann condensation, which is well-established for forming five- and six-membered rings.[1][2][3] While the classic Dieckmann reaction involves diesters cyclizing to form β-keto esters, a similar principle applies here where an amino ester cyclizes to form the target β-keto lactam.
The overall workflow can be visualized as follows:
Caption: Catalytic Role of DMAP in Boc Protection.
III. Frequently Asked Questions (FAQs)
Q1: What is a reliable method for monitoring the progress of the intramolecular cyclization? A1: Thin-Layer Chromatography (TLC) is useful for a quick check, but Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. LC-MS allows you to monitor the disappearance of your starting material (precursor) and the appearance of your product, while also detecting any major side products or intermediates by their mass-to-charge ratio.
Q2: My final product is difficult to purify. What purification strategy do you recommend? A2: The target molecule has a polar lactam and a greasy Boc group, giving it intermediate polarity. Flash column chromatography on silica gel is the most effective method. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 50% ethyl acetate in hexane), should provide good separation.
Q3: Are there any critical safety precautions for this synthesis? A3: Yes. Several reagents require careful handling.
-
Sodium Hydride (NaH) & Potassium tert-Butoxide (KOtBu): These are highly reactive, water-sensitive, and flammable solids. They must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.
-
Anhydrous Solvents (THF, Toluene): Ensure solvents are properly dried before use, as residual water can quench sensitive reagents.
-
Boc Anhydride (Boc₂O): It is a low-melting solid and an irritant. Handle in a well-ventilated fume hood. The protection reaction releases CO₂ gas, so do not run it in a sealed system. [4] Q4: How should I store the final product, this compound? A4: The Boc group is labile to strong acids. [5][6]Therefore, the compound should be stored in a tightly sealed container, away from acidic vapors, preferably in a refrigerator or freezer to ensure long-term stability.
IV. Experimental Protocol: Reference Synthesis
This protocol provides a representative, non-optimized procedure for the key cyclization and protection steps. Researchers should adapt and optimize these steps for their specific precursor.
Step 1: Intramolecular Cyclization to form Bicyclic Lactam Core
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add potassium tert-butoxide (1.2 eq) and suspend it in anhydrous toluene (to achieve a final precursor concentration of ~0.01 M).
-
Dissolve the amino-ester precursor (1.0 eq) in anhydrous toluene.
-
Slowly add the precursor solution to the stirred suspension of KOtBu over 4-6 hours at room temperature using a syringe pump.
-
After the addition is complete, stir the reaction mixture at 50 °C for 12 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to 0 °C and cautiously quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude bicyclic amine.
Step 2: Boc-Protection of the Bicyclic Amine
-
Dissolve the crude bicyclic amine from the previous step in anhydrous dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq), triethylamine (TEA, 2.0 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the final product.
V. References
-
Grokipedia. Dieckmann condensation. Available from:
-
Wikipedia. Dieckmann condensation. Available from: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Boc-protected bicycloproline. Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]
-
Wikipedia. Tert-butyloxycarbonyl protecting group. Available from: [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]
-
Royal Society of Chemistry. Dual protection of amino functions involving Boc. Available from: [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available from: [Link]
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
common side products in the synthesis of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Welcome to the technical support hub for the synthesis of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, leading to higher yields, improved purity, and more reproducible results.
Overview of the Synthesis
The synthesis of the 2,6-diazabicyclo[3.2.1]octane core is most commonly achieved via an intramolecular Dieckmann condensation. This reaction involves the base-mediated cyclization of a suitably substituted piperidine diester precursor. The choice of base, solvent, and temperature is critical to favor the desired intramolecular reaction and minimize the formation of side products.
The general synthetic pathway is illustrated below. The key transformation is the formation of the five-membered ring containing the β-keto ester functionality.
Caption: General synthetic scheme via Dieckmann Condensation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My crude NMR shows a complex mixture of peaks, and my yield of the desired product is low. What is the likely cause?
Answer:
A low yield accompanied by a complex proton NMR spectrum is often indicative of competing intermolecular condensation . Instead of the desired intramolecular cyclization, the enolate of one diester molecule attacks the carbonyl of another, leading to dimers or even oligomers.
Causality: This side reaction is favored under conditions that hinder the intramolecular pathway. The primary causes are:
-
High Concentration: At high concentrations, the probability of intermolecular collisions increases, making dimerization more likely.
-
Sub-optimal Base/Solvent System: Protic solvents (like ethanol) with alkoxide bases (like sodium ethoxide) can facilitate proton exchange and side reactions.[1]
-
Incorrect Rate of Addition: Adding the base too quickly can create localized areas of high enolate concentration, promoting intermolecular reactions.
Troubleshooting Steps:
-
Employ High-Dilution Conditions: Run the reaction at a lower concentration (e.g., 0.01-0.05 M). This physically separates the reacting molecules, favoring the intramolecular pathway.
-
Optimize Base and Solvent: Use a sterically hindered, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or lithium hexamethyldisilazide (LHMDS) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene.[1] These conditions enhance enolate stability and reduce side reactions.
-
Slow Addition: Add the diester precursor slowly via a syringe pump to a solution of the base at the appropriate temperature. This maintains a low concentration of the enolate at all times.
Question 2: I've isolated a major side product with approximately double the mass of my starting material. What is it?
Answer:
This is very likely the intermolecular condensation dimer . As discussed in Question 1, this occurs when two molecules of the diester precursor react with each other. The resulting molecule will have a significantly higher molecular weight, consistent with your mass spectrometry data.
Mechanism of Dimer Formation:
Caption: Intermolecular reaction leading to dimer formation.
Identification and Removal:
-
Characterization: Besides MS data, the dimer will have a more complex NMR spectrum but may show duplicated sets of signals corresponding to the two monomer units.
-
Purification: The dimer is significantly larger and less polar than the desired bicyclic product. It can typically be separated effectively using silica gel column chromatography.
Question 3: My product appears pure by NMR, but I see a second, closely eluting peak in my HPLC analysis. Could this be a regioisomer?
Answer:
Yes, the formation of a regioisomer is a strong possibility, especially if your diester precursor is unsymmetrical. The 2,6-diazabicyclo[3.2.1]octane system is formed from a piperidine precursor that has two ester-containing side chains. If the alpha-protons on these two side chains have different acidities or steric environments, the base can deprotonate at either site, leading to two different enolates and, consequently, two different cyclized products.
For example, if the precursor is tert-butyl 4-((ethoxycarbonyl)methyl)-3-(ethoxycarbonyl)piperidine-1-carboxylate, cyclization can occur via two different enolates:
-
Path A (Kinetic Enolate): Deprotonation of the less sterically hindered alpha-proton.
-
Path B (Thermodynamic Enolate): Deprotonation leading to the more substituted, thermodynamically stable enolate.
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) often favors the formation of the kinetic product, potentially leading to a single major regioisomer.
-
Base Selection: The choice of base can influence regioselectivity. A bulky base like LHMDS is more likely to abstract the less sterically hindered proton, favoring the kinetic product.
-
Analytical Confirmation: Use LC-MS to confirm that the second peak has the same mass as your desired product. 2D NMR techniques (like HMBC and NOESY) may be required to definitively assign the structure of each isomer.
-
Purification: Regioisomers often have very similar polarities, making them difficult to separate. Chiral chromatography or preparative HPLC may be necessary if separation is required.
Question 4: After acidic workup, I'm observing a new, more polar spot on my TLC plate and a product with a lower mass. What happened?
Answer:
This is a classic sign of Boc-group deprotection . The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[2] The aqueous acidic workup used to neutralize the reaction and protonate the β-keto ester enolate can be sufficient to cleave the Boc group, yielding the free secondary amine.
Mechanism of Deprotection:
Sources
Technical Support Center: Purification of Crude tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
This technical guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals engaged in the purification of tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate. Drawing upon established chemical principles and field-proven techniques, this document aims to be a comprehensive resource for overcoming common challenges encountered during the isolation and purification of this important synthetic intermediate.
Introduction: Understanding the Purification Challenges
The purification of this compound can be complicated by several factors inherent to its synthesis. These challenges often include the presence of structural isomers, unreacted starting materials, and byproducts from side reactions. The stability of the N-Boc protecting group under various conditions also requires careful consideration to prevent unintended deprotection. This guide will address these issues systematically, providing both diagnostic advice and validated protocols to achieve high purity of the target compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude product shows multiple spots on TLC, even after a standard work-up. What are the likely impurities?
A1: The presence of multiple spots on TLC is a common observation. The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include the uncyclized precursor or reagents used for the Boc protection.
-
Diastereomers: If the synthesis involves the formation of new stereocenters, the presence of diastereomers is a strong possibility. These often have very similar Rf values, making separation challenging.
-
Structural Isomers: A significant byproduct can be the isomeric 2,5-diazabicyclo[2.2.2]octane derivative, which can form under certain reaction conditions, particularly in 1,3-dipolar cycloaddition approaches. This isomer may arise from a Wagner-Meerwein type rearrangement of the desired [3.2.1] scaffold.
-
Byproducts of Boc Protection: If the Boc group is introduced in the final steps, impurities such as di-tert-butyl dicarbonate ((Boc)₂O) and its breakdown products may be present.
-
Deprotected Compound: The Boc group is sensitive to acidic conditions. Exposure to strong acids during work-up or chromatography can lead to the formation of the deprotected parent amine.
Q2: I am struggling to separate my product from a closely running impurity by column chromatography. What conditions do you recommend?
A2: For challenging separations, particularly with isomers, careful optimization of your chromatographic conditions is crucial.
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system and gradually increase the polarity. A common and effective system for N-Boc protected amines is a gradient of ethyl acetate in hexanes. For more polar impurities, adding a small amount of methanol to the ethyl acetate can be beneficial.
-
Silica Gel: Standard silica gel (60 Å, 230-400 mesh) is typically sufficient. However, for very close-running spots, consider using a finer mesh silica for higher resolution.
-
Loading: Overloading the column is a common reason for poor separation. As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w).
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider alternative stationary phases such as alumina (neutral or basic) or reversed-phase silica (C18).
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed for the purification of crude this compound containing closely eluting impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
TLC plates, developing chamber, and appropriate stain (e.g., potassium permanganate or ninhydrin for deprotected amine)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Carefully pack a glass column with the silica slurry, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry powder. This dry-loading technique generally provides better resolution than liquid loading.
-
Loading: Carefully apply the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Collect fractions and monitor by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. The optimal gradient will depend on the specific impurities but a stepwise increase from 5% to 50% ethyl acetate in hexanes is a good starting point.
-
Fraction Analysis: Combine the fractions containing the pure product and concentrate in vacuo to yield the purified compound.
Table 1: Example Gradient Elution Profile
| Step | Hexanes (%) | Ethyl Acetate (%) | Column Volumes |
| 1 | 95 | 5 | 2 |
| 2 | 90 | 10 | 3 |
| 3 | 80 | 20 | 3 |
| 4 | 70 | 30 | 3 |
| 5 | 50 | 50 | Until product elutes |
Q3: My purified product is an oil or a waxy solid that is difficult to handle. Can I crystallize it?
A3: Yes, crystallization is an excellent method for both purification and obtaining a more handleable solid. For Boc-protected amino acids and related structures, crystallization can often be induced from a concentrated solution, sometimes with the aid of seed crystals.
Protocol 2: Recrystallization of this compound
This protocol is adapted from procedures for similar bicyclic structures and Boc-protected compounds.
Materials:
-
Purified or semi-purified this compound
-
Dichloromethane
-
Diethyl ether
-
Hexanes (or pentane)
-
Clean, scratch-free flask or beaker
Procedure:
-
Dissolution: Dissolve the crude or semi-pure product in a minimal amount of a good solvent, such as dichloromethane, at room temperature.
-
Addition of Anti-Solvent: Slowly add a less polar solvent (an "anti-solvent") in which the product is poorly soluble, such as diethyl ether or hexanes, until the solution becomes slightly turbid.
-
Inducing Crystallization:
-
If turbidity persists, gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
If no crystals form, try scratching the inside of the flask with a glass rod below the surface of the solution to create nucleation sites.
-
If available, add a single seed crystal of the pure compound.
-
-
Crystal Growth: Allow the solution to stand undisturbed for several hours to overnight to allow for crystal growth.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them in vacuo.
Q4: I suspect my Boc group is being cleaved during purification. How can I avoid this?
A4: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. To prevent its cleavage:
-
Avoid Acidic Reagents: Ensure that all reagents and solvents used in the work-up and purification are neutral or basic. Avoid acidic washes (e.g., HCl) if possible, or use them cautiously with immediate neutralization.
-
Chromatography Considerations: Standard silica gel can be slightly acidic. If you observe deprotection on the column, you can either:
-
Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% in the eluent).
-
Use neutral or basic alumina as the stationary phase.
-
-
Solvent Choice: Avoid prolonged exposure to protic solvents, especially at elevated temperatures. When removing solvents in vacuo, use moderate temperatures (e.g., < 40°C).
Workflow and Decision-Making Diagrams
The following diagrams illustrate the logical flow for troubleshooting common purification issues.
Caption: Troubleshooting workflow for impurity removal.
Caption: Decision tree for purification strategy selection.
Summary of Key Recommendations
| Issue | Recommendation | Rationale |
| Isomeric Impurities | High-resolution flash chromatography with a shallow gradient or recrystallization. | Isomers often have very similar polarities, requiring optimized separation techniques. |
| Product is an Oil/Wax | Attempt recrystallization from a solvent/anti-solvent system (e.g., DCM/ether). | Provides a crystalline, easy-to-handle solid and is an effective purification step. |
| Boc-Group Cleavage | Avoid acidic conditions; use neutralized silica or alumina for chromatography. | The Boc group is acid-labile; exposure to acid will result in product loss. |
| Poor Chromatographic Separation | Use dry loading, a lower sample-to-silica ratio, and a slow, shallow gradient. | Improves resolution by ensuring a narrow band of sample at the start of the elution. |
This guide provides a framework for addressing the common purification challenges associated with this compound. By understanding the nature of the potential impurities and systematically applying these troubleshooting strategies and protocols, researchers can significantly improve the yield and purity of their final product.
References
-
Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. Available at: [Link]
-
Hammer, R. P., et al. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]
-
Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Crystallography, 2014, 645079. Available at: [Link]
-
Various Authors. (2015). WCK ? trans-7-oxo-6-(sulphoxy)-1,6-diazabicvclo[3.2.1]-octane-2- carbonitrile from Wockhardt. New Drug Approvals. Available at: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
Technical Support Center: Troubleshooting Reactions with tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Welcome to the technical support guide for tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and frequently asked questions encountered during its use in various synthetic transformations. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.
Section 1: Troubleshooting Failed Reactions
Experiencing a failed or low-yielding reaction can be a significant setback. This section provides a systematic approach to diagnosing and resolving common issues.
Initial Diagnosis: Where Did My Reaction Go Wrong?
The first step in troubleshooting is to identify the primary symptom of the reaction failure. The flowchart below provides a logical pathway from the observed problem to potential causes and recommended actions.
Caption: Troubleshooting flowchart for failed reactions.
Q&A: Specific Reaction Failures
Q1: My reductive amination with an aldehyde is giving me very low yield, and I see a lot of my starting amine left. What's going wrong?
Answer: This is a classic issue in reductive aminations. The problem often lies in the equilibrium of imine/iminium ion formation, which precedes the reduction step.
Underlying Cause & Explanation: Reductive amination is a two-step process within a single pot: (1) nucleophilic attack of the amine on the aldehyde to form a hemiaminal, followed by dehydration to an imine (or its protonated form, the iminium ion), and (2) reduction of the C=N bond.[1][2] The dehydration step is often the rate-limiting step and is reversible. If water is not effectively removed or if the conditions do not favor iminium ion formation, the equilibrium will lie towards the starting materials, leading to incomplete conversion.[3]
Troubleshooting Steps:
-
Check for Imine Formation: Before adding the reducing agent, it's crucial to confirm that the imine has formed. This can be monitored by TLC, NMR, or LC-MS.[3]
-
Acid Catalysis: The formation of the imine is often catalyzed by a small amount of acid, which helps to protonate the hydroxyl group of the hemiaminal, turning it into a better leaving group (water).[1] Acetic acid is a common choice.
-
Water Removal: If the reaction is sluggish, the use of a dehydrating agent like molecular sieves can help drive the equilibrium towards the imine.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for one-pot reductive aminations because it is mild enough not to reduce the aldehyde but is effective at reducing the iminium ion.[2][4] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), it might be reducing your aldehyde before it can react with the amine.[2]
Recommended Protocol Adjustment:
| Parameter | Standard Condition | Recommended Adjustment | Rationale |
| Solvent | Methanol / Ethanol | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents are often better for imine formation. |
| Catalyst | None | Add 0.1-0.5 equivalents of acetic acid. | To facilitate the dehydration step. |
| Reducing Agent | NaBH₄ | Sodium triacetoxyborohydride (NaBH(OAc)₃) | More selective for the iminium ion over the aldehyde.[2][4] |
| Procedure | All reagents added at once. | Stir aldehyde and amine with acetic acid for 1-2 hours before adding NaBH(OAc)₃. | Ensures imine formation is maximized before reduction. |
Q2: I'm attempting an N-arylation (e.g., Buchwald-Hartwig coupling) on the secondary amine, but I'm getting a complex mixture of products and starting material decomposition. Why is this happening?
Answer: N-arylation reactions on complex molecules like this bicyclic diamine can be challenging due to multiple reactive sites and potential for side reactions.
Underlying Cause & Explanation: The this compound has two nitrogen atoms, but the one at position 2 is part of an amide-like structure (lactam) and is significantly less nucleophilic. The secondary amine at position 6 is the target for arylation. However, the presence of the ketone and the Boc-protecting group can lead to complications under the basic and high-temperature conditions often required for Buchwald-Hartwig reactions.
Potential Side Reactions:
-
β-Elimination: Under strong basic conditions, deprotonation alpha to the ketone can initiate side reactions.
-
Boc Deprotection: High temperatures and certain bases can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group.
-
Ligand Decomposition: The phosphine ligands used in these couplings can be sensitive to air and moisture.
Troubleshooting Steps:
-
Choice of Base: The base is critical. Strong bases like sodium tert-butoxide can be problematic. Consider using a weaker, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Ligand and Catalyst Selection: The choice of palladium precursor and phosphine ligand greatly influences the reaction outcome. For sterically hindered amines, bulky electron-rich ligands such as XPhos or RuPhos are often effective.
-
Temperature Control: Run the reaction at the lowest temperature that allows for conversion. Start around 80-90 °C and only increase if necessary.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).
Experimental Protocol: Optimized N-Arylation
Caption: Optimized workflow for N-arylation reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound under acidic and basic conditions?
Answer: The stability is highly dependent on the conditions.
-
Acidic Conditions: The Boc protecting group is labile under strong acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in dioxane). This will lead to the deprotected secondary amine. Mild acidic conditions, such as those used in a reductive amination work-up (e.g., dilute citric acid), are generally tolerated for short periods.
-
Basic Conditions: The molecule is generally stable to mild inorganic bases like potassium carbonate. However, strong bases like sodium hydroxide or lithium hydroxide can potentially lead to hydrolysis of the lactam or other decomposition pathways, especially at elevated temperatures. For reactions requiring a base, non-nucleophilic organic bases (e.g., triethylamine, DIPEA) or milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are recommended.
Q2: What are the best practices for purifying this compound and its derivatives?
Answer: The purification method depends on the scale and the nature of the impurities.
-
Column Chromatography: This is the most common method. Due to the polarity of the amine and ketone functionalities, a gradient elution on silica gel is often effective. Typical solvent systems include ethyl acetate/hexanes or dichloromethane/methanol. Adding a small amount of triethylamine (0.1-1%) to the eluent can help prevent tailing of basic compounds on the silica gel.
-
Recrystallization: If the product is a solid and of sufficient purity, recrystallization can be an excellent method for obtaining highly pure material. Common solvent systems for recrystallization might include ethyl acetate/hexanes or isopropanol.
-
Acid-Base Extraction: For derivatives with a free basic nitrogen, an acidic wash (e.g., with dilute HCl or citric acid) can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The pH of the aqueous layer can then be adjusted with a base to re-extract the product into an organic solvent.[5]
Q3: Are there any specific handling or storage recommendations for this compound?
Answer:
-
Storage: It is recommended to store the compound in a cool, dry place, typically in a refrigerator, to minimize degradation over time.[6] It should be kept in a tightly sealed container to protect it from moisture.
-
Handling: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. While not acutely toxic, it is good practice to handle it in a well-ventilated area or a fume hood.[6]
References
- Google Patents. (n.d.). Process for producing diazabicyclooctane derivative and intermediate thereof.
-
ACS Publications. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Reddit. (2023). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
- Google Patents. (n.d.). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Retrieved from [Link]
-
University of Birmingham. (n.d.). Towards the total synthesis of Gelsemine. Retrieved from [Link]
-
SciSpace. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Retrieved from [Link]
-
University of Regensburg. (n.d.). Catalyzed and Non Catalyzed Oxidative Functionalization of Tertiary Amines. Retrieved from [Link]
-
Google Patents. (n.d.). 1,6- Diazabicyclo[7][8][9] octan-7-one derivatives and their use in the treatment of bacterial infections. Retrieved from
-
PubChem. (n.d.). tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate. Retrieved from [Link]
-
ResearchGate. (2006). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Retrieved from [Link]
-
ResearchGate. (2020). The versatility of DABCO: synthetic applications of its basic, nucleophilic, and catalytic properties: Part 3. Catalysis of substitution, cycloaddition, isomerization, and rearrangement reactions. Retrieved from [Link]
-
Wiley Online Library. (2019). Beyond Friedel and Crafts: Directed Alkylation of C-H Bonds in Arenes. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing a compound useful for producing an optically active diazabicyclooctane compound.
-
University of Regensburg. (2019). Studies on Reactions of Cyclopropanated Pyrrole: Synthesis of Bis-β-homoproline, Tropane- and Pyrrolidinone-derivatives. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 6. tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate | 194032-49-0 [sigmaaldrich.com]
- 7. tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US10000491B2 - Process for producing diazabicyclooctane derivative and intermediate thereof - Google Patents [patents.google.com]
Technical Support Center: Optimization and Troubleshooting in Diazabicyclooctane (DABCO) Synthesis
Welcome to the Technical Support Center for the synthesis of 1,4-Diazabicyclo[2.2.2]octane (DABCO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this versatile bicyclic amine. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of reaction temperature and time in DABCO synthesis.
Q1: What are the most common starting materials for DABCO synthesis, and how do they influence the optimal reaction temperature and time?
A1: The choice of starting material is a critical factor that dictates the reaction conditions. The two most prevalent precursors are derivatives of piperazine and ethylenediamine.
-
From Piperazine Derivatives: A common route involves the reaction of a piperazine derivative, such as N-(2-hydroxyethyl)piperazine, which undergoes intramolecular cyclization. This method often requires high temperatures to drive the dehydration and subsequent ring formation. For instance, a synthesis starting from dioxytriethylenediamine (derived from piperazine) utilizes a temperature of 175°C under hydrogen pressure.[1] The reaction time at this temperature is typically several hours and should be monitored until the consumption of the starting material is complete.[1]
-
From Ethylenediamine: The intermolecular condensation of ethylenediamine is another widely used industrial method.[2][3] This reaction is typically performed over a catalyst, such as a titanosilicate zeolite (e.g., TS-1), at elevated temperatures.[2] The optimal temperature range for this catalytic conversion is generally between 250°C and 350°C. Reaction times can vary depending on the catalyst activity and the specific reactor setup but are often in the range of several hours.
Q2: How does reaction temperature affect the yield and purity of DABCO?
A2: Reaction temperature is a double-edged sword in DABCO synthesis.
-
Impact on Reaction Rate and Yield: Increasing the temperature generally accelerates the reaction rate, leading to a shorter reaction time to achieve a high conversion of the starting material. For many organic reactions, a higher temperature can push the equilibrium towards the product side, potentially increasing the theoretical maximum yield.
-
Influence on Purity and Side Reactions: Excessively high temperatures can lead to thermal degradation of the product and the formation of undesired side products.[4] For example, at very high temperatures, the bicyclic structure of DABCO might undergo ring-opening or other decomposition pathways. In syntheses starting from ethylenediamine, high temperatures can promote the formation of oligomeric byproducts. Therefore, the optimal temperature is a compromise between achieving a reasonable reaction rate and minimizing the formation of impurities.
Q3: What is the impact of reaction time on the synthesis of DABCO?
A3: The optimal reaction time is intrinsically linked to the reaction temperature.
-
Achieving Complete Conversion: Sufficient reaction time is necessary to ensure the complete conversion of the starting materials. Monitoring the reaction progress is crucial to determine the point at which the concentration of the starting material plateaus.
-
Minimizing Byproduct Formation: Prolonged reaction times, even at optimal temperatures, can sometimes lead to the accumulation of side products. This is particularly true if the product itself can participate in subsequent reactions or if there are slow, competing side reactions. For instance, in some catalytic systems, extended exposure to the catalyst at high temperatures might lead to isomerization or decomposition of the product.
Q4: How can I monitor the progress of my DABCO synthesis to determine the optimal stopping point?
A4: Effective reaction monitoring is key to optimizing yield and purity.
-
Gas Chromatography (GC): For volatile compounds like DABCO, GC is an excellent technique to monitor the disappearance of starting materials and the appearance of the product.[5] By taking small aliquots from the reaction mixture at regular intervals, you can create a reaction profile and determine when the reaction has reached completion.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool not only for monitoring the reaction progress but also for identifying any potential side products that may be forming.[6][7][8] This information is invaluable for troubleshooting and optimizing the reaction conditions to minimize impurity formation.
-
Thin-Layer Chromatography (TLC): While DABCO itself can be challenging to visualize on TLC without specific staining agents due to its volatility and lack of a strong chromophore, it can be used to monitor the consumption of less volatile starting materials that are TLC-active.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during DABCO synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Catalyst Activity: In catalytic processes, the catalyst may be deactivated or used in an insufficient amount. 3. Side Reactions: Formation of byproducts consumes starting material or product. 4. Losses during Work-up/Purification: Inefficient extraction or purification procedures. | 1. Optimize Reaction Conditions: Gradually increase the reaction temperature in small increments (e.g., 10-20°C) and monitor the effect on yield. Similarly, extend the reaction time and track the conversion of the starting material using GC. 2. Catalyst Evaluation: For catalytic reactions, ensure the catalyst is fresh and properly activated. Consider increasing the catalyst loading. For the synthesis from ethylenediamine over TS-1, the Ti content and crystal size of the catalyst can significantly affect performance.[2] 3. Identify and Minimize Side Products: Use GC-MS to identify the major byproducts. Adjusting the temperature or reaction time may disfavor the side reactions. For example, lowering the temperature might reduce the rate of thermal decomposition. 4. Refine Purification: DABCO is volatile and can be lost during solvent removal under high vacuum. Use a cold trap to recover sublimed product. For recrystallization, carefully select a solvent system where DABCO has high solubility at elevated temperatures and low solubility at room temperature or below.[9][10][11][12] |
| Low Purity | 1. Incomplete Conversion of Starting Materials: Unreacted starting materials contaminating the final product. 2. Formation of Side Products: Byproducts with similar physical properties to DABCO can be difficult to separate. 3. Thermal Decomposition: High reaction temperatures can lead to degradation products.[4] | 1. Drive the Reaction to Completion: As with low yield, optimize the reaction time and temperature to ensure full conversion of the starting materials. 2. Purification Strategy: Sublimation is a highly effective method for purifying DABCO, as it can separate the volatile product from non-volatile impurities.[13][14] Recrystallization from a suitable solvent is another option.[15] A combination of both methods can yield very pure DABCO. 3. Temperature Control: Carefully control the reaction temperature to avoid exceeding the thermal stability threshold of DABCO. Thermogravimetric analysis (TGA) can provide insights into the decomposition temperature of DABCO.[16] |
| Reaction Stalls | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents, or it may degrade under the reaction conditions. 2. Reversible Reaction: The reaction may have reached equilibrium. | 1. Purify Starting Materials: Ensure that all starting materials and solvents are of high purity and are dry, as water can deactivate some catalysts. 2. Shift Equilibrium: If the reaction is reversible, consider removing a byproduct (e.g., water in a condensation reaction) to drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of DABCO from N-(2-hydroxyethyl)piperazine (Illustrative)
This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions and scales.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(2-hydroxyethyl)piperazine.
-
Add a suitable high-boiling solvent (e.g., diethylene glycol) to facilitate heat transfer and maintain a consistent temperature.
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 180-220°C) with vigorous stirring.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by GC to track the disappearance of the starting material.
-
Continue heating until the reaction is complete (typically several hours).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the acid catalyst with a base (e.g., sodium hydroxide solution).
-
Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter and carefully remove the solvent by rotary evaporation, being mindful of DABCO's volatility.
-
Purify the crude DABCO by sublimation under reduced pressure or by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
-
Protocol 2: Monitoring Reaction Progress using GC
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at specified time intervals.
-
Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., dichloromethane) and, if necessary, neutralizing any catalyst.
-
Filter the diluted aliquot to remove any solid particles.
-
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into a gas chromatograph equipped with a suitable column (e.g., a non-polar or mid-polar capillary column).
-
Use an appropriate temperature program to separate the starting material, product, and any potential byproducts.
-
Integrate the peak areas to determine the relative concentrations of the components and track the conversion over time.
-
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in DABCO Synthesis
Caption: A decision tree for troubleshooting low yields in DABCO synthesis.
Diagram 2: Relationship between Reaction Parameters and Synthesis Outcome
Caption: The interplay of temperature and time on DABCO synthesis outcomes.
References
-
Bugaenko, D. I., et al. (2017). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(12), 1277–1279. [Link]
-
Lehrhofer, A. F., et al. (2024). A note on the chemical fate of the DABCO catalyst in amine-catalyzed hypochlorite bleaching of cellulosic pulps. Cellulose. [Link]
-
Organic Syntheses. (n.d.). DABSO. [Link]
-
Halimehjani, A. Z., & Badali, M. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. Organic & Biomolecular Chemistry, 17(43), 9345-9373. [Link]
-
Wang, C., et al. (2010). Intermolecular condensation of ethylenediamine to 1,4-diazabicyclo[4][4][4]octane over TS1 catalysts. Catalysis Letters, 137(3-4), 205-210. [Link]
-
NIST. (n.d.). Triethylenediamine. NIST WebBook. [Link]
-
Ross, S. A., & Venter, M. (2023). Crystallisation of organic hydrates by sublimation. CrystEngComm, 25(40), 5735-5742. [Link]
-
Wikipedia. (n.d.). DABCO. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Yang, Z., et al. (2022). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. Chemical Communications, 58(84), 10869-10872. [Link]
-
Bugaenko, D. I., et al. (2018). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53, 1277-1279. [Link]
-
Organic Syntheses. (n.d.). DABSO. [Link]
-
American Chemical Society. (2022). DABCO. [Link]
-
Rahman, M. M., et al. (2021). Analysis of bioactive compounds present in different crude extracts of Benincasa hispida and Cucurbita moschata seeds by gas chromatography-mass spectrometry. Food Science & Nutrition, 9(11), 6061-6071. [Link]
-
Green View Technology and Development Co., Ltd. (2022). Properties, uses and production process of DABCO. [Link]
-
Khan, I., et al. (2021). Synthesis and β-Lactamase Inhibition Activity of Diazabicyclooctane Derivatives in Combination with Imipenem. Molecules, 26(16), 4945. [Link]
-
Maleki, A., & Jafari, S. (2025). Magnetic resorcinol-formaldehyde supported-DABCO as an effective and recyclable nanocatalyst. Scientific Reports, 15(1), 5537. [Link]
-
Dutta, D., & Borah, R. (2017). ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Journal of Applied and Fundamental Sciences, 3(2), 80-89. [Link]
-
Threlfall, T. L., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. Molecular Pharmaceutics. [Link]
-
Al-Rajab, A. J., et al. (2025). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Journal of King Saud University - Science, 37(1), 102456. [Link]
-
Halimehjani, A. Z., & Badali, M. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. Organic & Biomolecular Chemistry, 17(43), 9345-9373. [Link]
-
OC Chem. (2021, March 21). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]
-
Threlfall, T. L., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. [Link]
-
Egbung, G. E., et al. (2020). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Journal of Chemical Society of Nigeria, 45(6). [Link]
-
Ross, S. A., & Venter, M. (2023). Crystallisation of organic hydrates by sublimation. CrystEngComm, 25(40), 5735-5742. [Link]
-
Al-Warhi, T., et al. (2022). GC-MS Analysis and Bioactivities of the Essential Oil of Suaeda aegyptiaca. Molecules, 27(24), 8887. [Link]
-
Wiggins, J., et al. (2025). Static Sublimation Purification Process and Characterization of LiZnAs Semiconductor Material. Journal of Crystal Growth, 663, 128133. [Link]
Sources
- 1. Properties, uses and production process of DABCO - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 2. researchgate.net [researchgate.net]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Triethylenediamine [webbook.nist.gov]
- 6. Analysis of bioactive compounds present in different crude extracts of Benincasa hispida and Cucurbita moschata seeds by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Magnetic resorcinol-formaldehyde supported-DABCO as an effective and recyclable nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Diazabicyclo[3.2.1]octane Derivatives
Welcome to the technical support center for the stereoselective synthesis of diazabicyclo[3.2.1]octane derivatives. This guide is designed for researchers, chemists, and drug development professionals actively working with this important structural motif. The diazabicyclo[3.2.1]octane core is a key component in a range of biologically active molecules, including the β-lactamase inhibitor avibactam.[1] However, its rigid, three-dimensional structure presents significant stereochemical challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high diastereoselectivity in the formation of the diazabicyclo[3.2.1]octane core so challenging?
The primary challenge lies in controlling the facial selectivity of the key ring-forming reaction, which constructs the bicyclic system. Most synthetic routes involve an intramolecular cycloaddition or cyclization. The rigid bicyclic transition state means that subtle steric and electronic interactions of substituents on the tether connecting the reacting moieties can have a profound impact on which diastereomer is formed. Unlike more flexible acyclic systems, there is often only a small energy difference between the transition states leading to different diastereomers, making it difficult to achieve high selectivity.
Q2: What are the primary strategies for the enantioselective synthesis of this scaffold?
There are three main approaches to induce enantioselectivity:
-
Catalytic Asymmetric Synthesis: This is often the most elegant approach, where a chiral catalyst (e.g., a metal-ligand complex) orchestrates the key bond-forming step to favor one enantiomer. Methods like rhodium-catalyzed asymmetric hydrogenation to set a key stereocenter early in the synthesis have proven effective.[1]
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed. This is a robust but less atom-economical method.
-
Substrate Control (Chiral Pool Synthesis): This strategy begins with an enantiomerically pure starting material, such as an amino acid or a carbohydrate.[2] The inherent chirality of the starting material is then used to direct the stereochemistry of subsequent transformations.
Q3: My intramolecular [3+2] cycloaddition is resulting in low yields and a mixture of diastereomers. What are the most likely causes?
This is a classic problem. The likely culprits are:
-
Incorrect Reaction Conditions: Temperature, solvent, and concentration play a critical role. High temperatures can provide enough energy to overcome the activation barrier for multiple reaction pathways, leading to poor selectivity.
-
Substrate Conformation: The tether connecting the dipole and dipolarophile may be too flexible or have an unfavorable conformation for the desired intramolecular reaction, leading to competing intermolecular reactions or decomposition.
-
Reversibility: Some cycloadditions can be reversible. If the desired product is not the thermodynamic minimum, it may revert to the starting material or isomerize to a more stable diastereomer under the reaction conditions.
-
Steric Hindrance: Bulky substituents near the reacting centers can inhibit the desired approach of the reactive partners, leading to low yields or favoring an undesired stereochemical outcome.
Q4: I am observing an unexpected rearranged product, specifically a diazabicyclo[2.2.2]octane. What is happening?
You are likely observing a Wagner-Meerwein or a related skeletal rearrangement. The diazabicyclo[3.2.1]octane core can be susceptible to acid-catalyzed rearrangements, converting it to the isomeric diazabicyclo[2.2.2]octane scaffold.[3] This is often prompted by Lewis or Brønsted acids used in the reaction or during workup and purification (e.g., silica gel chromatography). The driving force is the formation of a more stable carbocation intermediate.
Troubleshooting and Optimization Guides
Guide 1: Poor Diastereoselectivity in Intramolecular Nitrone Cycloadditions
Problem: My intramolecular [3+2] cycloaddition of a tethered nitrone and an alkene is producing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity for the desired isomer?
Underlying Cause & Explanation: The diastereoselectivity in this key reaction is determined by the relative energies of the competing transition states (TS). The formation of the bicyclic system involves the fusion of two new rings, and the substituents on the tether and the alkene dictate the preferred geometry of approach. The two primary competing pathways are the endo and exo transition states. Steric clashes, torsional strain in the tether, and electronic effects all influence which pathway is lower in energy.
Proposed Solutions & Protocols:
-
Systematic Variation of Reaction Temperature:
-
Rationale: Lowering the temperature generally increases selectivity, as it provides less thermal energy to overcome the higher-energy transition state. The reaction with the lower activation energy will dominate.
-
Protocol:
-
Set up the reaction at your standard temperature (e.g., 80 °C in toluene) as a baseline.
-
Run parallel reactions at systematically lower temperatures: 60 °C, 40 °C, room temperature (rt), and 0 °C.
-
Analyze the diastereomeric ratio (d.r.) of the crude product for each reaction by ¹H NMR or LC-MS.
-
Note that lower temperatures will require longer reaction times. Monitor by TLC until the starting material is consumed.
-
-
-
Solvent Screening:
-
Rationale: Solvent polarity can influence transition state geometry. Non-polar solvents (e.g., toluene, hexanes) may favor conformations that minimize dipole moments, while polar solvents (e.g., acetonitrile, THF) can stabilize more polar transition states.
-
Protocol:
-
Using the optimal temperature from the previous step, set up reactions in a range of solvents.
-
Analyze the d.r. for each solvent to identify the optimal medium.
-
-
| Parameter | Condition A | Condition B | Condition C | Outcome (d.r.) |
| Temperature | 80 °C | 25 °C | 0 °C | 1.5:1 |
| Solvent (at 0 °C) | Toluene | Dichloromethane | Acetonitrile | 3:1 |
| Additive | None | MgBr₂·OEt₂ | ZnCl₂ | 8:1 |
| Table 1: Example optimization data for improving diastereoselectivity. |
-
Introduction of Lewis Acids:
-
Rationale: A Lewis acid can coordinate to the nitrone oxygen, altering its electronics and steric profile. This coordination can lock the transition state into a more rigid conformation, often dramatically enhancing selectivity.
-
Protocol:
-
At the optimized temperature and solvent, add a stoichiometric amount of a Lewis acid (e.g., MgBr₂·OEt₂, ZnCl₂, Sc(OTf)₃).
-
Stir for 15-30 minutes before initiating the reaction.
-
Carefully quench the reaction and analyze the d.r. Be aware that Lewis acids can sometimes promote rearrangements.[3]
-
-
Visualization: Troubleshooting Workflow This diagram outlines a decision-making process for optimizing diastereoselectivity.
Caption: Workflow for troubleshooting poor diastereoselectivity.
Guide 2: Achieving High Enantioselectivity via Catalytic Asymmetric Methods
Problem: I need to synthesize a single enantiomer of a diazabicyclo[3.2.1]octane derivative, but my racemic synthesis is not amenable to chiral resolution.
Underlying Cause & Explanation: Achieving enantioselectivity requires introducing a chiral influence into the reaction. For scalability and efficiency, catalytic methods are preferred. An effective strategy is to create a key stereocenter early in the synthesis with high enantiomeric excess (ee), which then directs the stereochemistry of subsequent cyclization steps. A powerful example is the Rh-catalyzed asymmetric hydrogenation of a prochiral enamine or related precursor to furnish a chiral α-amino acid derivative, a crucial building block for the bicyclic core.[1]
Proposed Solution & Protocol: Asymmetric Hydrogenation
-
Rationale: Chiral phosphine ligands coordinated to a rhodium center create a chiral environment. The substrate coordinates to the metal, and hydrogen is delivered to one face of the double bond preferentially, leading to the formation of one enantiomer in excess. The choice of ligand is critical and often substrate-dependent.
-
Screening Protocol for Ligand Selection:
-
Substrate Preparation: Synthesize the prochiral precursor, for example, an α,β-unsaturated amino ester.
-
Catalyst Preparation: In a glovebox, prepare stock solutions of the Rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a panel of chiral diphosphine ligands (e.g., (R)-BINAP, (S,S)-f-Binaphane, (R)-MeO-BIPHEP).
-
Parallel Hydrogenation Reactions:
-
In an array of high-pressure vials, add the substrate (~0.1 mmol scale).
-
Add the catalyst solution (typically 1 mol % Rh precursor and 1.1 mol % ligand).
-
Degas the vials and purge with hydrogen gas.
-
Pressurize the vials to the desired hydrogen pressure (e.g., 10-50 bar).
-
Stir at room temperature for 12-24 hours.
-
-
Analysis:
-
Carefully vent the reactors.
-
Analyze an aliquot of the crude reaction mixture by chiral HPLC or SFC to determine the enantiomeric excess (% ee).
-
-
| Ligand | Solvent | Pressure (bar) | Conversion (%) | ee (%) |
| (R)-BINAP | MeOH | 20 | >99 | 85 |
| (R,R)-DIPAMP | DCM | 20 | >99 | 92 |
| (S,S)-f-Binaphane | Toluene | 20 | >99 | 99 |
| Table 2: Example screening data for an asymmetric hydrogenation. |
Visualization: Catalytic Cycle
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Guide 3: Suppressing Unwanted Aza-Cope / Mannich Cascade Rearrangements
Problem: My reaction to form a substituted pyrrolidine precursor, intended for later cyclization, is instead yielding a complex bicyclic product directly via an unexpected cascade reaction.
Underlying Cause & Explanation: You are likely encountering a tandem cationic 2-aza-Cope rearrangement followed by a Mannich cyclization.[4] This powerful cascade reaction can rapidly build the complexity of the diazabicyclo[3.2.1]octane core, but it can also be an undesired side reaction if not controlled. The reaction is typically initiated by the formation of an iminium ion from an amine and an aldehyde (or equivalent). This triggers the[5][5]-sigmatropic rearrangement, which generates an enol or enolate that immediately participates in an intramolecular Mannich cyclization, closing the second ring.
Proposed Solutions & Protocols:
-
Protecting Group Strategy:
-
Rationale: The cascade is initiated by the nucleophilic nitrogen. Converting the amine to a non-nucleophilic protecting group, such as a carbamate (Boc, Cbz) or a sulfonamide (Ts), will prevent the initial iminium ion formation and thus inhibit the entire cascade. The protecting group can be removed at a later stage under controlled conditions.
-
Protocol:
-
Before the step where the rearrangement occurs, protect the secondary amine using standard conditions (e.g., Boc₂O, Et₃N in DCM for Boc protection).
-
Carry out the desired transformation on the protected substrate.
-
Proceed with the synthesis and deprotect the nitrogen at a later, more appropriate stage (e.g., using TFA for Boc deprotection) before the final ring closure.
-
-
-
Strict Control of pH:
-
Rationale: The formation of the initiating iminium ion is often acid-catalyzed. By running the reaction under strictly neutral or basic conditions, you can suppress this first step.
-
Protocol:
-
Buffer the reaction mixture if possible. If not, use non-acidic solvents and reagents.
-
Add a non-nucleophilic base, like 2,6-lutidine or proton sponge, to scavenge any adventitious acid.
-
During workup, quench with a basic solution (e.g., sat. NaHCO₃) before extraction.
-
For purification, consider using neutral alumina instead of silica gel, or treat the silica gel with triethylamine before use to neutralize acidic sites.
-
-
Visualization: Aza-Cope/Mannich Cascade Mechanism
Caption: A schematic of the Aza-Cope/Mannich cascade.
References
- ResearchGate. (2022). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam.
-
Beaudry Research Group. Desymmetrization by Ring-Closing Metathesis Leading to 6,8-Dioxabicyclo[3.2.1]octanes: A New Route for the Synthesis of (+)-exo- and endo-Brevicomin. Retrieved from [Link]
-
ACS Publications. (2021). [5][5] Ring Rearrangement of Oxo- or Aza-Bridged Bicyclo[3.2.1]octene-Based 1,5-Dienes. Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. (2015). Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction. Nature Communications. Retrieved from [Link]
- ResearchGate. Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives.
-
NIH. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. Journal of Organic Chemistry. Retrieved from [Link]
- ResearchGate. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids.
-
Royal Society of Chemistry. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Universität Regensburg. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]
-
D-Scholarship@Pitt. (2008). Rearrangement and Cascade Reactions: New Synthetic Methods and the Total Synthesis of Diazonamide A. Retrieved from [Link]
-
Wikipedia. Aza-Cope rearrangement. Retrieved from [Link]
-
Grafiati. Journal articles on the topic 'Diaza-bicyclo-[3.2.1]octane'. Retrieved from [Link]
-
ACS Publications. Development of an asymmetric approach to the 3,8-diazabicyclo[3.2.1]octane moiety of quinocarcin via intramolecular 1,3-dipolar cycloadditions of photochemically generated azomethine ylides. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 5. par.nsf.gov [par.nsf.gov]
Technical Support Center: A Guide to the Synthesis and Handling of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Welcome to the technical resource center for researchers and drug development professionals. This guide provides in-depth technical advice, troubleshooting, and frequently asked questions regarding the handling of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate. Our focus is to equip you with the necessary knowledge to prevent its decomposition during reaction workup, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team has received regarding the stability and handling of this valuable synthetic intermediate.
Q1: What are the primary chemical liabilities of this compound that lead to decomposition during workup?
A1: The molecule possesses two key structural motifs that are susceptible to degradation under common workup conditions. Understanding these is the first step to preventing decomposition.
-
Acid-Labile N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions. Exposure to even moderate acids can lead to its cleavage, revealing the free secondary amine.[1][2] This is the most common decomposition pathway encountered.
-
β-Amino Ketone System: The core structure contains a β-amino ketone. This moiety can be unstable under basic conditions, potentially leading to a retro-Mannich type fragmentation. This reaction involves the cleavage of the C-C bond between the carbonyl and the α-carbon, resulting in ring-opening.[3][4]
Q2: My LC-MS analysis shows a new, more polar peak after my aqueous workup. What is it likely to be?
A2: A new, more polar species appearing after workup is almost certainly the de-protected analog, 2,6-diazabicyclo[3.2.1]octan-3-one. The Boc group is highly nonpolar; its removal via acid hydrolysis results in a more polar free amine (or its protonated salt), which will have a significantly shorter retention time on a reverse-phase HPLC column and a correspondingly lower Rf value on a TLC plate. This issue typically arises from using acidic washes (e.g., 1N HCl, citric acid) or not sufficiently neutralizing an acidic reaction mixture before extraction.
Q3: What is the ideal pH range to maintain during the workup of this compound?
A3: Based on the compound's liabilities, the safest pH range for all aqueous solutions is between pH 7.0 and 9.0 . This neutral-to-mildly-basic window avoids the two major decomposition pathways:
-
Below pH 6: Risk of significant Boc-group cleavage increases rapidly.
-
Above pH 10: Risk of base-mediated retro-Mannich fragmentation and/or amide hydrolysis becomes a concern.
Always check the pH of your aqueous phase with pH paper or a calibrated meter before introducing it to your organic layer containing the product.
Q4: Can I use standard washing solutions like saturated sodium bicarbonate (NaHCO₃) or brine?
A4:
-
Saturated Sodium Bicarbonate (NaHCO₃): Yes, this is generally a safe choice. A freshly prepared saturated solution has a pH of approximately 8.3, which falls within the ideal range. It is effective for neutralizing residual acids.
-
Brine (Saturated NaCl): Yes, brine is a neutral salt solution and is highly recommended. Its primary purpose is to reduce the solubility of the organic product in the aqueous layer, thereby improving extraction efficiency and helping to break up emulsions.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiment.
| Observed Issue | Probable Cause | Recommended Solution |
| Low isolated yield with a clean crude NMR. | Product Loss into Aqueous Layers. | The compound has moderate polarity and may have some water solubility, especially if residual polar solvents (e.g., DMF, DMSO) are present. Minimize the volume of aqueous washes. Use brine for all washes to "salt out" the product from the aqueous phase. Perform multiple extractions (e.g., 3x with a smaller volume of solvent) rather than one large extraction. |
| TLC/LC-MS shows the appearance of a new major spot/peak corresponding to the de-Boc'd product. | Acidic Workup Conditions. | The Boc group has been cleaved. Avoid all acidic reagents during workup. If the reaction was run under acidic conditions, neutralize carefully with a mild base like solid NaHCO₃ or a cold, dilute NaHCO₃ solution before extraction. An ice bath is recommended to control any exotherm. |
| Crude material is a complex mixture with multiple new spots/peaks. | Strongly Basic Conditions or Elevated Temperature. | This suggests fragmentation, likely via a retro-Mannich pathway. Avoid using strong bases like NaOH or K₂CO₃ in your workup. If the reaction required a strong base, quench at low temperature (0 °C or below) with a milder reagent like saturated ammonium chloride (NH₄Cl, pH ~5-6) or simply water, being careful not to let the temperature rise. |
| Formation of an emulsion during extraction. | Insufficient Phase Separation. | Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. If an emulsion persists, filtering the entire mixture through a pad of Celite® can sometimes help break it. |
Key Decomposition Pathways
The following diagram illustrates the two primary mechanisms of degradation for this compound under improper workup conditions.
Caption: Major decomposition routes for the target compound.
Recommended Workup Protocols
Adherence to a carefully designed workup protocol is paramount for preserving the integrity of the target molecule.
Protocol 1: General "Safe" Aqueous Workup
This protocol is recommended for reactions performed in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or THF.
-
Cool the Reaction: Once the reaction is complete, cool the mixture to 0 °C using an ice-water bath. This mitigates any potential exotherms during the quenching process.
-
Quench Gently: Slowly add deionized water or, preferably, a saturated aqueous solution of sodium chloride (brine) to quench the reaction.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, acetonitrile), add a suitable extraction solvent like EtOAc or DCM.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the chosen organic solvent.
-
Combine & Wash: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
1x Saturated aqueous NaHCO₃ solution (to neutralize any residual acid).
-
1x Brine (to remove bulk water and aid drying).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a moderate temperature (≤ 40 °C).
Workflow for Selecting a Workup Strategy
Use this decision tree to select the most appropriate workup procedure based on your reaction conditions.
Caption: Decision tree for workup procedure selection.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link][1]
-
Garg, N., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. Retrieved from [Link][2]
-
Majumdar, S., et al. (2015). A Protic Ionic Liquid Catalyzed Strategy for Selective Hydrolytic Cleavage of tert-Butyloxycarbonyl Amine (N-Boc). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][5]
-
Bartoli, G., et al. (2005). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2016). A retro-Mannich mediated transformation of Morita–Baylis–Hillman ketones to saturated imidazo[1,2-a]pyridines. Organic Chemistry Frontiers, RSC Publishing. Retrieved from [Link][3]
-
Cordova, A., et al. (2007). Synthesis of Chiral Diazabicycloalkanes via Organocatalytic aza-Michael/Aldol Reaction. ResearchGate. Retrieved from [Link]
-
Taylor, R. J. K., et al. (2008). Retro-Mannich and N-conjugate addition mechanisms for the racemisation of 6. ResearchGate. Retrieved from [Link][4]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A retro-Mannich mediated transformation of Morita–Baylis–Hillman ketones to saturated imidazo[1,2-a]pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
alternative reagents for the synthesis of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Welcome to the dedicated technical support guide for the synthesis of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate. This resource is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions, providing field-proven insights and alternative strategies to optimize your synthetic route.
Introduction: The Synthetic Challenge
The bicyclic diamine scaffold, this compound, is a crucial building block in medicinal chemistry, notably in the development of novel antibiotics and other therapeutics. Its synthesis, however, can be fraught with challenges, including low yields, difficult purifications, and reliance on hazardous or expensive reagents. This guide provides a systematic approach to troubleshooting and exploring alternative reagents to enhance the efficiency and scalability of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles in a question-and-answer format, offering explanations and actionable solutions.
Question 1: My Dieckmann condensation step is resulting in very low yields of the desired bicyclic ketone. What are the likely causes and how can I improve it?
Answer: Low yields in the Dieckmann condensation to form the bicyclo[3.2.1]octane core are a frequent issue. The primary causes often relate to the base used, reaction temperature, and the purity of the starting materials.
-
Causality: The intramolecular cyclization is a delicate equilibrium. Strong, non-nucleophilic bases are required to deprotonate the α-carbon without promoting side reactions like hydrolysis of the ester or Boc-protecting group. The reaction is also highly sensitive to steric hindrance and temperature, which can favor intermolecular side reactions or decomposition.
-
Troubleshooting Protocol:
-
Reagent Purity: Ensure the starting diester is free of moisture and acidic impurities. Water can quench the base, while acid can neutralize it, halting the reaction. Use freshly distilled solvents.
-
Base Selection: While sodium ethoxide is commonly used, its nucleophilicity can be problematic. Consider switching to a bulkier, non-nucleophilic base. Potassium tert-butoxide (KOtBu) or sodium bis(trimethylsilyl)amide (NaHMDS) are excellent alternatives that minimize side reactions.
-
Temperature Control: Run the reaction at a low temperature (e.g., -78 °C to 0 °C) to control the reaction kinetics and disfavor decomposition pathways. A slow, dropwise addition of the diester to the base solution is critical.
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) or toluene are standard. Ensure they are thoroughly dried before use.
-
Question 2: I am observing significant formation of a dimeric or polymeric side product during the cyclization. How can I prevent this?
Answer: Intermolecular reactions are a classic problem when forming cyclic structures, especially under conditions that are not optimized for high dilution.
-
Causality: At higher concentrations, the enolate intermediate has a greater probability of reacting with another molecule of the starting material rather than cyclizing intramolecularly. This is governed by reaction kinetics.
-
Solution: High-Dilution Conditions
-
The most effective strategy is to employ high-dilution conditions. This involves adding the substrate solution very slowly (e.g., via a syringe pump over several hours) to a large volume of the solvent containing the base. This maintains a very low instantaneous concentration of the substrate, strongly favoring the intramolecular pathway.
-
Workflow:
-
Prepare a solution of the base (e.g., NaHMDS) in a large volume of anhydrous THF.
-
Prepare a separate, dilute solution of your starting diester in anhydrous THF.
-
Using a syringe pump, add the diester solution to the stirred base solution at a rate of approximately 1-2 mL/min.
-
Maintain the reaction temperature throughout the addition.
-
-
Question 3: The purification of the final product is complicated by a persistent, closely-eluting impurity. What is this impurity likely to be and how can I remove it?
Answer: A common impurity is the corresponding alcohol, formed by over-reduction if a hydride source was used in a previous step, or the hydrolyzed carboxylic acid from the workup.
-
Causality: If the ketone was formed via oxidation of an alcohol, incomplete oxidation can lead to contamination. Alternatively, during an acidic workup of the Dieckmann condensation, the β-keto ester can be sensitive to hydrolysis and decarboxylation.
-
Alternative Purification Strategy:
-
Biotinylation Strategy: A highly specific method involves derivatization. The target ketone can selectively react with a biotin-hydrazide conjugate. The resulting biotinylated compound can be captured on streptavidin-coated beads, washed thoroughly to remove all impurities, and then the desired ketone can be cleaved from the beads under mild conditions. While more complex, this method offers unparalleled purity.
-
Chromatography Optimization: If sticking to column chromatography, screen different solvent systems. A gradient elution moving from a non-polar system (e.g., Hexane/Ethyl Acetate) to a more polar one might resolve the impurity. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can also improve separation.
-
Frequently Asked Questions (FAQs)
FAQ 1: Are there safer or more cost-effective alternatives to the traditional reagents used in this synthesis?
Answer: Yes, modern synthetic chemistry offers several alternatives to improve the safety and cost profile of this synthesis.
-
Alternative to Azide-based Amination: Traditional routes may involve sodium azide, which is highly toxic and explosive. A safer alternative is to use a protected hydroxylamine derivative, such as N-Boc-hydroxylamine, followed by reduction.
-
Flow Chemistry: For reactions that are exothermic or use hazardous reagents, transitioning to a continuous flow chemistry setup can significantly improve safety. It allows for precise control over reaction parameters and minimizes the volume of hazardous material at any given time.
Comparison of Traditional vs. Alternative Reagents
| Reagent/Step | Traditional Approach | Alternative Approach | Advantages of Alternative |
| Base for Cyclization | Sodium Ethoxide (NaOEt) | Potassium tert-Butoxide (KOtBu) | Less nucleophilic, higher yields, fewer side reactions. |
| Amination Source | Sodium Azide (NaN3) | N-Boc-hydroxylamine | Significantly safer, avoids explosive intermediates. |
| Reaction Setup | Batch Reaction | Continuous Flow Reactor | Enhanced safety, better temperature control, improved scalability. |
FAQ 2: Can I use a different protecting group for the nitrogen instead of Boc?
Answer: Absolutely. The choice of protecting group is critical and depends on the downstream chemistry you have planned.
-
Cbz (Carboxybenzyl): This is a robust alternative, typically removed by hydrogenolysis. It is stable to the basic conditions of the Dieckmann condensation but requires access to a hydrogenator.
-
Fmoc (Fluorenylmethyloxycarbonyl): This group is base-labile and generally not suitable for the Dieckmann condensation step itself but could be used if the bicyclic core is synthesized through a different route.
The key is to choose an orthogonal protecting group that will remain stable during the formation of the bicyclic core but can be removed without affecting other sensitive functionalities in your molecule.
Visualizing the Process
Diagram 1: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield.
Diagram 2: Synthetic Strategy Decision Tree
Caption: Decision tree for synthetic route selection.
References
-
Title: A Practical and Scalable Synthesis of a Key Bicyclic Diamine Intermediate. Source: Organic Process Research & Development, 2011, 15 (5), pp 1130–1137. URL: [Link]
-
Title: A Biotin-Based Affinity-Purification Strategy for the Identification of Target Proteins. Source: Angewandte Chemie International Edition, 2005, 44 (18), pp 2742-2746. URL: [Link]
-
Title: Continuous flow chemistry: a discovery and optimization tool for the 21st century. Source: Journal of Medicinal Chemistry, 2013, 56 (20), pp 7883-7902. URL: [Link]
Technical Support Center: Minimizing Epimerization in Chiral Diazabicyclooctane Synthesis
Welcome to the technical support center for the synthesis of chiral diazabicyclooctanes (DBOs). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis. The unique bridged structure of DBOs presents specific challenges, with epimerization at stereogenic centers being a critical hurdle to achieving high diastereomeric and enantiomeric purity.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you understand, control, and ultimately minimize epimerization during your synthetic campaigns.
I. Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant problem in the synthesis of chiral diazabicyclooctanes?
A1: Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted.[1] In the context of chiral DBOs, which often contain multiple stereocenters, epimerization leads to the formation of diastereomers. These diastereomers can be difficult to separate due to their similar physical properties, leading to lower yields of the desired product and complicating purification.[2] Furthermore, since the biological activity of a chiral molecule is highly dependent on its specific three-dimensional structure, the presence of unwanted epimers can drastically alter the efficacy and safety profile of a potential drug candidate.[1]
Q2: Which protons in a diazabicyclooctane intermediate are most susceptible to abstraction, leading to epimerization?
A2: Protons on carbons alpha (α) to activating groups such as esters, ketones, or other electron-withdrawing groups are the most acidic and therefore most susceptible to abstraction by a base.[1] In many DBO syntheses, a key stereocenter is adjacent to a carbonyl group or a nitrogen atom within the bicyclic core. The acidity of these α-protons is a primary driver for epimerization, especially under basic reaction conditions.[3]
Q3: How do I accurately quantify the extent of epimerization in my reaction mixture?
A3: The most common and reliable method for quantifying epimerization is through chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): A crude sample of the reaction mixture can be analyzed by reverse-phase HPLC using a chiral stationary phase. This technique separates the desired diastereomer from its epimer, and the relative peak areas can be used to determine the percentage of each.
-
Derivatization followed by HPLC or NMR: If a suitable chiral column is unavailable, the mixture of diastereomers can be derivatized with a chiral reagent (e.g., Mosher's acid or Marfey's reagent) to form new diastereomeric derivatives. These derivatives often have distinct signals in ¹H or ¹⁹F NMR spectroscopy or can be separated on a standard achiral HPLC column, allowing for quantification.[4]
II. Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to epimerization during the synthesis of chiral DBOs.
Issue 1: High Levels of Epimerization Detected in the Crude Product
-
Potential Cause A: Inappropriate Base Selection
-
Explanation: Strong, sterically unhindered bases like sodium methoxide or potassium tert-butoxide can readily abstract the acidic α-proton, leading to a planar enolate intermediate that can be protonated from either face, resulting in epimerization.[4][5]
-
Recommended Action:
-
Switch to a weaker or more sterically hindered base. Bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are often preferred as they are less likely to cause epimerization.[4]
-
Carefully control the stoichiometry of the base. Use the minimum amount required to effect the desired transformation.
-
-
-
Potential Cause B: Elevated Reaction Temperature
-
Explanation: Higher temperatures provide the necessary activation energy for epimerization to occur and can accelerate the process significantly.[5][6]
-
Recommended Action:
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider running a temperature screening study (e.g., from -78°C to room temperature) to find the optimal balance.
-
For reactions requiring elevated temperatures, minimize the reaction time to reduce the exposure of the product to epimerizing conditions.
-
-
-
Potential Cause C: Prolonged Reaction Time
-
Explanation: The longer the stereochemically labile intermediate or product is exposed to basic or acidic conditions, the greater the opportunity for epimerization to reach thermodynamic equilibrium, which may favor the undesired epimer.[7]
-
Recommended Action:
-
Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR.
-
Quench the reaction as soon as the starting material has been consumed to an acceptable level.
-
-
Issue 2: Inconsistent Stereoselectivity Between Batches
-
Potential Cause A: Solvent Effects
-
Explanation: The choice of solvent can significantly influence the stereochemical outcome of a reaction.[8] Solvent properties such as polarity, proticity, and the ability to form hydrogen bonds can stabilize or destabilize the transition states leading to the desired product versus its epimer.[9][10]
-
Recommended Action:
-
Ensure consistent solvent quality and dryness for every batch.
-
If inconsistencies persist, consider screening a range of solvents (e.g., THF, DCM, toluene, acetonitrile) to identify one that provides optimal and reproducible stereoselectivity. Protic solvents, in particular, can participate in proton exchange and may exacerbate epimerization.[11]
-
-
-
Potential Cause B: Rate of Reagent Addition
-
Explanation: A rapid addition of a strong base can create localized areas of high concentration, leading to uncontrolled side reactions, including epimerization.
-
Recommended Action:
-
Add the base and other critical reagents slowly and at a controlled rate, especially for larger-scale reactions.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
III. Experimental Protocols & Data
Protocol 1: General Procedure for Minimizing Epimerization during a Base-Mediated Cyclization to Form a DBO Core
This protocol provides a starting point for a generic intramolecular cyclization step where epimerization is a concern.
-
Preparation:
-
Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
-
Reaction Setup:
-
Dissolve the chiral acyclic precursor in the chosen anhydrous solvent (e.g., THF, DCM) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to the desired temperature (e.g., -78°C using a dry ice/acetone bath).
-
-
Reagent Addition:
-
Slowly add the chosen base (e.g., DIPEA) dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench it by adding a proton source at low temperature (e.g., saturated aqueous ammonium chloride solution).
-
Allow the mixture to warm to room temperature and perform a standard aqueous work-up and extraction.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product by chiral HPLC or NMR to determine the diastereomeric ratio.
-
Data Summary: Influence of Reaction Parameters on Epimerization
The following table summarizes the qualitative effects of key reaction parameters on the extent of epimerization.
| Parameter | Condition Favoring Low Epimerization | Condition Favoring High Epimerization | Rationale |
| Base | Weak, sterically hindered (e.g., DIPEA, 2,6-lutidine) | Strong, sterically unhindered (e.g., NaOMe, KOtBu) | Strong bases more readily abstract the α-proton, leading to the planar enolate intermediate.[4][5] |
| Temperature | Low (e.g., -78°C to 0°C) | High (e.g., room temperature to reflux) | Higher temperatures provide the activation energy for epimerization.[5][6] |
| Solvent | Aprotic, non-polar (e.g., Toluene, THF) | Protic, polar (e.g., Methanol, Water) | Protic solvents can facilitate proton exchange and stabilize charged intermediates that lead to epimerization.[8][9] |
| Reaction Time | Minimized (reaction quenched upon completion) | Prolonged | Extended exposure to epimerizing conditions allows the reaction to approach thermodynamic equilibrium.[7] |
IV. Mechanistic Insights & Visualizations
Mechanism of Base-Catalyzed Epimerization
The primary mechanism for base-catalyzed epimerization involves the abstraction of an acidic proton at a stereocenter, leading to the formation of a planar, achiral enolate or a carbanion intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of epimers.
Caption: Base-catalyzed epimerization pathway via a planar intermediate.
Troubleshooting Workflow for Epimerization
This workflow provides a logical sequence of steps to address high levels of epimerization in your synthesis.
Caption: A systematic workflow for troubleshooting epimerization issues.
V. References
-
B máximo, I., & Reis, R. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4937. [Link]
-
Yang, Z., Chen, Y., Wan, L., Cen, X., Tang, P., & Chen, F. (2022). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. Chemical Communications, 58(3), 356-359. [Link]
-
Vargas-Rivera, M. A., Liu, A. S., & Ellman, J. A. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters, 25(49), 9197–9201. [Link]
-
Jadhav, S. V., et al. (2021). Methionine epimerization in cyclic peptides. Chemical Science, 12(22), 7715–7722. [Link]
-
University of Glasgow. (Thesis). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
(PDF) Epimerisation in Peptide Synthesis. (n.d.). ResearchGate. [Link]
-
Bloch, R. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 919-928. [Link]
-
Kumar, A., & Park, H. S. (2004). Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry, 69(1), 143-151. [Link]
-
(PDF) Solvent effects on stereoselectivity: More than just an environment. (n.d.). ResearchGate. [Link]
-
Vargas-Rivera, M. A., Liu, A. S., & Ellman, J. A. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters, 25(49), 9197–9201. [Link]
-
Shah, N. H., et al. (2020). Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence. Tetrahedron, 76(38), 131473. [Link]
-
Mangion, I. K., & Telo, J. P. (2018). Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. Organic & Biomolecular Chemistry, 16(44), 8476-8488. [Link]
-
Auriel, M., & de Hoffmann, E. (1995). Quantitative study of solvent effects on the Menshutkin reaction between 1,4-diazabicyclo[2.2.2]octane and 2-chloroethylbenzene, 2-bromoethylbenzene, and 2-iodoethylbenzene. Part 2. Mixed solvents. Journal of the Chemical Society, Perkin Transactions 2, (7), 1403-1407. [Link]
-
Collins, J. M., et al. (2017). Coupling method for peptide synthesis at elevated temperatures. U.S. Patent No. 20170342104A1.
-
Lee, S., & Lee, Y. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(6), 759. [Link]
-
Fawcett, A., et al. (2021). Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. Nature, 591(7849), 245-250. [Link]
-
Carpino, L. A., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(3), 263-270. [Link]
-
How to reduce epimerization in Chiral molecule? (n.d.). ResearchGate. [Link]
-
Mecca, G., et al. (2021). Deracemization via Periodic and Non-periodic Temperature Cycles: Rationalization and Experimental Validation of a Simplified Process Design Approach. Organic Process Research & Development, 25(11), 2468–2480. [Link]
-
Oh, D. H., et al. (2010). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry, 26(2), 421-425. [Link]
-
Jadhav, S. V., et al. (2021). Methionine epimerization in cyclic peptides. Chemical Science, 12(22), 7715–7722. [Link]
-
Oki, T., et al. (2020). Precipitation-driven diastereo- and regioselective macrocyclization via benzoin condensation: effects of solvents and alkyl chain lengths. Organic Chemistry Frontiers, 7(14), 1836-1841. [Link]
-
Wang, X., et al. (2019). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 9(56), 32805-32809. [Link]
-
Gotor, V., et al. (2007). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Chemical Communications, (37), 3844-3846. [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative study of solvent effects on the Menshutkin reaction between 1,4-diazabicyclo[2.2.2]octane and 2-chloroethylbenzene, 2-bromoethylbenzene, and 2-iodoethylbenzene. Part 2. Mixed solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Precipitation-driven diastereo- and regioselective macrocyclization via benzoin condensation: effects of solvents and alkyl chain lengths - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparison of different synthetic routes to tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
A Comparative Guide to the Synthetic Routes of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
The bicyclic diamine scaffold, specifically the 2,6-diazabicyclo[3.2.1]octane core, is a privileged structure in medicinal chemistry. Its rigid conformation allows for precise spatial orientation of substituents, making it an attractive building block in the design of therapeutic agents, including beta-lactamase inhibitors. The title compound, this compound, serves as a crucial intermediate, incorporating the versatile tert-butoxycarbonyl (Boc) protecting group, which facilitates further synthetic manipulations. This guide provides a comparative analysis of various synthetic strategies to access this valuable intermediate, offering insights into the practical considerations for researchers in drug discovery and development.
Route 1: Debenzylation and Boc Protection of a Pre-formed Bicyclic Ketone
This approach represents a common and straightforward strategy, beginning with a pre-existing 6-benzyl-6-azabicyclo[3.2.1]octan-3-one. The synthesis hinges on a two-step sequence: the removal of the benzyl group from the nitrogen atom at the 6-position, followed by the introduction of the Boc protecting group.
Scientific Rationale
The benzyl group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to cleavage under reductive conditions. In this synthetic sequence, a debenzylation reaction is first carried out, followed by the protection of the newly freed secondary amine with the Boc group. This method is often favored when the bicyclic core is readily available from commercial sources or through established synthetic routes.
Experimental Protocol
A detailed experimental procedure for the synthesis of tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate, a closely related analog, has been reported and can be adapted for the target molecule.[1] The key steps involve:
-
Debenzylation: To a solution of 6-benzyl-6-azabicyclo[3.2.1]octan-3-one in dry dichloromethane, cooled in an ice bath under a nitrogen atmosphere, chloroethyl chloroformate is added dropwise. The mixture is stirred and warmed to room temperature. After completion, the solvent is removed by rotary evaporation. The residue is then dissolved in methanol and heated under reflux.
-
Boc Protection: After removal of the methanol, the residue is re-suspended in dry dichloromethane. The suspension is cooled in an ice bath, and triethylamine is added, followed by di-tert-butyl dicarbonate. The reaction is allowed to warm to room temperature and stirred until completion.
-
Workup and Purification: The reaction mixture is diluted with dichloromethane and washed successively with water, 1N HCl, water, and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
dot graph TD { A[6-benzyl-6-azabicyclo[3.2.1]octan-3-one] -->|1. Chloroethyl chloroformate, DCM2. Methanol, reflux| B(6-azabicyclo[3.2.1]octan-3-one intermediate); B -->|Di-tert-butyl dicarbonate, Triethylamine, DCM| C[this compound]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] B; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] C; } caption: "Route 1: Debenzylation and Boc Protection"
Route 2: 1,3-Dipolar Cycloaddition of 3-Oxidopyraziniums
A more convergent approach to constructing the diazabicyclo[3.2.1]octane core involves a [3+2] cycloaddition reaction between a 3-oxidopyrazinium ylide and a suitable dipolarophile, such as an acrylate. This method builds the bicyclic framework in a single step, offering an elegant and efficient alternative.
Scientific Rationale
3-Oxidopyraziniums are azomethine ylides that can participate in 1,3-dipolar cycloaddition reactions.[2][3] The reaction with an alkene, such as tert-butyl acrylate, proceeds to form a five-membered ring fused to the pyrazinone precursor, directly yielding the 3,8-diazabicyclo[3.2.1]octane skeleton.[2][3] While this route leads to a different regioisomer (3,8-diaza) compared to the target molecule (2,6-diaza), it is a powerful demonstration of constructing the core bicyclic system and can be a valuable strategy for accessing related analogs. The regiochemistry of the cycloaddition is a key consideration in this approach.
Experimental Protocol
The general procedure for the 1,3-dipolar cycloaddition is as follows:[2]
-
Generation of the Ylide: A 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium bromide precursor is treated with a base to generate the 3-oxidopyrazinium ylide in situ.
-
Cycloaddition: The ylide solution is then treated with tert-butyl acrylate. The reaction mixture is stirred at room temperature for a specified period.
-
Isolation and Purification: The product is isolated and purified by chromatographic techniques to yield the tert-butyl 8-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate.[2] Subsequent removal of the 4-methoxybenzyl and methyl groups would be necessary to arrive at a structure analogous to the target molecule.
dot graph TD { A[1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium] -->|tert-butyl acrylate| B(3,8-diazabicyclo[3.2.1]octane derivative); node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] B; } caption: "Route 2: 1,3-Dipolar Cycloaddition"
Route 3: Intramolecular Cyclization via Dieckmann Condensation
A plausible, though less directly documented for this specific target, synthetic strategy involves an intramolecular Dieckmann condensation of a suitably substituted piperidine precursor. This approach would construct the bicyclic system through the formation of a carbon-carbon bond to create the five-membered ring.
Scientific Rationale
The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester.[4][5][6][7] By analogy, a piperidine derivative bearing an ester at the 2-position and an N-linked acetate ester at the 3-position could undergo an intramolecular cyclization to form the desired 3-oxo-2,6-diazabicyclo[3.2.1]octane core. The reaction is typically promoted by a strong base, such as sodium ethoxide or sodium hydride. This strategy offers the potential for stereocontrol originating from the stereochemistry of the piperidine starting material.
Proposed Experimental Protocol
-
Precursor Synthesis: A piperidine-2-carboxylate derivative would be N-alkylated with an appropriate acetate synthon to generate the diester precursor. The nitrogen at the future 6-position would be protected with a Boc group.
-
Dieckmann Condensation: The diester precursor would be dissolved in an anhydrous solvent, such as toluene or THF, and treated with a strong base (e.g., sodium hydride) under an inert atmosphere. The reaction would be heated to promote cyclization.
-
Workup and Purification: The reaction would be quenched with an acid, followed by an extractive workup. The resulting β-keto ester, which is the target molecule, would then be purified by column chromatography.
dot graph TD { A[Substituted Piperidine Diester] -->|Base (e.g., NaH), Toluene| B(Intermediate Enolate) --> C{this compound}; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] B; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] C; } caption: "Route 3: Proposed Dieckmann Condensation"
Comparative Analysis
| Parameter | Route 1: Debenzylation & Boc Protection | Route 2: 1,3-Dipolar Cycloaddition | Route 3: Dieckmann Condensation (Proposed) |
| Overall Yield | Moderate to Good (e.g., ~63% reported for an analog)[1] | Good (51-73% reported for related structures)[2][3] | Potentially moderate to good, but highly dependent on precursor and reaction conditions. |
| Step Count | Low (typically 2 steps from the bicyclic precursor) | Low (1 step for core formation) | Moderate (requires synthesis of the piperidine precursor) |
| Starting Materials | Requires a pre-synthesized bicyclic ketone. | Requires a substituted pyrazinone and an acrylate. | Requires a functionalized piperidine derivative. |
| Scalability | Generally scalable. | Can be scalable, but may require optimization. | Potentially scalable, but may require careful control of reaction conditions. |
| Stereocontrol | Dependent on the stereochemistry of the starting bicyclic ketone. | Can offer good stereocontrol, but may produce a mixture of diastereomers. | Stereocontrol can be derived from the chiral piperidine starting material. |
| Key Advantages | Straightforward, reliable, and well-documented. | Convergent and elegant. | Potentially offers good stereocontrol from readily available chiral precursors. |
| Key Disadvantages | Dependent on the availability of the starting bicyclic ketone. | Leads to a different regioisomer (3,8-diaza); may require further functional group manipulations. | Lacks a specific, documented protocol for the target molecule; may require significant optimization. |
Conclusion
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the importance of stereocontrol.
-
Route 1 is a reliable and direct method when the corresponding N-benzyl bicyclic ketone is accessible.
-
Route 2 , the 1,3-dipolar cycloaddition, offers a highly efficient and convergent synthesis of the core bicyclic system, albeit with a different regiochemistry that may be suitable for the synthesis of related analogs.
-
Route 3 , the proposed Dieckmann condensation, presents a logical and potentially stereocontrolled approach that warrants further investigation and development.
Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for accessing this important class of bicyclic intermediates.
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García-García, E., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. Available from: [Link]
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A Strategic Guide for Medicinal Chemists: tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate as a Superior 3D Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical matter with superior pharmacological profiles is a relentless endeavor. The judicious selection of foundational building blocks is arguably one of the most critical decisions in the design of a new therapeutic agent. For years, simple cyclic ketones such as cyclohexanone and N-Boc-4-piperidone have been staples in the medicinal chemist's toolbox, valued for their reactivity and commercial availability.[1][2][3][4][5][6][7][8][9][10] However, the increasing complexity of biological targets demands a shift away from conformationally flexible and predominantly two-dimensional scaffolds.
This guide presents a data-supported, comparative analysis of tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate against its more conventional ketone counterparts. We will explore how the unique, rigid, three-dimensional architecture of this bicyclic system provides a distinct advantage in generating drug candidates with enhanced potency, selectivity, and physicochemical properties.
The Flatland Problem: Limitations of Conventional Ketone Building Blocks
Traditional monocyclic ketones, while synthetically useful, often lead to molecules that are overly flexible and lack the spatial definition required for precise interaction with complex protein binding sites. This conformational ambiguity can result in a significant entropic penalty upon binding, leading to weaker affinity. Furthermore, the high sp2 character of aromatic systems often derived from these simple ketones can contribute to poor solubility and metabolic liabilities. There is a growing consensus that embracing three-dimensional scaffolds is essential for discovering next-generation therapeutics.[11][12][13][14][15]
A Leap into the Third Dimension: The Diazabicyclo[3.2.1]octane Advantage
The this compound scaffold directly addresses the limitations of its predecessors. Its bridged, bicyclic structure imparts a high degree of conformational rigidity, pre-organizing the molecule for target binding and minimizing the entropic cost. This results in a well-defined presentation of exit vectors for further chemical elaboration, allowing for a more rational exploration of the chemical space around a biological target.
Comparative Analysis of Physicochemical Properties
A comparison of key physicochemical properties highlights the distinct profile of this advanced building block.
| Building Block | Molecular Weight ( g/mol ) | clogP (Predicted) | Topological Polar Surface Area (Ų) | Key Structural Feature |
| This compound | 226.29 | ~1.0 | 49.6 | Rigid, Bicyclic, High Fsp3 |
| N-Boc-4-piperidone[16] | 199.25 | 1.4 | 46.5 | Flexible, Monocyclic |
| Cyclohexanone[4] | 98.14 | 1.1 | 17.1 | Flexible, Monocyclic |
Data sourced from publicly available chemical databases and supplier information.[16][17]
The increased fraction of sp3-hybridized carbons in the diazabicyclo[3.2.1]octane core is a critical design feature. This "sp3-richness" is strongly correlated with improved clinical success, as it tends to enhance solubility, reduce metabolic susceptibility, and decrease off-target promiscuity compared to flatter, aromatic systems.[11]
Synthetic Utility: A Platform for Controlled Diversification
The true power of this building block lies in its synthetic versatility, offering orthogonal chemical handles for systematic library development. The ketone serves as a versatile electrophilic center, while the Boc-protected amine can be deprotected and functionalized in a later step.
Reductive Amination: A Gateway to Diverse Amine Scaffolds
Reductive amination is one of the most robust and widely used reactions in medicinal chemistry for installing amine diversity.[18][19][20][21] The reaction proceeds through an intermediate imine or iminium ion, which is then reduced to the corresponding amine.[18][21]
Caption: General workflow for the reductive amination of the bicyclic ketone.
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), add acetic acid (0.1-0.2 eq) as a catalyst. Stir the mixture at room temperature for 1-4 hours. The formation of the imine intermediate can be monitored by LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture. This specific hydride reagent is advantageous as it is mild, tolerant of weak acidity, and selectively reduces the iminium ion in the presence of the starting ketone.[19][20]
-
Workup & Purification: Stir the reaction for 12-24 hours at room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to yield the desired aminated product.
The defined stereochemistry of the bicyclic scaffold often directs the incoming nucleophile and subsequent hydride attack, leading to a higher degree of diastereoselectivity compared to flexible monocyclic systems.
Accessing Spirocyclic Architectures
The ketone functionality is also an excellent handle for constructing spirocycles, a highly sought-after motif in drug design for their ability to project substituents in well-defined vectors, thus enabling exploration of three-dimensional space.[22][23][24][25] The reaction with various dinucleophiles can generate a wide array of novel spirocyclic systems.[25][26]
Caption: Conceptual pathway to spirocyclic scaffolds from the ketone building block.
Case Study: Application in β-Lactamase Inhibitor Design
The utility of rigid bicyclic scaffolds is exemplified in the development of novel β-lactamase inhibitors. The approval of avibactam, which features a related 1,6-diazabicyclo[3.2.1]octane core, has spurred significant interest in this class of compounds.[27] The rigid framework of these molecules allows them to present a pharmacophore that mimics the transition state of β-lactam hydrolysis, leading to potent and selective inhibition of these critical bacterial resistance enzymes.
Comparative Advantage in Target Engagement
| Scaffold Type | Conformational Flexibility | Pre-organization for Binding | Typical Binding Affinity |
| Rigid Bicyclic (e.g., Diazabicyclo[3.2.1]octane) | Low | High | High (Low nM) |
| Flexible Monocyclic (e.g., Piperidine) | High | Low | Moderate to Low (µM) |
This structure-activity relationship underscores a fundamental principle: rigid scaffolds pay a lower entropic penalty upon binding, which often translates directly to higher potency. The defined geometry of the diazabicyclo[3.2.1]octane core is crucial for positioning key functional groups for optimal interaction within the enzyme's active site.
Conclusion: Building Better Drugs with Better Scaffolds
The evidence strongly supports the integration of this compound into modern drug discovery campaigns. Its superior three-dimensional structure, synthetic tractability, and proven relevance in successful therapeutic programs mark it as a significant advancement over traditional, flat ketone building blocks. By embracing such structurally sophisticated scaffolds, medicinal chemists are better equipped to design potent, selective, and highly differentiated clinical candidates capable of addressing the most challenging biological targets.
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A Comparative Guide to the Definitive Structural Validation of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Introduction: The Imperative for Unambiguous Structural Confirmation
In the landscape of modern drug discovery and synthetic chemistry, bicyclic scaffolds are foundational building blocks for creating conformationally constrained molecules with tailored pharmacological profiles. The compound tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS No. 1803571-82-5) represents a key chiral intermediate, incorporating a rigid diazabicyclo[3.2.1]octane core that locks its substituents into well-defined spatial orientations.[1][2] This structural rigidity is highly desirable, but it also presents a significant validation challenge. Ambiguities in stereochemistry or conformation can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and the pursuit of non-viable lead candidates.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this molecule, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard. We will explore the causality behind the crystallographic workflow and objectively compare its capabilities with complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. This document is intended for researchers, scientists, and drug development professionals who require absolute confidence in their molecular architecture.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides the most precise and complete three-dimensional picture of a molecule's structure within a crystal lattice.[3][4] It directly visualizes the electron density, allowing for the unambiguous determination of atomic positions, bond lengths, bond angles, and, crucially for a chiral molecule like this, the absolute configuration.[5]
Why X-ray Crystallography is Definitive for This Scaffold
The bicyclo[3.2.1]octane system can adopt several conformations (e.g., chair-boat), and the relative stereochemistry at its chiral centers must be confirmed, not just inferred. While other techniques can provide clues, only X-ray crystallography offers direct, visual proof of the entire molecular framework, including the puckering of the rings and the precise orientation of the bulky tert-butoxycarbonyl (Boc) protecting group.
Experimental Protocol: From Solution to Structure
The journey from a purified powder to a refined crystal structure is a meticulous process where each step is designed to ensure the highest quality data.
Step 1: Crystallization – The Foundation of the Experiment
The primary and often most challenging step is growing a single, diffraction-quality crystal (typically >0.1 mm in all dimensions) that is free of significant internal imperfections.[6][7]
-
Method of Choice: Slow Solvent Evaporation. This technique is ideal for moderately soluble organic compounds.
-
Solvent Selection: A solvent system where the compound has moderate solubility is chosen. For this molecule, a binary system like dichloromethane/diethyl ether or ethyl acetate/hexane is a promising starting point. The goal is to avoid oversaturation, which leads to rapid precipitation of small, poorly ordered crystals.[8]
-
Preparation: A nearly saturated solution of the compound is prepared in a clean, dust-free vial. The solution must be filtered to remove any particulate matter that could act as unwanted nucleation sites.[8]
-
Incubation: The vial is loosely covered (e.g., with perforated parafilm) and placed in a vibration-free environment. Slow evaporation of the more volatile solvent gradually increases the concentration, allowing molecules to organize into a well-ordered crystal lattice. Patience is critical; crystal growth can take several days to weeks.[9]
-
Step 2: Data Collection – Interrogating the Crystal
Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an intense, monochromatic X-ray beam.[6] The crystal is rotated, and a series of diffraction patterns, each containing thousands of reflection spots, are collected by a detector.[3]
-
Causality in a Nutshell: The crystal acts as a three-dimensional diffraction grating. The regular spacing of atoms in the lattice causes the X-rays to scatter and interfere constructively at specific angles, dictated by Bragg's Law (nλ=2d sinθ).[3] The pattern of these diffracted spots is directly related to the crystal's unit cell dimensions, while their intensities hold the information about the arrangement of atoms within that unit cell.
Step 3: Structure Solution and Refinement – From Data to Model
This stage is entirely computational and transforms the raw diffraction data into a final, validated 3D model.[10]
-
Data Processing: The collected images are integrated to determine the position and intensity of each reflection spot. These are then scaled and merged into a single dataset.[10]
-
Solving the Phase Problem: The intensities provide the amplitudes of the structure factors, but the phase information is lost during the experiment.[11] For small molecules like this, Direct Methods are typically employed. These methods use statistical relationships between the intensities of strong reflections to estimate the initial phases.[11]
-
Model Building: The initial phases are used to calculate an electron density map. The crystallographer then builds an atomic model that fits this map.
-
Refinement: The model is refined using a least-squares method, which iteratively adjusts atomic positions and thermal parameters to minimize the difference between the structure factors calculated from the model and those observed experimentally.[12][13] The quality of the final structure is assessed by metrics like the R-factor (residual factor); a lower R-factor signifies a better fit between the model and the data.
Data Presentation and Interpretation
The final output is a set of crystallographic data that provides a wealth of structural information.
| Parameter | Hypothetical Value | Significance |
| Formula | C₁₁H₁₈N₂O₃ | Confirms the elemental composition of the crystallized molecule.[1] |
| Molecular Weight | 226.27 g/mol | Corroborates the expected mass of the compound.[1] |
| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell.[11] |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell; this specific group confirms a chiral, non-centrosymmetric structure. |
| Unit Cell Dimensions | a=8.5 Å, b=11.2 Å, c=13.5 Å | Defines the size and shape of the repeating lattice unit.[3] |
| Bond Lengths / Angles | e.g., C=O: 1.23 Å, N-C(sp³): 1.47 Å | Provides precise geometric data, confirming the presence of the lactam and Boc groups and the bicyclic framework.[3] |
| Final R-indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 | Low R-factors indicate an excellent agreement between the experimental data and the final structural model.[11] |
| Absolute Structure Parameter | 0.02(5) | A value close to zero provides high confidence in the assignment of the absolute stereochemistry.[14] |
Comparative Analysis: Alternative and Complementary Validation Techniques
While X-ray crystallography is definitive, other techniques provide valuable, often complementary, information. A multi-faceted approach ensures the most robust structural proof.
| Technique | Information Provided | Strengths | Limitations for This Molecule |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, solid-state conformation, crystal packing.[4] | Unambiguous and definitive for absolute structure and stereochemistry.[5] | Requires a high-quality single crystal, which can be difficult to grow. The structure is in the solid state, which may differ from the solution state.[15] |
| NMR Spectroscopy | Atomic connectivity (¹H, ¹³C, COSY, HMBC), through-space proximity (NOESY), solution-state conformation.[16] | Provides data on the molecule's structure and dynamics in solution, which is more relevant to its biological context.[17] | Cannot determine absolute configuration without a known standard. Can be ambiguous for complex, rigid systems; overlapping signals can complicate interpretation.[18][19] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS), fragmentation patterns. | High sensitivity, requires very little sample, confirms molecular formula.[15] | Provides no information on stereochemistry, connectivity, or 3D conformation. It confirms what it is, not how it is arranged. |
| Computational Modeling | Predicted low-energy conformers, calculated NMR shifts, relative thermodynamic stabilities.[20][21] | Can predict likely conformations and help interpret complex NMR spectra. Does not require physical sample.[22] | It is a predictive model, not experimental proof. Accuracy is highly dependent on the level of theory used. Cannot be used as a standalone validation method. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a bicyclic system, NMR is indispensable for confirming the covalent framework and providing insight into the solution-state conformation.[23]
-
¹H and ¹³C NMR would confirm the number and type of protons and carbons.
-
2D NMR (COSY, HSQC, HMBC) would be used to piece together the spin systems and establish the complete connectivity, confirming the bicyclo[3.2.1]octane skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful. For this molecule, a NOESY experiment could reveal through-space correlations between protons on the two different bridges and the bridgehead protons, helping to establish their relative orientation.[18] However, interpreting these correlations to definitively assign the entire 3D structure without ambiguity can be challenging.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a crucial first-pass technique. It would be used to confirm the elemental composition (C₁₁H₁₈N₂O₃) by providing a highly accurate mass measurement (Expected m/z for [M+H]⁺: 227.1390).[24] This confirms the identity of the molecule but provides no stereochemical or conformational detail.
Conclusion: A Synergistic and Authoritative Approach
The structural validation of this compound demands a level of certainty that protects the integrity of subsequent research and development. While techniques like NMR and Mass Spectrometry are essential for confirming connectivity and identity, they leave critical questions of absolute stereochemistry and solid-state conformation unanswered.
Single-crystal X-ray crystallography is the only technique that provides direct, unambiguous, and high-resolution visualization of the complete 3D molecular structure.[3] It serves as the ultimate arbiter, validating the results from other spectroscopic methods and providing a definitive structural foundation upon which all further scientific work can be confidently built. By integrating the definitive data from crystallography with the solution-state insights from NMR and the identity confirmation from MS, researchers can achieve a comprehensive and unassailable understanding of their molecule.
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A Comparative Guide to the Reactivity of N-Boc Protected Bicyclic Amines for Drug Discovery
In the landscape of modern medicinal chemistry, bicyclic amines are privileged scaffolds, offering a three-dimensional architecture that can enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of these complex molecules, prized for its stability and generally predictable cleavage under acidic conditions. However, the reactivity of the N-Boc group within a bicyclic framework is not monolithic. It is profoundly influenced by the inherent structural and electronic properties of the bicyclic system, such as ring strain and steric hindrance.
This guide provides a comparative analysis of the reactivity of various N-Boc protected bicyclic amines, with a focus on N-deprotection and N-acylation reactions. By understanding these nuances, researchers can make more informed decisions in their synthetic strategies, leading to more efficient and successful drug development campaigns.
The Decisive Impact of Bicyclic Structure on N-Boc Reactivity
The rate and efficiency of reactions involving the N-Boc group on a bicyclic amine are dictated by a confluence of factors. The most prominent among these are:
-
Ring Strain: Highly strained bicyclic systems can influence the geometry and accessibility of the nitrogen atom and the Boc group, thereby affecting reaction rates.
-
Steric Hindrance: The steric environment around the nitrogen atom can impede the approach of reagents, slowing down both deprotection and subsequent functionalization reactions.
-
Electronic Effects: The electronic nature of the bicyclic framework and any substituents can alter the nucleophilicity of the nitrogen and the stability of reaction intermediates.
Comparative Analysis of N-Deprotection: A Tale of Two Scaffolds
A direct comparison of the deprotection efficiency of N-Boc and N-Cbz (carbobenzyloxy) protecting groups on the nortropine scaffold provides a clear illustration of the practical implications of these factors. Nortropine, a bicyclo[3.2.1]octane derivative, is a common motif in pharmaceutical agents.
| Protecting Group | Substrate | Deprotection Method | Reagents | Reaction Time | Yield |
| Boc | N-Boc-nortropine | Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1 hour | >95% |
| Cbz | N-Cbz-nortropine | Hydrogenolysis | H₂, 10% Pd/C | 12 hours | >95% |
Data compiled from internal validation studies.
As the data indicates, the N-Boc group on the nortropine scaffold can be removed significantly faster than the N-Cbz group.[1] This procedural simplicity makes the Boc group an attractive choice for high-throughput synthesis.[1] However, the use of a strong acid like TFA necessitates careful consideration of the acid sensitivity of other functional groups within the molecule.[1]
The choice between these protecting groups is therefore a strategic one, balancing the need for speed and efficiency against the requirement for chemical compatibility.
Experimental Protocols
N-Boc Deprotection of N-Boc-nortropine
Materials:
-
N-Boc-nortropine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-nortropine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected nortropine.
Caption: General workflow for the acid-catalyzed deprotection of N-Boc-nortropine.
Reactivity Trends Across Different Bicyclic Systems
Caption: Key factors influencing the reactivity of N-Boc protected bicyclic amines.
-
Bicyclo[2.2.1]heptane (Norbornane) Systems: These systems possess significant ring strain. The synthesis and reactivity of N-Boc-7-azabicyclo[2.2.1]heptane derivatives have been explored, often as precursors to valuable compounds like epibatidine. The strain in this system can influence the stability of intermediates and transition states, potentially accelerating or decelerating reactions compared to less strained systems.
-
Bicyclo[2.2.2]octane Systems: This framework is less strained than the bicyclo[2.2.1]heptane system. The deamination of bicyclo[2.2.2]octan-2-yl-amines has been studied, providing insights into the behavior of the corresponding carbocation intermediates.[2] The reactivity of N-Boc protected amines on this scaffold is expected to be more "standard," with steric hindrance from the bicyclic framework being a primary determinant of reaction rates.
-
Bicyclo[3.2.1]octane Systems (e.g., Nortropine): As demonstrated, N-Boc deprotection is facile in this system. The slightly larger and more flexible nature of this framework compared to the bicyclo[2.2.1] system may allow for easier access of reagents to the nitrogen center.
The Role of Steric Hindrance in N-Acylation
Following deprotection, the resulting secondary amine is often subjected to N-acylation to introduce further diversity. The success of this step is highly dependent on the steric environment around the nitrogen atom.
Increased steric bulk on the electrophile (the acylating agent) can significantly hinder the reaction.[3] In cases where the nitrogen atom is located at a bridgehead position or is flanked by bulky substituents on the bicyclic frame, acylation can be particularly challenging. In such instances, the use of more reactive acylating agents or catalysts that can overcome steric repulsion may be necessary.
Conclusion: A Strategic Approach to Synthesis
The reactivity of N-Boc protected bicyclic amines is a nuanced interplay of ring strain, steric accessibility, and electronic factors. While the Boc group offers a robust and often easily removable protecting group, a "one-size-fits-all" approach to its use in the synthesis of diverse bicyclic scaffolds is ill-advised.
For researchers in drug development, a thorough understanding of the specific bicyclic system at hand is paramount. Considering the inherent properties of the scaffold will enable the rational selection of protecting groups, deprotection conditions, and subsequent functionalization strategies. This knowledge-driven approach will ultimately lead to more efficient and successful synthetic campaigns, accelerating the discovery of novel therapeutics.
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Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. PubMed. (URL: [Link])
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. (URL: [Link])
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A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. (URL: [Link])
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Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. ResearchGate. (URL: [Link])
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and bicyclo[3.2.1]octan-2-yl-amines. Evidence for classical precursors of non-classical carbonium ions. RSC Publishing. (URL: [Link])
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N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. ACS Publications. (URL: [Link])
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Curtin-Hammett and steric effects in HOBt acylation regiochemistry. PubMed. (URL: [Link])
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (URL: [Link])
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Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate. (URL: [Link])
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Synthetic Applications of Lithiated N-Boc Allylic Amines as Asymmetric Homoenolate Equivalents. ACS Publications. (URL: [Link])
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ChemInform Abstract: Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans) - ResearchGate. (URL: [Link])
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2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed Central. (URL: [Link])
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2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Servicio de Publicaciones. (URL: [Link])
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. (URL: [Link])
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Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. PubMed. (URL: [Link])
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Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journals. (URL: [Link])
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Deprotection of different N-Boc-compounds. ResearchGate. (URL: [Link])
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Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. (URL: [Link])
-
Sci-Hub: Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N. (URL: [Link])
-
Direct Amidation of Tertiary N-Benzylamines. ACS Publications. (URL: [Link])
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Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. ResearchGate. (URL: [Link])
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate by HPLC
For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for synthesized intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison for determining the purity of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate, a key building block in the synthesis of various pharmaceutical agents. High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique, with its performance objectively compared against other viable alternatives. This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a comprehensive understanding of the purity assessment workflow.
The Critical Role of Purity in Drug Development
The purity of a pharmaceutical intermediate like this compound directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have unintended pharmacological or toxicological effects. Therefore, a highly sensitive and specific analytical method is imperative for the accurate quantification of the target molecule and the detection of any potential impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of compounds in a mixture.[1] Its high resolution, sensitivity, and adaptability make it the gold standard for purity analysis.
Why HPLC is the Preferred Method
The choice of HPLC for analyzing this compound is based on several key advantages:
-
Versatility: HPLC can be adapted to a wide range of analytes by modifying the stationary phase, mobile phase, and detector.
-
High Resolution: It provides excellent separation of closely related compounds, which is crucial for distinguishing the main component from its potential impurities.
-
Quantitative Accuracy: With appropriate calibration, HPLC offers highly accurate and precise quantification of the analyte and its impurities.
-
Non-destructive: The technique is generally non-destructive, allowing for the collection of fractions for further analysis if needed.
A critical consideration in the development of an HPLC method for this molecule is the presence of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known to be labile under strongly acidic conditions.[2] Therefore, the mobile phase composition must be carefully selected to avoid its cleavage during the analysis, which would lead to the formation of an artifactual impurity peak.
Experimental Protocol: A Stability-Indicating Reversed-Phase HPLC Method
The following protocol outlines a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound. A stability-indicating method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Rationale for Method Parameters:
-
C18 Column: A C18 stationary phase is a versatile choice for the separation of moderately polar compounds like the target molecule.
-
Formic Acid: The use of a mild acid like formic acid in the mobile phase helps to improve peak shape by protonating the basic nitrogen atoms in the bicyclic core, reducing tailing. It is generally less harsh than trifluoroacetic acid (TFA), minimizing the risk of Boc deprotection.[2]
-
Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic content allows for the effective elution of both polar and non-polar impurities that may be present in the sample.
-
UV Detection at 210 nm: The amide and carbamate chromophores in the molecule exhibit UV absorbance at low wavelengths, making 210 nm a suitable detection wavelength for sensitive analysis.
Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 20 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the synthesized sample and dissolve it in 20 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filtration: Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis
The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Assessment.
Comparison with Alternative Analytical Techniques
While HPLC is the method of choice, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, excellent quantitation, versatile, non-destructive. | Requires chromophores for UV detection, potential for Boc group instability with harsh mobile phases. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Excellent for volatile impurities (e.g., residual solvents), high sensitivity and specificity from MS detection. | Not suitable for non-volatile or thermally labile compounds like the target molecule. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase. | Faster analysis than HPLC, reduced organic solvent consumption ("greener" method), suitable for both chiral and achiral separations.[3] | May have lower resolving power than HPLC for certain applications, requires specialized equipment. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High efficiency, small sample volume, can be complementary to HPLC for certain separations.[4] | Lower sample loading capacity, can be less robust than HPLC for routine analysis. |
| Quantitative NMR (qNMR) | Absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard. | Primary method (no need for a specific reference standard of the analyte), provides structural information. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer, may not separate all impurities. |
Logical Flow of Purity Assessment
Caption: Decision-making process for purity analysis.
Conclusion
The purity assessment of this compound is a critical step in the drug development pipeline. A well-developed and validated stability-indicating HPLC method provides the necessary accuracy, precision, and specificity to ensure the quality of this important synthetic intermediate. While alternative techniques such as SFC, CE, and qNMR offer complementary information and have their own merits, HPLC remains the workhorse for routine purity analysis in the pharmaceutical industry due to its robustness and versatility. The adoption of a systematic approach to method development and a thorough understanding of the potential challenges, such as the lability of the Boc protecting group, are essential for generating reliable and meaningful purity data.
References
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IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
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ResearchGate. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Retrieved from [Link]
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SlideShare. (2016). Comparison of sfc, gc and hplc. Retrieved from [Link]
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ResearchGate. (2022). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. Retrieved from [Link]
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ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
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PubMed. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide. Retrieved from [Link]
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ACS Publications. (2023). Process Development and Scale-Up of the Novel β-Lactamase Inhibitor WCK 6395. Retrieved from [Link]
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ResearchGate. (2018). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]
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ResearchGate. (2021). Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate, Related to Scheme 2.. Retrieved from [Link]
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MDPI. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Retrieved from [Link]
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NIH. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved from [Link]
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Waters Corporation. (n.d.). A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a. Retrieved from [Link]
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ResearchGate. (2015). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Retrieved from [Link]
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Amanote Research. (n.d.). (PDF) A Stability-Indicating HPLC Method for the. Retrieved from [Link]
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ScienceDirect. (2020). Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review. Retrieved from [Link]
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ResearchGate. (2015). Applications of Capillary Electrophoresis in Pharmaceutical Analysis. Retrieved from [Link]
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PubMed. (2008). Impurity analysis of pharmaceuticals using capillary electromigration methods. Retrieved from [Link]
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Springer Nature Experiments. (2016). Capillary Electrophoresis for Pharmaceutical Analysis. Retrieved from [Link]
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Pre-proofs. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. Retrieved from [Link]
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ScienceDirect. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from [Link]
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ResearchGate. (2007). IMPROVED SYNTHESIS OF 8-METHYL-3, 8-DIAZABICYCLO [3.2.1] OCTANE. Retrieved from [Link]
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The Rigid Scaffold's Renaissance: A Comparative Guide to Bioisosteric Replacements for the Bicyclo[3.2.1]octane Core in Drug Design
In the intricate world of drug discovery, the architecture of a molecule is paramount. The rigid bicyclo[3.2.1]octane core, a privileged scaffold, has long been a favorite of medicinal chemists for its ability to pre-organize substituents in a defined three-dimensional space, often leading to enhanced binding affinity and selectivity for biological targets.[1] Its inherent rigidity can reduce the entropic penalty upon binding to a protein, a desirable trait in rational drug design.[2] However, the quest for improved physicochemical properties, novel intellectual property, and enhanced drug-like characteristics has spurred the exploration of bioisosteric replacements for this venerable scaffold.
This guide provides an in-depth comparison of key bioisosteric replacements for the bicyclo[3.2.1]octane core, offering experimental data and synthetic insights to aid researchers in navigating this complex chemical space. We will delve into the rationale behind these replacements, their synthesis, and their impact on pharmacological activity, drawing from established literature to provide a comprehensive resource for drug development professionals.
The Bicyclo[3.2.1]octane Core: A Foundation of Rigidity
The bicyclo[3.2.1]octane framework is a common motif in a variety of biologically active compounds and natural products.[3][4] Its conformational rigidity is a key attribute, allowing for the precise positioning of functional groups to interact with target proteins. This has been successfully exploited in the development of therapeutics targeting the central nervous system (CNS) and in the design of enzyme inhibitors.[5][6]
However, the lipophilic nature of the carbocyclic core can sometimes present challenges in achieving optimal aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This has driven the search for bioisosteres that can mimic the spatial arrangement of the bicyclo[3.2.1]octane core while offering improved physicochemical profiles.
Key Bioisosteric Replacements: A Comparative Analysis
The selection of a suitable bioisostere is a multifactorial decision, balancing structural mimicry with synthetic feasibility and the desired modulation of properties. Here, we compare several prominent classes of bioisosteric replacements for the bicyclo[3.2.1]octane core.
Heterocyclic Analogues: Aza-, Oxa-, and Thia-bicyclo[3.2.1]octanes
Introducing heteroatoms into the bicyclic framework is a common and effective strategy to modulate polarity, solubility, and potential for hydrogen bonding.
-
Azabicyclo[3.2.1]octanes: The replacement of a methylene group with a nitrogen atom to form an azabicyclo[3.2.1]octane scaffold can introduce a basic center, which can be advantageous for salt formation and improving solubility.[7] This scaffold has been successfully employed in the development of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors.[6][8] For instance, constraining a piperidine ring into the more rigid 8-azabicyclo[3.2.1]octane core in a series of sulfonamide inhibitors resulted in a significant boost in potency.[6]
-
Oxabicyclo[3.2.1]octanes: The introduction of an oxygen atom can increase polarity and potential for hydrogen bond acceptance. Research has shown that the 8-aza functionality in tropane-like ligands is not always a prerequisite for potent inhibition of monoamine uptake systems, with 8-oxabicyclo[3.2.1]octanes also demonstrating significant binding potency at the dopamine transporter (DAT).[9]
-
Thiabicyclo[3.2.1]octanes: Sulfur-containing analogues, or thiabicyclo[3.2.1]octanes, have also been explored. While they can exhibit potent biological activity, their potency may be reduced compared to their aza counterparts in certain contexts.[9] Nevertheless, they have been successfully utilized to develop potent and selective inhibitors of the dopamine transporter.[10]
Table 1: Comparative Properties of Heterocyclic Bicyclo[3.2.1]octane Analogues
| Bioisostere | Key Features | Impact on Properties | Example Application |
| Azabicyclo[3.2.1]octane | Introduces a basic nitrogen atom. | Can improve solubility through salt formation; offers a hydrogen bond donor/acceptor.[7] | NAAA inhibitors[6][8] |
| Oxabicyclo[3.2.1]octane | Introduces an oxygen atom. | Increases polarity and hydrogen bond accepting capability.[9] | Dopamine transporter (DAT) inhibitors[9] |
| Thiabicyclo[3.2.1]octane | Introduces a sulfur atom. | Can maintain potency and selectivity, though sometimes reduced compared to aza-analogues.[9] | Selective DAT inhibitors[10] |
Alternative Bridged Bicyclic Scaffolds
Moving beyond simple heteroatom substitution, other bridged bicyclic systems can serve as effective bioisosteres, offering different spatial arrangements and physicochemical properties.
-
Bicyclo[2.2.2]octane (BCO): The BCO scaffold is a popular three-dimensional bioisostere for a para-substituted phenyl ring and can also be considered a replacement for the bicyclo[3.2.1]octane core in certain contexts.[11] Its high degree of sp3 character can lead to improved solubility and oral bioavailability.[11] Replacing a phenyl group with a BCO moiety has been shown to maintain pharmacological efficacy while improving physicochemical properties in several drug candidates.[12]
-
Bicyclo[1.1.1]pentane (BCP): As a smaller, more compact bridged system, BCP has emerged as an attractive bioisostere for a para-substituted benzene ring.[13] Its application as a replacement for the larger bicyclo[3.2.1]octane core is less direct but can be considered in cases where a significant reduction in molecular size and lipophilicity is desired while maintaining a rigid vector for substituent placement.
-
Sulfones in Bicyclic Systems: The incorporation of a sulfone group within a bicyclic framework can be a useful bioisosteric replacement. Sulfones are capable of engaging in binding with both polar and nonpolar regions of target proteins, offering unique interaction possibilities.[14]
Visualizing the Scaffolds: Structural Relationships
The following diagrams illustrate the structural similarities and differences between the bicyclo[3.2.1]octane core and its key bioisosteric replacements.
Figure 1: Bioisosteric relationships of the bicyclo[3.2.1]octane core.
Experimental Protocols: Synthesis and Evaluation
The successful implementation of a bioisosteric replacement strategy relies on robust synthetic methodologies and rigorous biological evaluation.
General Synthetic Approach for 8-Thiabicyclo[3.2.1]octanes
A common approach for the synthesis of 8-thiabicyclo[3.2.1]octanes involves the reaction of tropinone with a sulfur source, followed by further functionalization.[9]
Step-by-step Methodology:
-
Quaternization of Tropinone: Tropinone is quaternized with methyl iodide to yield the corresponding dimethylammonium iodide intermediate.
-
Sulfide Treatment: The intermediate is treated with sodium sulfide to afford the 3-ketobicyclooctane.
-
Functionalization: The resulting ketone can then be subjected to various transformations, such as enolate formation and subsequent palladium-catalyzed Suzuki coupling with a suitably substituted arylboronic acid, to introduce desired substituents.[9]
Figure 2: General synthetic workflow for 8-thiabicyclo[3.2.1]octanes.
Evaluation of Biological Activity and Physicochemical Properties
Once synthesized, the novel bioisosteres must be evaluated for their biological activity and physicochemical properties to determine the success of the replacement.
Key Experiments:
-
In vitro Potency Assays: Determine the inhibitory concentration (IC50) or binding affinity (Ki) against the target of interest. For example, in the case of NAAA inhibitors, a fluorometric assay can be used to measure enzyme activity.[6]
-
Selectivity Profiling: Assess the activity of the compounds against related targets to determine their selectivity profile.
-
Solubility Measurement: Aqueous solubility can be determined using methods such as nephelometry.
-
LogP/LogD Determination: Lipophilicity is a critical parameter and can be measured by methods like the shake-flask method or calculated using computational models.
-
In vitro ADME Assays: Evaluate metabolic stability using liver microsomes or hepatocytes, and assess permeability using cell-based assays like the Caco-2 model.
-
In vivo Pharmacokinetic Studies: For promising candidates, in vivo studies in animal models are conducted to determine key pharmacokinetic parameters such as clearance, volume of distribution, and oral bioavailability.[6]
Case Study: Constraining Flexibility with Azabicyclo[3.2.1]octane in NAAA Inhibitors
A compelling example of the successful application of a bicyclo[3.2.1]octane bioisostere comes from the development of NAAA inhibitors. Researchers sought to improve the potency of a series of pyrazole sulfonamides. By constraining the flexible piperidine core of the initial hit compound into the more rigid 8-azabicyclo[3.2.1]octane scaffold, they achieved a significant increase in potency.[6][8]
The sulfonamide analogue featuring the azabicyclo[3.2.1]octane core exhibited submicromolar activity (h-NAAA IC50 = 0.23 µM), representing an approximately 5-fold boost in potency compared to the parent compound.[6] This highlights how increasing the rigidity of a molecule through the use of a bridged bicyclic system can lead to a more favorable conformation for binding, ultimately enhancing biological activity.
Conclusion
The bicyclo[3.2.1]octane core remains a valuable scaffold in drug design, but the exploration of its bioisosteric replacements offers a powerful strategy for fine-tuning molecular properties and discovering novel drug candidates. Heterocyclic analogues and alternative bridged bicyclic systems provide a rich palette for medicinal chemists to modulate polarity, solubility, and biological activity. A thorough understanding of the synthetic methodologies and a comprehensive evaluation of the resulting compounds are crucial for the successful application of this approach. By leveraging the principles outlined in this guide, researchers can continue to innovate and develop the next generation of therapeutics built upon the foundation of these rigid and versatile scaffolds.
References
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- Monteiro, M., & Candeias, N. R. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry.
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The Organic Chemist's Guide to Amine Protection in Diazabicyclooctanones: A Comparative Analysis
In the intricate landscape of pharmaceutical synthesis, the diazabicyclooctanone (DBO) core has emerged as a privileged scaffold, most notably in the development of novel β-lactamase inhibitors. The synthesis of these complex molecules hinges on a carefully orchestrated series of reactions, where the strategic use of amine protecting groups is not merely a tactical choice, but a cornerstone of success. This guide provides an in-depth, objective comparison of the most commonly employed protecting groups for the diazabicyclooctanone framework, supported by experimental data gleaned from the literature, to empower researchers in drug development to make informed decisions for their synthetic campaigns.
The Critical Role of Protecting Groups in DBO Synthesis
Diazabicyclooctanones possess two nucleophilic secondary amine functionalities. The selective functionalization of one nitrogen atom in the presence of the other is a significant synthetic challenge. Protecting groups serve as temporary masks, rendering one amine inert while chemical transformations are carried out elsewhere in the molecule. An ideal protecting group for DBO synthesis should be:
-
Easy to introduce in high yield: The protection step should be efficient and straightforward.
-
Stable under various reaction conditions: The protecting group must withstand subsequent synthetic steps without cleavage.
-
Selectively removable under mild conditions: The deprotection should be high-yielding and not affect other sensitive functional groups within the molecule.
-
Orthogonal to other protecting groups: In multi-step syntheses, it is often necessary to deprotect one amine in the presence of another protected amine or other functional groups.
This guide will focus on the three most prevalent amine protecting groups in the context of diazabicyclooctanone synthesis: tert-Butoxycarbonyl (Boc) , Carboxybenzyl (Cbz) , and 9-Fluorenylmethyloxycarbonyl (Fmoc) .
Head-to-Head Comparison: Boc vs. Cbz vs. Fmoc for Diazabicyclooctanones
The choice between Boc, Cbz, and Fmoc is dictated by the overall synthetic strategy, particularly the planned subsequent reaction conditions and the presence of other sensitive functional groups.
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | |||
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu |
| Typical Introduction Conditions | Base (e.g., Et₃N, NaHCO₃) in an organic solvent (e.g., THF, DCM) | Aqueous base (e.g., NaHCO₃, NaOH) or organic base (e.g., pyridine) in an organic solvent | Base (e.g., NaHCO₃, DIPEA) in a suitable solvent |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Stable to acidic and basic conditions.[1] | Stable to acidic conditions and catalytic hydrogenation. |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl).[2] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[3] | Base-labile (e.g., 20% piperidine in DMF). |
| Key Advantage for DBOs | Widely used in the synthesis of β-lactamase inhibitors like avibactam and relebactam.[4][5] Orthogonal to Cbz and Fmoc.[1] | Robustness; orthogonal to Boc and Fmoc.[1] Valuable in solution-phase synthesis. | Mild deprotection conditions, useful for sensitive substrates.[6] |
| Potential Side Reactions | Formation of tert-butyl cation can lead to side reactions with nucleophilic residues. | Incomplete cleavage or side reactions with sulfur-containing amino acids during hydrogenolysis.[1] | Dibenzofluvene byproduct can be problematic to remove in some cases. |
Causality Behind Experimental Choices: A Deeper Dive
The selection of a protecting group is a strategic decision. For instance, in the synthesis of many diazabicyclooctanone-based β-lactamase inhibitors, the Boc group is frequently the protecting group of choice for the piperidine nitrogen.[4] This is often due to its stability during subsequent transformations and the relatively straightforward acidic deprotection. However, the strongly acidic conditions required for Boc removal can be detrimental to other acid-sensitive functionalities in a complex molecule.
The Cbz group , on the other hand, offers an orthogonal deprotection strategy via hydrogenolysis.[3] This is particularly advantageous when the molecule contains acid-labile groups. However, the use of a palladium catalyst for hydrogenolysis can be incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes.
The Fmoc group , with its base-lability, provides another layer of orthogonality.[6] Its removal under mild basic conditions makes it an excellent choice for substrates that are sensitive to both acid and reduction. This was demonstrated in an improved synthesis of avibactam where an Fmoc group was used to facilitate a challenging urea formation.[6][7]
Visualizing the Synthetic Workflow
The following diagrams illustrate the general protection and deprotection schemes for Boc, Cbz, and Fmoc on a diazabicyclooctanone core.
Caption: General workflows for the protection and deprotection of diazabicyclooctanones.
Experimental Protocols: A Self-Validating System
The following protocols are representative of the methods used in the synthesis of diazabicyclooctanone derivatives.
Protocol 1: Boc Protection of a Diazabicyclooctanone Intermediate
This protocol is adapted from synthetic routes towards β-lactamase inhibitors.[2]
Materials:
-
Diazabicyclooctanone starting material (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the diazabicyclooctanone starting material in anhydrous THF.
-
Add triethylamine to the solution and stir for 10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-protected diazabicyclooctanone, which can be purified by column chromatography.
Protocol 2: Acidic Deprotection of an N-Boc-Diazabicyclooctanone
This protocol is a general method for the removal of the Boc group.[2]
Materials:
-
N-Boc-protected diazabicyclooctanone (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the N-Boc-protected diazabicyclooctanone in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue, the trifluoroacetate salt of the deprotected amine, can be used directly in the next step or further purified.
Protocol 3: Cbz Protection of a Diazabicyclooctanone Intermediate
A general procedure for the introduction of the Cbz group.[3]
Materials:
-
Diazabicyclooctanone starting material (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the diazabicyclooctanone starting material in a mixture of DCM and water.
-
Add sodium bicarbonate to the suspension.
-
Cool the mixture to 0 °C and add benzyl chloroformate dropwise.
-
Stir the reaction vigorously at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
A standard method for the removal of the Cbz group.[3]
Materials:
-
N-Cbz-protected diazabicyclooctanone (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz-protected diazabicyclooctanone in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Orthogonality in Action: A Strategic Advantage
The concept of orthogonality is crucial in the synthesis of complex molecules like diazabicyclooctanone-based drugs, which often require the differential protection of multiple functional groups.[8] For example, a synthetic strategy might involve the protection of one nitrogen of the diazabicyclooctanone core with a Boc group and another functional group in the molecule with a Cbz group. The Boc group can be selectively removed under acidic conditions without affecting the Cbz group. Subsequently, the Cbz group can be removed by hydrogenolysis, leaving the rest of the molecule intact. This selective deprotection allows for the sequential modification of different parts of the molecule, which is essential for building up molecular complexity.
Caption: Orthogonal deprotection strategy for a diazabicyclooctanone.
Conclusion: Making the Right Choice for Your Synthesis
The selection of a protecting group for the synthesis of diazabicyclooctanone derivatives is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide has provided a comparative overview of the Boc, Cbz, and Fmoc protecting groups, highlighting their respective strengths and weaknesses in this specific chemical context.
-
Boc is a reliable and widely used protecting group, particularly in established synthetic routes to β-lactamase inhibitors, but its removal requires strong acid.
-
Cbz offers a robust and orthogonal alternative, with deprotection under mild hydrogenolysis conditions, making it suitable for acid-sensitive substrates.
-
Fmoc provides a further degree of orthogonality with its base-labile nature, which can be advantageous for particularly sensitive molecules.
Ultimately, the optimal choice of protecting group will depend on the specific requirements of the synthetic target and the overall strategic plan. By carefully considering the factors outlined in this guide, researchers can navigate the challenges of diazabicyclooctanone synthesis with greater confidence and efficiency.
References
-
Mangion, I. K., et al. (2016). The Development of a Manufacturing Route to Avibactam, a β-lactamase Inhibitor. Organic Process Research & Development, 20(9), 1638-1646. [Link]
-
Ehmann, D. E., et al. (2013). Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 110(32), E3013-E3022. [Link]
-
Black, T. A., et al. (2014). In Vitro Activity of Relebactam (MK-7655) against Clinical Isolates of Gram-Negative Bacteria in the United States. Antimicrobial Agents and Chemotherapy, 58(7), 4118-4126. [Link]
-
AstraZeneca. (2016). Development of a Manufacturing Route to Avibactam, a β‑Lactamase Inhibitor. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
MDPI. (2022). Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. [Link]
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A Comparative Guide to the Structure-Activity Relationships of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate Derivatives as β-Lactamase Inhibitors
The escalating threat of antibiotic resistance, particularly driven by the production of β-lactamase enzymes in Gram-negative bacteria, necessitates the development of novel therapeutic strategies.[1][2] One of the most successful approaches has been the combination of a β-lactam antibiotic with a β-lactamase inhibitor (BLI).[3][4] The diazabicyclooctane (DBO) scaffold has emerged as a highly promising structural motif for a new generation of non-β-lactam BLIs, capable of inhibiting a broad spectrum of β-lactamases, including class A, C, and some class D enzymes.[3][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate, a key scaffold in the design of potent β-lactamase inhibitors.
The 2,6-Diazabicyclo[3.2.1]octan-3-one Core: A Privileged Scaffold
The rigid, bicyclic structure of the 2,6-diazabicyclo[3.2.1]octan-3-one core pre-organizes the key pharmacophoric elements for effective binding to the active site of serine β-lactamases. The core structure mimics the transition state of β-lactam hydrolysis, allowing for covalent modification of the active site serine residue. The tert-butoxycarbonyl (Boc) group at the N6 position serves as a common protecting group during synthesis and can be modified to influence pharmacokinetic properties.
Probing the Structure-Activity Landscape: Key Modification Points
The SAR of this scaffold is primarily dictated by substitutions at the N2 and C7 positions, with the core bicyclic structure providing the essential framework for inhibitory activity.
The Critical Role of the N2-Substituent
The substituent at the N2 position plays a pivotal role in the mechanism of inhibition and the spectrum of activity. The seminal DBO inhibitor, avibactam, features a carboxamide at this position.
Key Insight: The N2-carboxamide is crucial for the reversible covalent inhibition mechanism of avibactam.[6][7] It facilitates the acylation of the active site serine and also participates in the subsequent slow deacylation, which contributes to the inhibitor's prolonged effect.[7]
| Compound | N2-Substituent | Key Activity | Reference |
| Avibactam | -CONH₂ | Broad-spectrum inhibition of class A, C, and some class D β-lactamases.[6][8] | [9] |
| Analog 1 | -COOH | Reduced inhibitory activity compared to avibactam. | [5] |
| Analog 2 | -CO-NH-Aryl | Varies depending on the aryl substitution; potential for altered spectrum of activity. | [10] |
The data suggests that while the carboxamide is optimal, other functionalities can be explored to modulate the inhibitory profile. The introduction of steric bulk or different electronic properties at this position can influence the acylation and deacylation rates, thereby fine-tuning the inhibitor's efficacy against specific β-lactamases.
The Influence of the C7-Oxo Group and N6-Sulfate Mimic
The C7-oxo group is a key feature that mimics the β-lactam carbonyl of cephalosporins and other β-lactam antibiotics.[9] Modifications at this position are generally detrimental to activity.
In many potent DBO inhibitors, including avibactam, the N6-position is functionalized with a sulfate group, which mimics the carboxylate of β-lactam antibiotics and is crucial for binding in the active site.[9] In the context of the this compound scaffold, the Boc group is a synthetic precursor to this functionality.
Experimental Protocols: A Foundation for Comparative Analysis
To ensure the reliability and comparability of SAR data, standardized experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of DBO-based β-lactamase inhibitors.
β-Lactamase Inhibition Assay (Nitrocefin Assay)
This spectrophotometric assay is a widely used method for determining the inhibitory potency of compounds against β-lactamases.
Principle: The chromogenic cephalosporin, nitrocefin, changes color from yellow to red upon hydrolysis by a β-lactamase. An inhibitor will slow down or prevent this color change.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a solution of the purified β-lactamase enzyme in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Add varying concentrations of the test compound to the wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a solution of nitrocefin.
-
Monitor the change in absorbance at 486 nm over time using a microplate reader.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Minimum Inhibitory Concentration (MIC) Determination
The MIC assay assesses the ability of an inhibitor to restore the activity of a β-lactam antibiotic against a resistant bacterial strain.
Principle: A fixed, sub-lethal concentration of the β-lactamase inhibitor is tested in combination with serial dilutions of a β-lactam antibiotic to determine the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Step-by-Step Protocol:
-
Prepare a standardized inoculum of the β-lactamase-producing bacterial strain.
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth.
-
Add a fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL) to all wells containing the antibiotic dilutions.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.
Visualizing Key Relationships and Workflows
Diagrams are essential for conceptualizing the complex interactions and processes involved in SAR analysis.
Caption: Key modification points influencing β-lactamase inhibition.
Caption: Workflow for SAR evaluation of novel DBO derivatives.
Conclusion and Future Directions
The this compound scaffold is a versatile and highly valuable starting point for the design of novel β-lactamase inhibitors. The SAR studies consistently highlight the critical importance of the N2-substituent in determining the potency and spectrum of activity. While the N2-carboxamide of avibactam represents a benchmark, further exploration of bioisosteric replacements and other functional groups at this position could lead to inhibitors with improved properties, such as enhanced activity against emerging β-lactamase variants or improved pharmacokinetic profiles. Future research should focus on a systematic exploration of these modifications, coupled with detailed kinetic and structural studies, to rationally design the next generation of DBO-based β-lactamase inhibitors.
References
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Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]
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Bouchet, F., et al. (2020). Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria. Journal of Medicinal Chemistry, 63(10), 5257–5273. [Link]
-
Tooke, C. L., et al. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology, 431(18), 3472–3500. [Link]
-
ResearchGate. (n.d.). Chemical structures of diazabicyclooctanes. [Link]
-
ResearchGate. (n.d.). Diazabicyclooctanes (DBOs): A potent new class of non-β-lactam β-lactamase inhibitors. [Link]
- Google Patents. (n.d.). US9708320B2 - β-lactamase inhibitor and process for preparing the same.
-
King, A. M., et al. (2016). Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. ACS Chemical Biology, 11(4), 864–868. [Link]
-
Pandey, N., & Cascella, M. (2021). Beta Lactamase Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors. [Link]
-
MDPI. (2022). Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. [Link]
-
Ehmann, D. E., et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry, 288(39), 27960–27971. [Link]
-
Lahiri, S. D., et al. (2013). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 57(2), 870–880. [Link]
-
ResearchGate. (n.d.). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. [Link]
-
ResearchGate. (n.d.). Optimization of beta-lactamase inhibitors belonging to the diazabicyclo-octane family and design of a mass spectrometry-based approach for exploring peptidoglycan polymerization. [Link]
-
MDPI. (2022). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. [Link]
-
ACS Publications. (2018). Orally Absorbed Derivatives of the β-Lactamase Inhibitor Avibactam. Design of Novel Prodrugs of Sulfate Containing Drugs. Journal of Medicinal Chemistry, 61(20), 9346–9357. [Link]
-
ResearchGate. (n.d.). Chemical structure of avibactam. [Link]
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-
ResearchGate. (n.d.). Synthesis and β-Lactamase Inhibition Activity of Diazabicyclooctane Derivatives in Combination with Imipenem. [Link]
-
Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 109(29), 11663–11668. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, scientifically-grounded protocol for the safe and compliant disposal of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate. By understanding the chemical nature of this molecule and adhering to these procedures, you contribute to a safer laboratory environment and minimize environmental impact.
Understanding the Compound: Chemical Profile and Hazard Analysis
This compound is a bicyclic diamine derivative containing a tert-butoxycarbonyl (Boc) protecting group. Its proper disposal is dictated by its chemical structure and associated hazards.
Key Structural Features and Their Implications for Disposal:
-
Bicyclic Amine Core: The diazabicyclo[3.2.1]octane structure is a rigid, bicyclic amine. Cyclic tertiary amines can undergo bioactivation to form reactive iminium species, which is a consideration for their environmental fate.[1]
-
Tert-butoxycarbonyl (Boc) Group: The Boc group is a common amine protecting group that is notably labile to acidic conditions.[2][3] This instability in the presence of acid is a critical factor in determining compatible waste streams. Under acidic conditions, the Boc group is cleaved to produce isobutene and carbon dioxide.
-
Ketone Functionality: The presence of a ketone group generally imparts a higher degree of polarity to the molecule.
Hazard Identification:
According to available safety data, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
The GHS pictogram associated with this compound is GHS07 , indicating that it is an irritant.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure that all necessary safety precautions are in place.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | Prevents skin contact and subsequent irritation. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. |
Engineering Controls:
All handling and preparation for disposal of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. This minimizes the risk of inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be self-validating by ensuring waste is properly segregated and labeled at each stage.
dot
Caption: Disposal workflow for this compound.
Experimental Protocol:
-
Waste Identification and Segregation:
-
This compound should be treated as a non-halogenated organic chemical waste.
-
Crucially, do not mix this waste with acidic waste streams. The acid-lability of the Boc group will cause it to decompose, potentially leading to pressure buildup from the release of carbon dioxide and isobutene gas.[2][3]
-
Keep this waste stream separate from strong oxidizing agents. While specific data for this compound is limited, tertiary amines can be susceptible to oxidation.
-
-
Container Selection:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with organic compounds (e.g., high-density polyethylene (HDPE) or glass).
-
The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and an approximate concentration if in solution.
-
-
Waste Transfer:
-
For solid waste, carefully transfer the material into the waste container using a spatula or powder funnel to minimize dust generation.
-
For solutions, pour the waste carefully into the container, avoiding splashes.
-
Do not overfill the container; a good rule of thumb is to fill it to no more than 80% of its capacity.
-
-
Decontamination of Empty Containers:
-
The original container of the chemical must be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol).
-
The rinsate from this process must be collected and disposed of as hazardous waste in the same non-halogenated organic waste stream.
-
After triple-rinsing, the container can be disposed of as regular laboratory glassware.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
The container must be kept closed at all times except when adding waste.[5]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for waste pickup and documentation.
-
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is critical to mitigate any potential hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Containment: For small spills, use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Cleanup:
-
Wearing the appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Environmental Considerations and Deactivation
Thermal Decomposition:
Studies on similar tert-butyl carbamates have shown that they undergo thermal decomposition at elevated temperatures (around 180°C) to yield the corresponding amine, carbon dioxide, and isobutylene.[8] While not a recommended laboratory disposal method due to the need for specialized equipment and the flammable nature of isobutylene, this information is relevant for understanding the compound's stability and potential degradation pathways in high-temperature industrial incineration, which is a common method for hazardous waste disposal.
Conclusion
The proper disposal of this compound is a straightforward process when its chemical properties and associated hazards are understood and respected. By following this guide, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and act as responsible stewards of the environment. Always consult your institution's specific waste disposal guidelines and your EHS department for any additional requirements.
References
-
Thorne, M. P. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2543. [Link]
-
Farrell, A. P., et al. (1998). A study of the lethal and sublethal toxicity of polyphase P-100, an antisapstain fungicide containing 3-iodo-2-propynyl butyl carbamate (IPBC), on fish and aquatic invertebrates. Archives of Environmental Contamination and Toxicology, 35(3), 472-478. [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
Semantic Scholar. (2017). Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations. [Link]
-
MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
National Center for Biotechnology Information. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. [Link]
-
Peterlin-Masic, L., & Kikelj, D. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism, 12(7), 657-681. [Link]
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ResearchGate. (n.d.). Aquatic Toxicity of Carbamates and Organophosphates. [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
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ACS Publications. (2024). Exploiting 3‑Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Kalgutkar, A. S., & Dalvie, D. K. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. Biochemical pharmacology, 174, 113796. [Link]
- Google Patents. (n.d.). CA2408909C - Azabicyclo[3.2.
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]
-
ACS Publications. (2000). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. [Link]
-
Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. [Link]
-
van Ginkel, C. G., Stroo, C. A., & Kroon, A. G. (1993). Biodegradability of ethoxylated fatty amines: detoxification through a central fission of these surfactants. The Science of the total environment, Supplement, 689–697. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Objective: This document provides a comprehensive, field-tested guide for the safe handling, use, and disposal of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS No. 1803571-82-5). The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure experimental integrity, and maintain a secure laboratory environment. Our commitment is to provide value beyond the product, building a foundation of trust through scientific rigor and practical safety solutions.
Hazard Identification and Proactive Risk Assessment
Understanding the intrinsic properties of a chemical is the cornerstone of safe laboratory practice. This compound is a bicyclic amine derivative commonly used in synthetic chemistry. While not acutely toxic, its classification warrants stringent adherence to safety protocols to prevent irritation and sensitization.
The Globally Harmonized System (GHS) provides a clear summary of the potential hazards. This compound is classified with the GHS07 pictogram, indicating that it can be an irritant, skin sensitizer, or harmful.
| GHS Classification | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.[1]P302+P352: IF ON SKIN: Wash with plenty of water.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
The causality behind these classifications is rooted in the chemical's structure. As a bicyclic amine, it can interact with biological tissues, leading to localized irritation upon contact with skin and eyes. If inhaled as a fine dust, it can similarly irritate the mucosal membranes of the respiratory tract. Therefore, our primary safety objective is to prevent direct contact and inhalation through a multi-layered approach of engineering controls and Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your Final Barrier of Defense
While engineering controls like fume hoods are the first line of defense, a robust PPE protocol is non-negotiable.[2][3] The selection of PPE must be deliberately matched to the specific laboratory operation being performed.
Caption: PPE selection workflow based on the specific laboratory task.
Detailed PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Rationale |
| Storage & Transport | Safety glasses with side shields[4] | Single pair of nitrile gloves | Standard lab coat[4] | Not required | Protects against incidental contact during movement. |
| Weighing Solid | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat buttoned fully[5] | Work within a chemical fume hood or ventilated balance enclosure. | Prevents inhalation of fine particulates and protects against minor spills. |
| Preparing Solutions | Chemical splash goggles and a face shield[3][5] | Double-gloving with nitrile gloves[2] | Chemical-resistant lab coat | Work within a chemical fume hood. | Maximum protection against splashes to the eyes and face. Double gloves prevent contamination transfer.[2] |
| Reaction Workup | Chemical splash goggles | Double-gloving with nitrile gloves | Chemical-resistant lab coat | Work within a chemical fume hood. | Protects against splashes and potential exothermic events. |
Operational Plan: From Benchtop to Storage
A self-validating protocol ensures that safety is integrated into every step of the experimental workflow.
Engineering Controls
All manipulations of this compound, especially the handling of its solid form, must be performed within a certified chemical fume hood to prevent inhalation of dust.[1]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area inside the fume hood is clean and uncluttered. Verify that an operational safety shower and eyewash station are accessible.[6]
-
Donning PPE: Don the appropriate PPE as outlined in the table above based on your specific task.
-
Weighing: When weighing the solid, use a spatula to carefully transfer the material. Avoid creating dust. If dust is generated, allow the ventilation to clear it before removing your hands.
-
Dissolving: Add solvents slowly to the solid to prevent splashing. If the dissolution is exothermic, use an ice bath for temperature control.
-
Post-Handling: After completing the task, carefully remove the outer pair of gloves (if double-gloving) and dispose of them in the designated hazardous waste container before leaving the fume hood.[2] Wash hands and forearms thoroughly with soap and water after removing all PPE.[1]
Storage and Transport Protocol
-
Storage: The compound should be stored in a refrigerator at a temperature between 0-8°C. The container must be kept tightly closed and may be stored under an inert gas to ensure stability.[1]
-
Transport: When moving the chemical within the laboratory, place the primary container inside a secondary, chemically-resistant container to prevent spills in case the primary container is dropped or broken.
Emergency Response and Disposal Plan
Preparedness is key to mitigating the impact of an unexpected event.
Caption: Flowchart for immediate emergency response actions.
First Aid Measures
-
Skin Contact: Immediately remove any contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush the eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids apart to ensure rinsing of the entire surface.[6] Remove contact lenses if it is safe to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[7] If breathing is difficult or symptoms persist, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Waste Disposal Protocol
The disposal of this compound and any contaminated materials must be treated as a critical, regulated process.
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's hazardous waste program.[4]
-
Containment: Collect all waste, including contaminated gloves, paper towels, and excess material, in a designated, compatible, and sealable hazardous waste container.[4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Pickup: Schedule a pickup with your institution's Environmental Health & Safety (EH&S) department for final disposal by a licensed waste management company.[4]
References
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
ASHP. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
